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2-Cyano-3-(thiazol-5-yl)acrylic acid Documentation Hub

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  • Product: 2-Cyano-3-(thiazol-5-yl)acrylic acid
  • CAS: 1567641-47-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Cyano-3-(thiazol-5-yl)acrylic acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-Cyano-3-(thiazol-5-yl)acrylic acid, a heterocyclic compound with significant potential in research and development. While a specific CAS (Chemical Abstracts Ser...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Cyano-3-(thiazol-5-yl)acrylic acid, a heterocyclic compound with significant potential in research and development. While a specific CAS (Chemical Abstracts Service) number for this particular isomer is not readily found in major chemical databases, this document will delve into its synthesis, characterization, and prospective applications based on the established chemistry of related compounds. For reference, the closely related isomer, 2-Cyano-3-(thiazol-2-yl)acrylic acid, is registered under CAS number 1567534-28-4.

Introduction: The Scientific Merit of the 2-Cyanoacrylic Acid Scaffold

The 2-cyanoacrylic acid moiety is a versatile pharmacophore and a valuable building block in organic synthesis. The presence of the electron-withdrawing nitrile and carboxylic acid groups on the same alkene backbone results in a highly polarized and reactive system. This inherent reactivity, coupled with the diverse functionalities that can be introduced at the 3-position, makes this class of compounds a fertile ground for scientific exploration.

The incorporation of a thiazole ring, a common motif in medicinal chemistry, introduces a heteroaromatic system known to engage in various biological interactions. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antitumor, antifungal, and anti-inflammatory properties.[1] The specific placement of the thiazole at the 3-position of the 2-cyanoacrylic acid scaffold is anticipated to yield novel compounds with unique physicochemical and biological profiles, making them attractive candidates for drug discovery and materials science.

Synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid: A Mechanistic Approach

The most direct and efficient method for the synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[2] In this case, the synthesis would proceed via the reaction of thiazole-5-carboxaldehyde with cyanoacetic acid.

The Knoevenagel Condensation: A Step-by-Step Protocol

The Knoevenagel condensation is a robust and widely applicable reaction.[3][4] The following protocol is a generalized procedure based on established methodologies for similar substrates.[5]

Reactants:

  • Thiazole-5-carboxaldehyde

  • Cyanoacetic acid

  • Catalyst: A weak base such as piperidine or a solid base like potassium hydroxide (KOH).

  • Solvent: A polar protic solvent like ethanol or, for greener chemistry, water.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of thiazole-5-carboxaldehyde and cyanoacetic acid in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base (e.g., a few drops of piperidine or 20 mol% KOH).

  • Reaction Conditions: The reaction mixture is then heated to reflux (or stirred at a specific temperature, e.g., 75°C if using microwave irradiation) and monitored by thin-layer chromatography (TLC).[4][5]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield the desired 2-Cyano-3-(thiazol-5-yl)acrylic acid.

Mechanistic Rationale for Experimental Choices
  • Choice of Base: A weak base is crucial to deprotonate the active methylene group of cyanoacetic acid, forming a nucleophilic enolate. A strong base could lead to self-condensation of the aldehyde or other unwanted side reactions.[2]

  • Solvent Selection: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for reflux. Water is an environmentally benign alternative that can be effective, especially with a suitable catalyst system.[5][6]

  • Reaction Monitoring: TLC is essential for determining the point of complete consumption of the starting materials, preventing the formation of byproducts due to prolonged reaction times.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction Pathway Thiazole_Aldehyde Thiazole-5-carboxaldehyde Cyanoacetic_Acid Cyanoacetic Acid Enolate Nucleophilic Enolate Cyanoacetic_Acid->Enolate + Base Catalyst Base (e.g., Piperidine) Intermediate Aldol-type Adduct Enolate->Intermediate + Thiazole-5-carboxaldehyde Product 2-Cyano-3-(thiazol-5-yl)acrylic acid Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: Knoevenagel condensation for the synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid.

Physicochemical Properties and Spectroscopic Characterization

The expected physicochemical properties and spectroscopic data for 2-Cyano-3-(thiazol-5-yl)acrylic acid are extrapolated from known data of analogous compounds, such as 2-cyano-3-(2-thienyl)acrylic acid.[7][]

PropertyPredicted Value
Molecular Formula C₇H₄N₂O₂S
Molecular Weight 180.19 g/mol
Appearance Expected to be a crystalline solid.
Melting Point Likely to be in the range of 200-230°C, similar to related structures.[]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and nonpolar solvents.
¹H NMR Expected signals: a singlet for the vinylic proton, signals for the thiazole ring protons, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing groups.
¹³C NMR Expected signals for the nitrile carbon, carboxylic carbon, alkene carbons, and the carbons of the thiazole ring.[9]
IR Spectroscopy Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C≡N stretch of the nitrile, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene.[9]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 2-Cyano-3-(thiazol-5-yl)acrylic acid suggest its potential utility in several scientific domains.

Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[10] The carboxylic acid and nitrile functionalities can be readily modified to introduce a variety of substituents, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Thiazole-containing compounds are known to exhibit a range of biological activities, and derivatives of this scaffold could be investigated as potential antitumor, antimicrobial, or anti-inflammatory agents.[1][11]

Development of Novel Bioactive Agents

The conjugated system of 2-cyano-3-(thiazol-5-yl)acrylic acid makes it a potential Michael acceptor, which could allow it to covalently interact with biological nucleophiles, such as cysteine residues in enzymes. This mechanism of action is a strategy employed in the design of certain enzyme inhibitors.

Experimental_Workflow Synthesis Synthesis via Knoevenagel Condensation Purification Purification by Recrystallization Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, Antimicrobial) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile of 2-Cyano-3-(thiazol-5-yl)acrylic Acid

Executive Summary 2-Cyano-3-(thiazol-5-yl)acrylic acid is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors, pharmaceutical intermediates, and increasingly as a matrix for Mat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-3-(thiazol-5-yl)acrylic acid is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors, pharmaceutical intermediates, and increasingly as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Its solubility behavior is governed by the interplay between its polar carboxylic acid tail , the electron-withdrawing cyano group , and the aromatic thiazole core . This guide provides a definitive analysis of its solubility across solvent classes, supported by structural analogs (e.g., 2-cyano-3-(2-thienyl)acrylic acid) and thermodynamic principles.

Key Takeaway: The compound is an amphoteric solid with high solubility in polar aprotic solvents (DMSO, DMF), pH-dependent solubility in water, and negligible solubility in non-polar hydrocarbons.

Physicochemical Profile & Thermodynamic Basis

To understand the solubility, we must first analyze the molecular interactions at play.

PropertyValue (Predicted/Analog*)Implication for Solubility
Molecular Formula

Moderate molecular weight (180.18 g/mol ) favors dissolution in small-molecule solvents.
pKa (COOH) ~3.0 – 3.5Highly acidic due to the electron-withdrawing cyano group

to the carboxyl. Soluble in basic aqueous buffers.
LogP ~1.2 – 1.6Moderately lipophilic. Prefers organic phases over neutral water.
H-Bond Donors 1 (COOH)Capable of strong H-bonding with alcohols and water.
H-Bond Acceptors 4 (N-thiazole, N-cyano, O=C, -OH)Excellent solubility in H-bond donor solvents (if polarity matches).

*Based on structural analogs like 2-cyano-3-(2-thienyl)acrylic acid (CTA) and 2-cyano-3-(1H-indol-3-yl)acrylic acid.

Solubility in Common Solvents

The following data categorizes solvents based on their thermodynamic compatibility with 2-Cyano-3-(thiazol-5-yl)acrylic acid.

Quantitative Solubility Estimates (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingEstimated Conc.Usage
Polar Aprotic DMSO, DMF High > 100 mg/mLPrimary Stock Solutions
Polar Protic Methanol, Ethanol Moderate 10–50 mg/mLRecrystallization (Hot)
Water (Neutral) Water (pH 7) Low < 1 mg/mLAnti-solvent
Water (Basic) 0.1M NaOH / PBS High > 50 mg/mLAqueous Assays (as salt)
Ethers THF, Dioxane Moderate 5–20 mg/mLReaction Medium
Chlorinated DCM, Chloroform Low/Moderate 1–10 mg/mLExtraction
Hydrocarbons Hexane, Toluene Insoluble < 0.1 mg/mLWashing/Precipitation
Detailed Solvent Analysis
A. Polar Aprotic (DMSO, DMF, NMP)
  • Mechanism: The high dielectric constant of DMSO (

    
    ) disrupts the crystal lattice energy of the thiazole-acrylic acid packing. The sulfoxide oxygen acts as a strong H-bond acceptor for the carboxylic acid proton.
    
  • Protocol: For biological assays or stock storage, dissolve the compound in 100% DMSO to create a 10–50 mM stock. Avoid storing in DMF for long periods due to potential hydrolysis or formylation artifacts.

B. Alcohols (Methanol, Ethanol, Isopropanol)
  • Mechanism: Solvation occurs via hydrogen bonding. However, the rigid planar structure of the thiazole-acrylic system limits solubility in cold alcohols.

  • Application: This temperature-dependent solubility is ideal for recrystallization .

    • Procedure: Dissolve in boiling ethanol; cool slowly to 4°C to precipitate purified crystals.

C. Aqueous Systems (pH Dependence)
  • Mechanism: The carboxylic acid moiety is the solubility switch.

    • pH < pKa (Acidic/Neutral): The molecule is protonated and neutral. Solubility is driven by the thiazole ring (hydrophobic), resulting in precipitation.

    • pH > pKa (Basic): Deprotonation yields the carboxylate anion (

      
      ). The high hydration energy of the ion leads to full solubility.
      

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolventSelection Start Start: 2-Cyano-3-(thiazol-5-yl)acrylic acid Goal What is your Goal? Start->Goal Stock Stock Solution / Biological Assay Goal->Stock High Conc. Needed Recryst Purification / Recrystallization Goal->Recryst Purity Needed Synthesis Chemical Synthesis Medium Goal->Synthesis Reaction Extraction Extraction / Work-up Goal->Extraction Isolation DMSO DMSO or DMF (High Solubility) Stock->DMSO EtOH Ethanol / Methanol (Temp Dependent) Recryst->EtOH Dissolve Hot -> Cool THF THF or Dioxane (Moderate Solubility) Synthesis->THF Base Aqueous Base (NaOH/NaHCO3) (Soluble as Salt) Extraction->Base Extract into Water

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol: Preparation of MALDI Matrix Solution

The analog 2-cyano-3-(2-thienyl)acrylic acid is a known MALDI matrix. If using the thiazol-5-yl derivative for similar mass spectrometry applications, use this standard protocol.

  • Solvent Preparation: Prepare a mixture of Acetonitrile : Water : TFA (50 : 49.9 : 0.1 v/v).

  • Weighing: Weigh 10 mg of 2-Cyano-3-(thiazol-5-yl)acrylic acid.

  • Dissolution: Add 1 mL of the solvent mixture.

  • Sonication: Sonicate for 5 minutes at room temperature.

    • Note: If the solution remains cloudy, add Acetonitrile in 10% increments until clear. The thiazole ring may require slightly higher organic content than the thienyl analog.

Protocol: Solubility Determination (Shake-Flask Method)

To generate precise data for your specific batch:

  • Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (using an orbital shaker).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC (UV detection at 300–320 nm).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Critical Application: Synthesis & Purification

The synthesis of this compound typically involves a Knoevenagel condensation between thiazole-5-carbaldehyde and cyanoacetic acid.

  • Reaction Solvent: Ethanol with Piperidine (catalyst).[1]

  • Purification Logic: The product is less soluble in ethanol than the starting materials. Upon cooling the reaction mixture, the product precipitates.

  • Washing: The filter cake should be washed with cold ethanol (removes unreacted aldehyde) followed by hexane (removes non-polar impurities and aids drying).

References

  • Sigma-Aldrich. Product Specification: 2-Cyano-3-(2-thienyl)acrylic acid (Analog Reference).

  • National Institutes of Health (PubMed). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. J. Am. Soc. Mass Spectrom. 2021.

  • BenchChem. Solubility of Acrylic Acid Derivatives in Organic Solvents.

  • Beilstein Journal of Organic Chemistry. Thiazole formation through a modified Gewald reaction. (Synthesis Context).

  • PubChem. Compound Summary: 2-Cyano-3-(2-thienyl)acrylic acid.

Sources

Foundational

The Emerging Therapeutic Potential of Thiazole-Containing Acrylic Acids: A Technical Guide for Drug Discovery

Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its inherent biological activities, including anticancer,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its inherent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make it a privileged structure for drug design.[1][3][4][5] This technical guide explores the promising, yet underexplored, therapeutic potential of a specific class of thiazole derivatives: thiazole-containing acrylic acids. By wedding the established pharmacophore of the thiazole ring with the reactive and versatile acrylic acid moiety, a novel chemical space for therapeutic intervention is unlocked. This document will provide an in-depth analysis of the rationale behind this chemical hybridization, propose synthetic strategies, and detail a comprehensive workflow for the biological evaluation of these compounds.

Introduction: The Scientific Rationale for Hybridizing Thiazole and Acrylic Acid

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[5][6] Its unique electronic properties and ability to participate in various non-covalent interactions underpin its diverse pharmacological profile. Thiazole derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition and disruption of protein-protein interactions.[2]

Acrylic acids, on the other hand, are α,β-unsaturated carboxylic acids. The electrophilic nature of the β-carbon in the acrylic acid moiety makes it a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This reactivity can be harnessed for targeted covalent inhibition of enzymes, a strategy that has led to the development of highly potent and selective drugs.

The conjugation of a thiazole scaffold to an acrylic acid creates a hybrid molecule with the potential for a dual mechanism of action: the thiazole moiety can serve as a recognition element, guiding the molecule to a specific biological target, while the acrylic acid can act as a reactive "warhead," forming a covalent bond with the target protein, leading to irreversible inhibition. This guide will delve into the synthetic routes to access these molecules and the experimental framework required to validate their therapeutic potential.

Synthesis of Thiazole-Containing Acrylic Acids: A Proposed Strategy

While the direct synthesis of a diverse library of thiazole-containing acrylic acids is not yet extensively documented, established synthetic methodologies for thiazole derivatives can be adapted. A plausible and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[7]

Proposed Synthetic Workflow

A generalized synthetic scheme to access thiazole-containing acrylic acids could involve the following key steps:

  • Synthesis of a Thiazole with a Functional Handle: The initial step would be the synthesis of a thiazole ring bearing a functional group, such as an aldehyde or an amine, that can be further elaborated. For instance, reacting an appropriate thioamide with a 3-bromo-2-oxopropanal derivative would yield a thiazole-2-carbaldehyde.

  • Elongation to the Acrylic Acid Moiety: The aldehyde can then be converted to the acrylic acid via a Knoevenagel or Wittig-type reaction. For example, a Knoevenagel condensation with malonic acid would directly yield the desired acrylic acid derivative.

This modular approach allows for the introduction of diversity at multiple positions of the thiazole ring and the acrylic acid moiety, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow Thioamide Thioamide Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch AlphaHaloKetone α-Haloketone with Functional Handle (e.g., Aldehyde) AlphaHaloKetone->Hantzsch ThiazoleAldehyde Thiazole-aldehyde Intermediate Hantzsch->ThiazoleAldehyde Knoevenagel Knoevenagel Condensation ThiazoleAldehyde->Knoevenagel MalonicAcid Malonic Acid MalonicAcid->Knoevenagel FinalProduct Thiazole-Containing Acrylic Acid Knoevenagel->FinalProduct

Caption: Proposed synthetic workflow for thiazole-containing acrylic acids.

Biological Evaluation: A Multi-faceted Approach

A comprehensive evaluation of the biological activity of newly synthesized thiazole-containing acrylic acids is crucial to identify promising therapeutic candidates. A tiered screening approach, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies, is recommended.

Anticancer Activity

Thiazole derivatives have shown significant promise as anticancer agents.[2][8][9] The evaluation of novel thiazole-containing acrylic acids for their anticancer potential should include a battery of in vitro assays.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole-containing acrylic acids for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

CompoundCancer Cell LineIC50 (µM)
Thiazole-Acrylic Acid 1MCF-7Value
Thiazole-Acrylic Acid 1A549Value
Thiazole-Acrylic Acid 2MCF-7Value
Thiazole-Acrylic Acid 2A549Value
Doxorubicin (Control)MCF-7Value
Doxorubicin (Control)A549Value
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[3][10]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial twofold dilutions of the thiazole-containing acrylic acids in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Thiazole-Acrylic Acid 1ValueValueValue
Thiazole-Acrylic Acid 2ValueValueValue
Ciprofloxacin (Control)ValueValueN/A
Fluconazole (Control)N/AN/AValue
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many nonsteroidal anti-inflammatory drugs (NSAIDs) contain heterocyclic scaffolds. Thiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory cascade.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and their substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzymes with various concentrations of the thiazole-containing acrylic acids.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Thiazole-Acrylic Acid 1ValueValueValue
Thiazole-Acrylic Acid 2ValueValueValue
Celecoxib (Control)ValueValueValue

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. For thiazole-containing acrylic acids, a key area of investigation would be their potential as covalent inhibitors.

Investigating Covalent Binding

Mass spectrometry can be employed to confirm covalent bond formation between a thiazole-containing acrylic acid and its target protein. By incubating the compound with the protein and analyzing the resulting complex, a mass shift corresponding to the molecular weight of the compound would indicate covalent modification.

Potential Signaling Pathways

The diverse biological activities of thiazole derivatives suggest their interaction with multiple signaling pathways.[11] For anticancer activity, pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are plausible targets. For anti-inflammatory effects, the arachidonic acid pathway, which involves COX and lipoxygenase (LOX) enzymes, is a primary focus.[11]

Signaling_Pathways cluster_Anticancer Anticancer Activity cluster_Antiinflammatory Anti-inflammatory Activity PI3K PI3K/Akt/mTOR Pathway Apoptosis Apoptosis Induction PI3K->Apoptosis CellCycle Cell Cycle Arrest PI3K->CellCycle MAPK MAPK/ERK Pathway MAPK->Apoptosis MAPK->CellCycle ArachidonicAcid Arachidonic Acid COX COX-1/COX-2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes ThiazoleAcrylicAcid Thiazole-Containing Acrylic Acid ThiazoleAcrylicAcid->PI3K Inhibition ThiazoleAcrylicAcid->MAPK Inhibition ThiazoleAcrylicAcid->COX Inhibition ThiazoleAcrylicAcid->LOX Inhibition

Caption: Potential signaling pathways targeted by thiazole-containing acrylic acids.

Conclusion and Future Directions

Thiazole-containing acrylic acids represent a promising class of compounds for the development of novel therapeutics. Their hybrid nature allows for a multi-pronged approach to drug design, combining the target recognition properties of the thiazole scaffold with the covalent inhibitory potential of the acrylic acid moiety. The synthetic strategies and biological evaluation workflows outlined in this guide provide a comprehensive framework for researchers to explore this exciting area of medicinal chemistry. Future research should focus on the synthesis of diverse libraries of these compounds, elucidation of their specific molecular targets, and in-depth investigation of their mechanisms of action. Such efforts will be instrumental in unlocking the full therapeutic potential of thiazole-containing acrylic acids.

References

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. PMC. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC. [Link]

  • Recent advances of thiazole hybrids in biological applications. PubMed. [Link]

  • Thiazole based hybrid compounds with diverse biological activity. ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Scilit. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. MDPI. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. Innovare Academic Sciences. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

  • Recent advances of thiazole hybrids in biological applications. Semantic Scholar. [Link]

  • Recent Advances of Thiazole Hybrids in Biological Applications. ResearchGate. [Link]

  • (PDF) Chemical Review and Letters A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Academica Platform. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bentham Science. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Bentham Science. [Link]

Sources

Exploratory

A Theoretical and Computational Guide to 2-Cyano-3-(thiazol-5-yl)acrylic Acid: Synthesis, Properties, and Bioactivity Potential

This technical guide provides a comprehensive theoretical exploration of 2-Cyano-3-(thiazol-5-yl)acrylic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical exploration of 2-Cyano-3-(thiazol-5-yl)acrylic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific isomer, this document leverages established chemical principles and computational methodologies to predict its synthesis, characterize its physicochemical properties, and evaluate its potential as a bioactive agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic and material applications of novel thiazole-containing compounds.

Introduction: The Significance of the Thiazole-Acrylate Scaffold

The thiazole ring is a prominent heterocyclic motif in numerous FDA-approved drugs and biologically active natural products.[1] Its ability to participate in hydrogen bonding, aromatic stacking, and coordination with metal ions makes it a privileged scaffold in drug design. When coupled with the 2-cyano-3-acrylic acid moiety, a known Michael acceptor and a versatile synthetic handle, the resulting molecule, 2-Cyano-3-(thiazol-5-yl)acrylic acid, presents a compelling candidate for targeted therapeutic development. The cyanoacrylate group is a key feature in various bioactive compounds, including herbicides and agents with antitumor activity.[2][3][4] This guide will provide a robust theoretical framework for the rational design and investigation of this promising, yet underexplored, molecule.

Proposed Synthesis and Reaction Mechanisms

The most logical and efficient synthetic route to 2-Cyano-3-(thiazol-5-yl)acrylic acid is the Knoevenagel condensation. This well-established carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests thiazole-5-carbaldehyde and cyanoacetic acid as readily available starting materials.

G target 2-Cyano-3-(thiazol-5-yl)acrylic acid disconnection C=C bond formation (Knoevenagel Condensation) target->disconnection intermediates Thiazole-5-carbaldehyde + Cyanoacetic acid disconnection->intermediates G cluster_workflow Synthetic Workflow start Dissolve Reactants (Thiazole-5-carbaldehyde & Cyanoacetic acid) add_catalyst Add Catalyst (e.g., Piperidine) start->add_catalyst reflux Heat under Reflux add_catalyst->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete cool Cool Reaction Mixture monitor->cool Complete filter Filter Precipitate cool->filter recrystallize Recrystallize Product filter->recrystallize end Pure 2-Cyano-3-(thiazol-5-yl)acrylic acid recrystallize->end G cluster_dft DFT Workflow start Initial Molecular Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc fmo FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo mep MEP Analysis freq_calc->mep end Predicted Reactivity and Properties fmo->end mep->end

Sources

Foundational

safety, toxicity, and handling of 2-Cyano-3-(thiazol-5-yl)acrylic acid

Safety, Toxicity, and Handling Protocol Part 1: Executive Summary 2-Cyano-3-(thiazol-5-yl)acrylic acid is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Toxicity, and Handling Protocol

Part 1: Executive Summary

2-Cyano-3-(thiazol-5-yl)acrylic acid is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, including herbicides (photosystem II inhibitors) and pharmaceutical candidates (enzyme inhibitors). Structurally, it combines a thiazole heterocycle with a highly electron-deficient cyanoacrylic acid moiety.

The core safety directive for this compound is defined by its reactivity: It is a potent Michael acceptor . The


-unsaturated carbonyl system, activated by the electron-withdrawing cyano group, makes it highly susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues). This reactivity underpins both its biological activity and its toxicity profile (skin sensitization and irritation).

Handling Strategy: Treat as a potential sensitizer and severe irritant. All solid-phase manipulation requires engineering controls to prevent dust inhalation.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the physical state is the first step in exposure control. While specific experimental data for the 5-yl isomer is rare in public registries compared to the 2-yl isomer, properties can be reliably inferred from structural analogs (e.g., 2-cyano-3-(thiophen-2-yl)acrylic acid).

Table 1: Compound Identification & Properties
PropertyDescription / ValueNote
Chemical Name 2-Cyano-3-(thiazol-5-yl)acrylic acidSpecific isomer
CAS Number Not definitively assigned in public excerptsAnalog (2-yl isomer): 1567534-28-4
Molecular Formula C₇H₄N₂O₂SMW: 180.18 g/mol
Appearance Off-white to yellow crystalline solidTypical of conjugated cyano-systems
Melting Point > 200°C (Predicted)Thienyl analog MP: 217-220°C [1]
Solubility DMSO, DMF, hot EthanolPoor water solubility
Acidity (pKa) ~3.0 - 4.0 (Carboxylic acid)Acidic proton is exchangeable
Reactivity Electrophilic Susceptible to Michael addition

Part 3: Toxicological Mechanism & Hazards

The Michael Acceptor Pathway

The toxicity of this compound is not random; it is mechanistic. The electron-withdrawing nature of the nitrile (-CN) and carboxylic acid (-COOH) groups creates a partial positive charge on the


-carbon.

Biological Implication: Upon exposure, the compound can covalently bind to nucleophilic sites on proteins (specifically cysteine thiols), leading to:

  • Haptenization: Formation of protein-adducts that trigger immune responses (Allergic Contact Dermatitis).

  • Enzyme Inhibition: Irreversible alkylation of active site thiols.

GHS Hazard Classification (Self-Validating Assessment)

Based on structure-activity relationships (SAR) of cyanoacrylates:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Sensitization (Skin/Resp): Watchlist - Treat as a potential sensitizer.[2]

Visualizing the Toxicity Pathway

The following diagram illustrates the molecular mechanism of hazard.

ToxicityPathway Compound 2-Cyano-3-(thiazol-5-yl) acrylic acid Activation Electron Withdrawal (-CN, -COOH) Compound->Activation Intrinsic Property BetaCarbon Electrophilic Beta-Carbon Activation->BetaCarbon Activates Adduct Covalent Adduct (Alkylation) BetaCarbon->Adduct Michael Addition BioTarget Biological Nucleophile (Protein-SH) BioTarget->Adduct Attacks Outcome Toxicity: Sensitization / Irritation Adduct->Outcome Triggers

Caption: Figure 1. The Michael Addition mechanism driving the toxicity of cyanoacrylic acids.

Part 4: Safe Handling & Containment Strategy

Engineering Controls vs. PPE

Do not rely solely on PPE. The fine dust nature of this acrylic acid derivative requires containment.

  • Primary Containment: Weighing and transfer must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Solvent Selection: When synthesizing or dissolving, avoid nucleophilic solvents (like primary amines) which will react with the compound. Use DMSO or DMF for stock solutions.

  • Deactivation: Spills should be treated with a dilute base (e.g., 1M NaOH) to hydrolyze and solubilize the material, followed by water dilution. Note: This may generate heat.

Experimental Workflow: Synthesis (Knoevenagel Condensation)

A common route to this compound is the reaction of thiazole-5-carbaldehyde with cyanoacetic acid [2].

Protocol:

  • Reagents: Thiazole-5-carbaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (cat.), Ethanol (solvent).

  • Reaction: Reflux for 2-6 hours. The product usually precipitates upon cooling.

  • Purification: Filtration and recrystallization from ethanol.

  • Safety Check: The filtrate will contain unreacted aldehyde and piperidine. Dispose of as hazardous organic waste.

Handling Logic Diagram

HandlingProtocol Start Start: Handling 2-Cyano-3-(thiazol-5-yl)acrylic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Action_Weigh Weighing Solid->Action_Weigh Action_React Reaction / Heating Solution->Action_React Control_Solid REQ: Fume Hood + N95/P100 Mask if open Waste Waste: Segregate as Halogenated/Toxic Organic Control_Solid->Waste Control_Liq REQ: Nitrile Gloves (Double) + Splash Goggles Control_Liq->Waste Action_Weigh->Control_Solid Dust Hazard Action_React->Control_Liq Splash Hazard

Caption: Figure 2. Decision matrix for engineering controls based on physical state.

Part 5: Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[3][4] If breathing is difficult, oxygen should be administered by qualified personnel. The compound is a respiratory irritant (STOT SE 3).

  • Skin Contact: Brush off loose particles before washing. Wash with soap and copious water.[4] Do not use organic solvents (ethanol/acetone) on skin, as they may enhance absorption.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[3][4] Seek medical attention immediately (Eye Irrit. 2A).

References

  • BOC Sciences. 2-Cyano-3-(2-thienyl)acrylic acid - Properties and Specifications. Retrieved Oct 26, 2025.

  • Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates.[5] Journal of Agricultural and Food Chemistry, 52(7), 1918-1922. Link

  • Verma, P. K., et al. (2014). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides.[6][7][8] Royal Society of Chemistry Advances. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Thiazole Derivatives.Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid, a valuable heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved via a Knoevenagel condensation of thiazole-5-carboxaldehyde and cyanoacetic acid. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical experimental parameters, designed to be a self-validating system for researchers. The presented protocol is grounded in established chemical principles and supported by authoritative references.

Introduction

2-Cyano-3-(thiazol-5-yl)acrylic acid belongs to the class of 2-cyanoacrylic acids, which are recognized for their diverse biological activities and utility as synthetic intermediates. The thiazole moiety is a prominent scaffold in numerous pharmaceuticals, imparting a range of biological properties. The acrylic acid functionality, particularly when conjugated with a cyano group, serves as a versatile handle for further chemical modifications and is a known pharmacophore in its own right. Consequently, 2-Cyano-3-(thiazol-5-yl)acrylic acid is a compound of significant interest for the development of novel therapeutic agents and functional materials. This application note provides a detailed and reliable protocol for its synthesis, enabling researchers to access this important molecule for their discovery programs.

Reaction Scheme

The synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid is accomplished through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1] In this procedure, thiazole-5-carboxaldehyde is reacted with cyanoacetic acid in the presence of a basic catalyst.

Reaction_Scheme Thiazole_Aldehyde Thiazole-5-carboxaldehyde Piperidine Piperidine (catalyst) Ethanol, Reflux Thiazole_Aldehyde->Piperidine Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Piperidine Product 2-Cyano-3-(thiazol-5-yl)acrylic acid Water + H2O Product->Water Piperidine->Product

Caption: Knoevenagel condensation of thiazole-5-carboxaldehyde and cyanoacetic acid.

Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The mechanism, catalyzed by a weak base such as piperidine, can be described in the following steps:

  • Deprotonation: The basic catalyst (piperidine) deprotonates the α-carbon of cyanoacetic acid, which is acidic due to the electron-withdrawing effects of the adjacent cyano and carboxyl groups. This generates a stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of thiazole-5-carboxaldehyde, forming a tetrahedral intermediate.

  • Protonation: The intermediate is protonated by the protonated catalyst (piperidinium ion) to form an aldol-type addition product.

  • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated product, 2-Cyano-3-(thiazol-5-yl)acrylic acid.

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Active Methylene Cyanoacetic Acid Carbanion Carbanion (Enolate) Active Methylene->Carbanion Base Base Piperidine Intermediate Tetrahedral Intermediate Carbanion->Intermediate attacks Aldehyde Thiazole-5- carboxaldehyde Aldehyde->Intermediate Aldol Adduct Aldol Addition Product Intermediate->Aldol Adduct + H+ Final Product 2-Cyano-3-(thiazol- 5-yl)acrylic acid Aldol Adduct->Final Product - H2O

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol

This protocol is designed for the synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier
Thiazole-5-carboxaldehyde≥97%e.g., Sigma-Aldrich
Cyanoacetic acid≥99%e.g., Sigma-Aldrich
PiperidineReagent grade, ≥99%e.g., Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%e.g., Sigma-Aldrich
Hydrochloric acid (HCl)2 M aqueous solution---
Deionized water------
Anhydrous sodium sulfate (Na₂SO₄)Reagent grade---
Ethyl acetate (EtOAc)ACS grade---
HexanesACS grade---
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thiazole-5-carboxaldehyde (1.0 eq, e.g., 1.13 g, 10 mmol) and cyanoacetic acid (1.05 eq, e.g., 0.89 g, 10.5 mmol).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (20 mL) to the flask and stir the mixture until the solids are partially dissolved. To this suspension, add piperidine (0.1 eq, e.g., 0.1 mL, 1 mmol) dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a developing solvent system (e.g., ethyl acetate/hexanes, 1:1 with a few drops of acetic acid). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared (typically within 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

  • Precipitation: Slowly add 2 M hydrochloric acid to the reaction mixture with stirring until the pH is acidic (pH ~2). This will protonate the carboxylate and cause the product to precipitate out of the solution.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 10 mL) to remove any remaining salts and impurities.

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification (if necessary)

The crude product is often of high purity. However, if further purification is required, recrystallization is a suitable method.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data and Expected Results

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield Typically >80%
Melting Point To be determined experimentally
¹H NMR Expected signals for the thiazole ring protons, the vinylic proton, and the carboxylic acid proton.
¹³C NMR Expected signals for the carbons of the thiazole ring, the acrylic acid moiety, and the cyano group.
IR (KBr, cm⁻¹) Characteristic absorptions for C=O (carboxylic acid), C≡N (nitrile), C=C (alkene), and C-H bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₇H₄N₂O₂S, MW: 180.19 g/mol ).

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Thiazole-5-carboxaldehyde and cyanoacetic acid are irritants. Avoid inhalation and contact with skin and eyes.

  • Piperidine is a flammable and corrosive liquid with a strong odor. Handle with care.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the reaction is at the correct reflux temperature.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully. Use minimal cold solvent for washing the product.
Impure Product Presence of starting materials or side products.Optimize the purification by recrystallization, trying different solvent systems if necessary.
Reaction does not proceed Inactive catalyst or reagents.Use fresh, high-purity reagents and catalyst.

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid. The protocol described herein is straightforward and utilizes readily available reagents and standard laboratory equipment. By carefully following the outlined steps and considering the provided rationale, researchers can successfully synthesize this valuable compound for their research and development endeavors.

References

  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Moghadam, M. (2008). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Li, J., Su, W., & Wei, N. (2014). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 4(10), 5039-5043. [Link]

  • Zanin, L. G., da Rosa, G. G., & de Souza, R. O. M. A. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 35(6), e-20240003.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. [Link]

  • Knoevenagel condensation. (2023, October 29). In Wikipedia. [Link]

  • Shaikh, A. A., Kumar, A., & Lee, Y. R. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 27-41. [Link]

  • El-Gaml, K. M. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5(1), 1-9. [Link]

Sources

Application

Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid

Introduction The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals.[1][2] Derivatives of 2-cyano-3-(thiazol-5-yl)acrylic acid are valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals.[1][2] Derivatives of 2-cyano-3-(thiazol-5-yl)acrylic acid are valuable intermediates in the synthesis of various therapeutic agents, including potential anticancer and antimicrobial drugs.[3][4][5] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, frequently employed for the creation of α,β-unsaturated compounds.[6][7] This application note provides a detailed protocol for the synthesis of 2-cyano-3-(thiazol-5-yl)acrylic acid via the Knoevenagel condensation of thiazole-5-carboxaldehyde and cyanoacetic acid. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and discuss key parameters influencing reaction efficiency and product purity.

Mechanistic Insights into the Knoevenagel Condensation

The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[6] The reaction is typically catalyzed by a weak base, such as an amine like piperidine.[8]

The mechanism can be described in the following key steps:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound (cyanoacetic acid), which has a sufficiently acidic α-proton due to the electron-withdrawing nature of the cyano and carboxyl groups. This generates a resonance-stabilized enolate ion.[9]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the thiazole-5-carboxaldehyde. This results in the formation of a tetrahedral intermediate.[9]

  • Protonation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct.[8]

  • Dehydration: Subsequent deprotonation at the α-carbon and elimination of a water molecule leads to the formation of the final α,β-unsaturated product, 2-cyano-3-(thiazol-5-yl)acrylic acid. This elimination often proceeds through an E1cB mechanism.[8]

It is important to note that alternative mechanistic pathways, such as the formation of an iminium ion from the aldehyde and the amine catalyst, have also been proposed and may operate under certain conditions.[10][11]

Visualization of the Reaction Mechanism

Knoevenagel_Mechanism Thiazole_Aldehyde Thiazole-5-carboxaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Thiazole_Aldehyde->Tetrahedral_Intermediate Cyanoacetic_Acid Cyanoacetic Acid Enolate Enolate Ion Cyanoacetic_Acid->Enolate Deprotonation Catalyst Piperidine (Base) Enolate->Tetrahedral_Intermediate Nucleophilic Attack Beta_Hydroxy_Adduct β-Hydroxy Adduct Tetrahedral_Intermediate->Beta_Hydroxy_Adduct Protonation Product 2-Cyano-3-(thiazol-5-yl)acrylic acid Beta_Hydroxy_Adduct->Product Dehydration Water H₂O Beta_Hydroxy_Adduct->Water Knoevenagel_Workflow Start Start Setup 1. Dissolve Reactants (Thiazole-5-carboxaldehyde & Cyanoacetic Acid) in Ethanol Start->Setup Catalyst 2. Add Piperidine (Catalyst) Setup->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux TLC Monitor with TLC Reflux->TLC TLC->Reflux Incomplete Workup 4. Cool and Add to Cold Water TLC->Workup Reaction Complete Acidify 5. Acidify with HCl (pH 2-3) Workup->Acidify Filter 6. Vacuum Filtration Acidify->Filter Wash 7. Wash with Cold Water Filter->Wash Dry 8. Dry in Vacuum Oven Wash->Dry Characterize 9. Characterize Product (NMR, IR, MS, MP) Dry->Characterize End End Characterize->End

Sources

Method

The Versatile Scaffold: 2-Cyano-3-(thiazol-5-yl)acrylic Acid in Modern Medicinal Chemistry

The confluence of a reactive acrylic acid moiety, a nitrile group, and the bio-isosterically significant thiazole ring endows 2-Cyano-3-(thiazol-5-yl)acrylic acid and its derivatives with a remarkable portfolio of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of a reactive acrylic acid moiety, a nitrile group, and the bio-isosterically significant thiazole ring endows 2-Cyano-3-(thiazol-5-yl)acrylic acid and its derivatives with a remarkable portfolio of pharmacological activities. This guide provides an in-depth exploration of the applications of this scaffold in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its synthetic accessibility and its proven utility in the design of novel anticancer, tyrosinase inhibitory, and herbicidal agents.

Synthetic Accessibility: The Knoevenagel Condensation as a Gateway

The synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid derivatives is most commonly achieved through the robust and versatile Knoevenagel condensation. This reaction provides a straightforward and efficient method for creating the core α,β-unsaturated carbonyl system.

Experimental Protocol: General Synthesis of 2-Cyano-3-(thiazol-5-yl)acrylamide Derivatives

This protocol outlines a general procedure for the synthesis of 2-cyano-3-(aryl/heteroaryl)-N-(thiazol-2-yl)acrylamide derivatives, a class of compounds that has demonstrated significant biological activity.

Materials:

  • 2-cyano-N-(thiazol-2-yl)acetamide

  • Appropriate aromatic or heteroaromatic aldehyde

  • Absolute Ethanol (EtOH)

  • Piperidine (catalyst)

  • Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 2-cyano-N-(thiazol-2-yl)acetamide (10 mmol) and the desired aromatic or heteroaromatic aldehyde (10 mmol).

  • Add absolute ethanol (50 mL) to the flask to dissolve the reactants.

  • Add a catalytic amount of piperidine (e.g., 0.2 mL, 2 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. A solid product will typically precipitate out of the solution.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/dioxane mixture (e.g., 5:1 v/v).[1]

Causality of Experimental Choices:

  • Knoevenagel Condensation: This reaction is ideal for forming the C=C double bond in the target molecule due to the acidic nature of the α-protons in 2-cyano-N-(thiazol-2-yl)acetamide, which are activated by the adjacent cyano and amide groups.

  • Piperidine as Catalyst: Piperidine, a secondary amine, is a classic and effective basic catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound, initiating the reaction cascade.

  • Reflux Conditions: Heating the reaction mixture to reflux in ethanol provides the necessary activation energy to drive the condensation to completion in a reasonable timeframe.

  • Recrystallization: This purification technique is employed to obtain a highly pure crystalline product by leveraging the differential solubility of the desired compound and any impurities in the chosen solvent system at different temperatures.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Derivatives of 2-Cyano-3-(thiazol-5-yl)acrylic acid have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of DNA damage and the generation of reactive oxygen species (ROS).

Mechanism of Action: Photo-induced DNA Cleavage and Cytotoxicity

A particularly intriguing aspect of some 2-Cyano-3-(thiazol-5-yl)acrylamide derivatives is their ability to act as photosensitizers. Upon irradiation with UV light (e.g., at 365 nm), these compounds can generate singlet oxygen and superoxide free radicals.[1] These highly reactive species can then interact with and cleave plasmid and genomic DNA, leading to cell cycle arrest and apoptosis. This photo-inducible activity opens avenues for targeted photodynamic therapy.

anticancer_mechanism Compound 2-Cyano-3-(thiazol-5-yl) acrylamide Derivative ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) Compound->ROS Photoactivation UV_Light UV Light (365 nm) UV_Light->ROS DNA_Damage DNA Strand Breaks ROS->DNA_Damage Oxidative Damage DNA Cellular DNA DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Photo-induced anticancer mechanism of certain 2-Cyano-3-(thiazol-5-yl)acrylamide derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds has been quantified using the MTT assay against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
3b HCT116 (Colon)23[1]
MDA-MB-231 (Breast)30[1]
3c HCT116 (Colon)25[1]
MDA-MB-231 (Breast)9[1]
DIPTH HepG-2 (Liver)14.05 (µg/mL)[2]
MCF-7 (Breast)17.77 (µg/mL)[2]
Hela (Cervical)29.65 (µg/mL)[2]
HCT-116 (Colon)32.68 (µg/mL)[2]

Note: The activity of compounds 3b and 3c was observed upon illumination at 365 nm.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step method for assessing the in vitro cytotoxicity of 2-Cyano-3-(thiazol-5-yl)acrylic acid derivatives against a chosen cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multi-well plate reader (spectrophotometer)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

mtt_assay_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h_1 Add_Compounds Add Serial Dilutions of Test Compounds Incubate_24h_1->Add_Compounds Incubate_Treatment Incubate (e.g., 48h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Tyrosinase Inhibition: A Potential Cosmeceutical Application

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. The 2-cyanoacrylamide scaffold has been identified as a promising pharmacophore for the development of tyrosinase inhibitors. While specific data for 2-Cyano-3-(thiazol-5-yl)acrylic acid derivatives is still emerging, related (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have shown potent inhibitory activity against mushroom tyrosinase.[3] This suggests that the thiazole-containing counterparts are worthy of investigation for this application.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to screen for the tyrosinase inhibitory activity of test compounds using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer. This solution should be made fresh before each experiment.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Include wells for a positive control (kojic acid) and a negative control (DMSO vehicle).

    • Add 140 µL of sodium phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the rate of reaction (V) for each concentration by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Herbicidal Activity: Targeting Photosynthesis

Derivatives of 2-cyano-3-(thiazol-5-yl)acrylic acid have also demonstrated potential as herbicides. Their mechanism of action involves the inhibition of Photosystem II (PSII) electron transport in plants.[4][5] By disrupting this crucial process in photosynthesis, these compounds can effectively inhibit weed growth.

Mechanism of Action: Inhibition of Photosystem II

2-Cyanoacrylates, including those with a thiazole moiety, act as inhibitors of the electron transport chain in PSII. They bind to the D1 protein of the PSII reaction center, disrupting the flow of electrons and ultimately halting the process of photosynthesis. This leads to the death of the plant.

herbicidal_mechanism Compound 2-Cyano-3-(thiazol-5-yl) acrylate Derivative PSII Photosystem II (PSII) (D1 Protein) Compound->PSII Binds to Inhibition Inhibition Electron_Transport Electron Transport Chain Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Plant_Growth Weed Growth Photosynthesis->Plant_Growth Inhibition->Electron_Transport Blocks

Caption: Herbicidal mechanism of 2-Cyano-3-(thiazol-5-yl)acrylate derivatives via inhibition of Photosystem II.

Herbicidal Efficacy

Studies have shown that compounds such as (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate exhibit excellent herbicidal activities at application rates as low as 75 g/ha.[4][5] This highlights the potency of this chemical class as potential agrochemicals.

Conclusion and Future Perspectives

The 2-Cyano-3-(thiazol-5-yl)acrylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of a wide range of therapeutic and agrochemical agents. Its straightforward synthesis via the Knoevenagel condensation allows for the facile generation of diverse chemical libraries. The demonstrated anticancer, tyrosinase inhibitory, and herbicidal activities underscore the significant potential of this scaffold.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.

  • Elucidation of detailed mechanisms of action: Particularly for the anticancer derivatives, understanding the downstream signaling pathways activated by DNA damage will be crucial for their clinical development.

  • In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

  • Exploration of other therapeutic areas: The inherent reactivity and biological compatibility of this scaffold suggest that it may have applications in other areas of medicinal chemistry, such as in the development of antiviral, antibacterial, or anti-inflammatory agents.

By leveraging the chemical tractability and proven biological activities of 2-Cyano-3-(thiazol-5-yl)acrylic acid, the scientific community is well-positioned to develop novel and effective solutions for a range of human health and agricultural challenges.

References

  • Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918–1922. [Link]

  • Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. PubMed. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC - NIH. (2025, January 3). [Link]

  • Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. PubMed. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Barakat, K., Ragheb, M. A., Soliman, M. H., Abdelmoniem, A. M., & Abdelhamid, I. A. (2020). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Bioorganic Chemistry, 103, 104195. [Link]

  • (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed. (2015, December 15). [Link]

Sources

Application

using 2-Cyano-3-(thiazol-5-yl)acrylic acid as a photosensitizer in DSSCs

Executive Summary This guide details the synthesis, characterization, and device integration of 2-Cyano-3-(thiazol-5-yl)acrylic acid (herein referred to as TCA-5 ). While often utilized as the electron-accepting anchor i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and device integration of 2-Cyano-3-(thiazol-5-yl)acrylic acid (herein referred to as TCA-5 ). While often utilized as the electron-accepting anchor in complex Donor-


-Acceptor (D-

-A) dyes, TCA-5 itself serves as a model metal-free organic sensitizer. Its compact structure allows for high surface coverage on TiO

, though its absorption is primarily in the blue/UV region. This protocol focuses on maximizing the efficiency of TCA-5 through optimized solvent engineering and co-adsorbent usage to suppress

-

stacking aggregation.

Material Science & Mechanism

Molecular Functionality

TCA-5 functions as a Type I photosensitizer .

  • Thiazole Ring: Acts as the conjugated linker and auxiliary electron-withdrawing unit, enhancing stability compared to simple phenyl-based analogs.

  • Cyanoacrylic Acid Group: A dual-function moiety. The carboxylic acid (-COOH) forms a bidentate ester linkage with Ti(IV) sites on the semiconductor surface, while the cyano (-CN) group promotes directional electron transfer toward the surface.

Energy Level Alignment

For successful operation, the energy levels must align thermodynamically:

  • LUMO: Must be more negative (higher energy) than the TiO

    
     Conduction Band (
    
    
    
    eV vs. vacuum) to permit electron injection.
  • HOMO: Must be more positive (lower energy) than the electrolyte redox potential (

    
     at 
    
    
    
    eV) to permit dye regeneration.

EnergyDiagram TiO2 TiO2 Conduction Band (-4.0 eV) Dye_LUMO TCA-5 LUMO (~ -3.0 eV) Dye_LUMO->TiO2 Injection (fs) Dye_HOMO TCA-5 HOMO (~ -6.0 eV) Dye_HOMO->Dye_LUMO Light (hν) Electrolyte Redox Couple (I-/I3-) (-4.8 eV) Electrolyte->Dye_HOMO Regeneration (ns)

Figure 1: Energy level alignment and electron transfer pathway for TCA-5 sensitization.

Experimental Protocols

Protocol A: Synthesis of TCA-5

Note: If purchasing commercial TCA-5, skip to Protocol B. This synthesis utilizes a Knoevenagel condensation.[1]

Reagents:

  • Thiazole-5-carbaldehyde (10 mmol)

  • Cyanoacetic acid (11 mmol)

  • Piperidine (Catalytic amount, ~5 drops)

  • Ethanol (Absolute)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.13 g of Thiazole-5-carbaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 0.94 g of Cyanoacetic acid.

  • Catalysis: Add piperidine drops. The solution may turn slightly yellow immediately.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Precipitation: Cool to room temperature. If no precipitate forms, acidify slightly with 0.1 M HCl or reduce volume via rotary evaporation.

  • Purification: Recrystallize the solid from ethanol.

    • Yield Target: >70%[1][2]

    • Appearance: Pale yellow/off-white crystalline solid.

Protocol B: Preparation of Dye Solution (Critical Step)

Organic dyes like TCA-5 are prone to forming H-aggregates (face-to-face stacking) on the TiO


 surface, which quenches the excited state and reduces efficiency.

Formulation Table:

ComponentConcentrationRole
TCA-5 0.3 mMPhotosensitizer
Solvent Acetonitrile (ACN) : tert-Butanol (t-BuOH) (1:1 v/v)Mixed solvent prevents rapid precipitation and improves pore wetting.
Additive CDCA (Chenodeoxycholic acid) @ 10 mMCrucial: Acts as a spacer to break up dye aggregates.

Procedure:

  • Weigh TCA-5 and dissolve in the ACN/t-BuOH mix. Sonicate for 15 minutes.

  • Add CDCA.[3] Sonicate for an additional 10 minutes until optically clear.

  • Storage: Keep in the dark.[4] Use within 48 hours for optimal results.

Protocol C: Photoanode Fabrication & Assembly

Workflow Step1 1. FTO Cleaning (Detergent -> Water -> Ethanol -> UV Ozone) Step2 2. TiO2 Deposition (Screen Print/Spin Coat Transparent Layer) Step1->Step2 Step3 3. Sintering (450°C - 500°C for 30 min) Step2->Step3 Step4 4. TiCl4 Treatment (Optional: 40mM, 70°C, 30 min) Step3->Step4 Step5 5. Dye Loading (Dip in TCA-5 Solution, 25°C, 4-6 hours) Step4->Step5 Step6 6. Assembly (Sandwich with Pt-Counter Electrode + Electrolyte) Step5->Step6

Figure 2: Device fabrication workflow.

Detailed Staining Procedure (Step 5):

  • Warm Dipping: Remove the TiO

    
     electrodes from the sintering oven when they reach ~80°C (to prevent water adsorption) and immediately immerse them into the TCA-5 dye solution.
    
  • Duration: Stain for 4 to 6 hours at room temperature.

    • Note: Unlike Ruthenium dyes (N719) which require 12-24h, small organic molecules adsorb faster. Over-staining leads to aggregation.

  • Rinsing: Remove electrodes and rinse immediately with pure Acetonitrile to remove non-chemisorbed dye layers. Dry under a nitrogen stream.

Characterization & Expected Results

Optical Properties
  • Solution:

    
     is expected around 350–400 nm  (UV/Blue region).
    
  • On Film: A slight red shift (bathochromic) of 10–20 nm indicates successful J-aggregation or strong binding to TiO

    
    . A blue shift indicates undesirable H-aggregation.
    
Photovoltaic Metrics (J-V Curve)

Measure under AM 1.5G illumination (100 mW/cm²).

ParameterExpected Range (TCA-5 Only)Optimization Notes

0.55 – 0.65 VLimited by recombination; TiCl

treatment helps.

2.0 – 5.0 mA/cm²Low due to limited visible light absorption.

0.60 – 0.70Dependent on series resistance and electrolyte filling.

1.5% – 3.0%Can be improved by co-sensitizing with a red-absorber.

Troubleshooting & Optimization

  • Issue: Low Current (

    
    ) 
    
    • Cause: The dye does not absorb enough visible light.

    • Solution: This is intrinsic to the molecule. Use TCA-5 as a co-sensitizer with a complementary dye (e.g., Squaraine or Porphyrin) to fill the "blue gap" in absorption.

  • Issue: Low Voltage (

    
    ) 
    
    • Cause: High recombination rates (electrons in TiO

      
       jumping back to the electrolyte).
      
    • Solution: Increase CDCA concentration to 20 mM to create a denser hydrophobic barrier on the TiO

      
       surface.
      
  • Issue: Dye Desorption

    • Cause: Water in the electrolyte hydrolyzing the ester bond.

    • Solution: Ensure using anhydrous solvents (Acetonitrile/Valeronitrile) for the electrolyte and seal the cell with Surlyn thermoplastic gaskets immediately.

References

  • Synthesis & Class Overview: Sharma, G. D., et al. "Dithienylthienothiadiazole-based organic dye containing two cyanoacrylic acid anchoring units for dye-sensitized solar cells." RSC Advances, 2013, 3, 1666-1674.

  • Thiazole-Based Dyes & Theory: Bouachrine, M., et al. "Theoretical design of thiazolothiazole-based organic dyes with different electron donors for dye-sensitized solar cells."[5][6] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014, 132, 771-778.

  • General Protocol for Organic Dyes: Dessì, A., et al. "Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions." Energies, 2021, 14(16), 5026.

  • Aggregation Control (CDCA): Sigma-Aldrich Technical Application Note. "Organic Dyes for Dye-Sensitized Solar Cells."

Sources

Method

Introduction: TAK1 - A Critical Node in Cellular Signaling and a Prized Therapeutic Target

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a pivotal serine/threonine kinase that acts as a central hub for a multitude of cellular signaling pathways.[1][2][3] It plays a crucial ro...

Author: BenchChem Technical Support Team. Date: February 2026

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a pivotal serine/threonine kinase that acts as a central hub for a multitude of cellular signaling pathways.[1][2][3] It plays a crucial role in orchestrating cellular responses to a wide array of stimuli, including cytokines, pathogens, and cellular stress.[1] Dysregulation of TAK1 signaling is implicated in a variety of human diseases, most notably in cancer and inflammatory disorders, making it a highly attractive target for therapeutic intervention.[1][2][4][5]

TAK1 integrates signals from various upstream receptors, such as Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R), to activate downstream pathways critical for inflammation and cell survival.[3][6][7] These include the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which in turn regulate the expression of inflammatory cytokines and cell fate decisions.[3][6][8] The central role of TAK1 in these processes underscores the therapeutic potential of its inhibition for treating diseases characterized by chronic inflammation and aberrant cell proliferation.[2][4][9]

The Rise of Covalent Inhibition: A Powerful Strategy for Targeting Kinases

In the quest for potent and selective kinase inhibitors, covalent inhibition has emerged as a powerful strategy.[10][11] Unlike traditional non-covalent inhibitors that bind reversibly to their targets, covalent inhibitors form a stable, long-lasting bond with a specific amino acid residue within the target protein.[10][11] This irreversible or slowly reversible mode of action offers several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have been considered "undruggable" by conventional approaches.[11][12][13][14]

The design of a targeted covalent inhibitor typically involves two key components: a "warhead" and a "guidance system".[11] The guidance system is responsible for selectively directing the inhibitor to the target protein's binding site, while the reactive warhead forms the covalent bond with a specific nucleophilic amino acid, often a cysteine residue.[12] This targeted approach can lead to high selectivity, as the covalent interaction is dependent on the presence of a suitably positioned reactive residue in the target protein.[12]

2-Cyanoacrylate Derivatives: A Promising Class of Covalent TAK1 Inhibitors

Among the various electrophilic warheads used in the design of covalent inhibitors, 2-cyanoacrylate derivatives have garnered significant attention. This class of compounds is characterized by an electron-deficient double bond, making them susceptible to nucleophilic attack by amino acid residues like cysteine.[15][16]

The 2-cyanoacrylamide moiety, in particular, has been successfully employed to develop both irreversible and reversible covalent inhibitors.[8] The reversibility of the covalent bond can be a desirable feature, potentially mitigating concerns about off-target toxicity associated with permanent protein modification.[8][15] Studies have shown that the Michael addition reaction between a thiol group (from a cysteine residue) and a 2-cyanoacrylate can be reversible under physiological conditions.[15]

In the context of TAK1 inhibition, 2-cyanoacrylate derivatives have been designed to target a specific cysteine residue, Cys174, located within the ATP-binding pocket of the kinase.[17] By forming a covalent adduct with this key residue, these inhibitors can effectively block the kinase's activity and disrupt downstream signaling cascades.

Diagrams and Visualizations

TAK1 Signaling Pathway

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_downstream Downstream Pathways cluster_cellular_responses Cellular Responses TNFα TNFα TNFR TNFR TNFα->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TNFR->TAK1 IL-1R->TAK1 TLR4->TAK1 MAPK_Pathway MAPK Pathway (p38, JNK) TAK1->MAPK_Pathway NF-κB_Pathway NF-κB Pathway TAK1->NF-κB_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Cell_Survival Cell_Survival MAPK_Pathway->Cell_Survival Apoptosis Apoptosis MAPK_Pathway->Apoptosis NF-κB_Pathway->Inflammation NF-κB_Pathway->Cell_Survival

Caption: Simplified TAK1 signaling pathway.

Mechanism of Covalent Inhibition by 2-Cyanoacrylate

Covalent_Inhibition_Mechanism cluster_inhibitor 2-Cyanoacrylate Inhibitor cluster_tak1 TAK1 Protein cluster_complex Covalent Adduct inhibitor R1-CH=C(CN)-CO-R2 adduct TAK1-Cys174-S-CH(R1)-CH(CN)-CO-R2 inhibitor->adduct Michael Addition tak1 TAK1-Cys174-SH tak1->adduct

Caption: Covalent bond formation with Cys174.

Protocols for Evaluating 2-Cyanoacrylate-Based TAK1 Inhibitors

The development and characterization of novel TAK1 inhibitors require a robust set of experimental protocols. Here, we provide detailed methodologies for key assays to assess the efficacy and mechanism of action of 2-cyanoacrylate derivatives.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the in vitro potency of a 2-cyanoacrylate derivative against purified TAK1 enzyme.

Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by TAK1. The ADP-Glo™ Kinase Assay is a commonly used method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[18][19][20][21]

Materials:

  • Recombinant human TAK1/TAB1 complex (BPS Bioscience, Cat. No. 78037 or similar)[18][20]

  • Myelin Basic Protein (MBP) as a substrate (or other suitable substrate)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[19][21]

  • Test compound (2-cyanoacrylate derivative) dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X kinase/substrate solution by diluting the TAK1/TAB1 enzyme and MBP substrate to the desired concentration in Kinase Assay Buffer.

    • Prepare serial dilutions of the test compound in DMSO. Then, dilute the compound in Kinase Assay Buffer to a 10X concentration.

  • Set up the Kinase Reaction:

    • Add 5 µL of the 10X test compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 96-well plate.

    • Add 20 µL of the 2X kinase/substrate solution to each well.

    • To initiate the reaction, add 25 µL of a 2X ATP solution in Kinase Assay Buffer to each well. The final reaction volume is 50 µL.

  • Incubate:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the Reaction and Detect ADP:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Protocol 2: Cell-Based Western Blot Assay for TAK1 Pathway Inhibition

Objective: To assess the ability of a 2-cyanoacrylate derivative to inhibit TAK1 signaling in a cellular context.

Principle: This assay measures the phosphorylation of downstream targets of TAK1, such as p38 MAPK and JNK, in response to a stimulus like TNFα or IL-1β. A potent TAK1 inhibitor will reduce the phosphorylation of these downstream kinases.[22][23][24][25]

Materials:

  • A suitable cell line (e.g., HeLa, THP-1, or MDA-MB-231)

  • Cell culture medium and supplements

  • TNFα or IL-1β

  • Test compound (2-cyanoacrylate derivative) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TNFα (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Cellular Target Engagement Assay

Objective: To confirm that the 2-cyanoacrylate derivative covalently binds to TAK1 within cells.

Principle: A probe-free mass spectrometry-based approach can be used to quantify the extent of target engagement.[26][27][28] This involves measuring the ratio of the modified (inhibitor-bound) to the unmodified target peptide containing the reactive cysteine residue.

Materials:

  • Cell line expressing TAK1

  • Test compound (2-cyanoacrylate derivative)

  • Lysis buffer

  • Dithiothreitol (DTT) and iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations and for different durations.

    • Lyse the cells and quantify the protein concentration.

  • Protein Digestion:

    • Denature the proteins, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAA.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Develop a targeted mass spectrometry method (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring) to specifically quantify the peptide containing Cys174 in both its unmodified and inhibitor-modified forms.

  • Data Analysis:

    • Calculate the percentage of target engagement by dividing the intensity of the modified peptide by the sum of the intensities of the modified and unmodified peptides.

    • This data can be used to determine the kinetics of covalent bond formation in a cellular environment.[27]

Conclusion and Future Perspectives

The development of selective and potent TAK1 inhibitors holds great promise for the treatment of a wide range of inflammatory diseases and cancers. 2-Cyanoacrylate derivatives represent a versatile and effective class of covalent inhibitors that can be rationally designed to target TAK1. The protocols outlined in this guide provide a framework for the comprehensive evaluation of these compounds, from their initial biochemical characterization to the confirmation of their mechanism of action in a cellular context.

Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of 2-cyanoacrylate-based TAK1 inhibitors. The development of reversible covalent inhibitors with fine-tuned reactivity could offer a superior safety profile. Furthermore, the application of advanced target engagement technologies will be crucial for understanding the relationship between inhibitor occupancy and therapeutic efficacy in preclinical and clinical settings. The continued exploration of this chemical space is poised to deliver novel and effective therapies for patients with TAK1-driven diseases.

References

  • Singhirunnusorn, P., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Frontiers in Oncology. Available at: [Link]

  • Kang, S. J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mihaly, S. R., et al. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Trends in Pharmacological Sciences. Available at: [Link]

  • Kinase Logistics. (n.d.). Covalent inhibitors. Available at: [Link]

  • Wikipedia. (2023). Targeted covalent inhibitors. Available at: [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Available at: [Link]

  • Wu, J., & Chen, Z. J. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Immunology. Available at: [Link]

  • Liu, G. (2011). Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination. Cytokine. Available at: [Link]

  • Totzke, J., et al. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Oncotarget. Available at: [Link]

  • Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Pettinger, J., & Johnson, D. S. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • Totzke, J., et al. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Semantic Scholar. Available at: [Link]

  • Mihaly, S. R., et al. (2012). Targeting of TAK1 in inflammatory disorders and cancer. University of Toyama. Available at: [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Available at: [Link]

  • Sun, L., et al. (2012). TAK1 negatively regulates NF-κB and p38 MAP kinase activation in Gr-1+CD11b+ neutrophils. Immunity. Available at: [Link]

  • Blake, R. A., et al. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science. Available at: [Link]

  • ResearchGate. (n.d.). Targeting TAK1: Evolution of inhibitors, challenges, and future directions. Available at: [Link]

  • Reaction Biology. (n.d.). TAK1 Kinase Assay Service. Available at: [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • de Gruiter, M. L., et al. (2017). Covalent Inhibition in Drug Discovery. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). TAK1 mediates p38, JNK, and IKK activation by LPS or IL-1 in 70Z/3... Available at: [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. Available at: [Link]

  • ResearchGate. (n.d.). Activation of TAK1-mediated NF-κB, JNK, and p38 MAPK signaling pathways... Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Available at: [Link]

  • MedChemComm. (2015). Covalent fragments: a new approach to drug discovery. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Specific noncovalent interactions drive covalent bond formation.(a)... Available at: [Link]

  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology. Available at: [Link]

  • PNAS. (2023). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Available at: [Link]

  • de Oliveira, V. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Jones, D. S., et al. (2020). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Arthritis & Rheumatology. Available at: [Link]

  • Cohen, P., & Strickson, S. (2017). TAK1 selective inhibition: state of the art and future opportunities. Biochemical Society Transactions. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Available at: [Link]

  • The Royal Society. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Available at: [Link]

Sources

Application

Application Note: 2-Cyano-3-(thiophen-2-yl)acrylic Acid (CTA) as a Broad-Spectrum MALDI Matrix

Executive Summary This application note details the use of 2-cyano-3-(thiophen-2-yl)acrylic acid (CTA) , a thiophene-based analog of the standard -cyano-4-hydroxycinnamic acid (CHCA) matrix. While CHCA is the gold standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of 2-cyano-3-(thiophen-2-yl)acrylic acid (CTA) , a thiophene-based analog of the standard


-cyano-4-hydroxycinnamic acid (CHCA) matrix. While CHCA is the gold standard for peptides and Sinapinic Acid (SA) for proteins, CTA bridges this gap, offering a broad-spectrum capability .

CTA demonstrates superior ionization efficiency for a wide range of analytes, including lipids, peptides, and high-molecular-weight proteins (>20 kDa), often with higher signal-to-noise (S/N) ratios than conventional matrices.[1][2] Its unique physicochemical properties allow it to function as both a proton-transfer and electron-transfer agent, making it an essential tool for analyzing complex biological mixtures where switching matrices is impractical.

Scientific Background & Mechanism

Chemical Structure and Properties

CTA replaces the phenyl ring of CHCA with a thiophene ring. This structural modification fundamentally alters the matrix's electronic properties.

  • Chemical Name: 2-cyano-3-(thiophen-2-yl)acrylic acid[3][4]

  • Abbreviation: CTA (or 2-CTA)

  • Molecular Weight: 179.19 g/mol

  • Absorption: Strong UV absorption at 337 nm (Nitrogen laser) and 355 nm (Nd:YAG), ensuring efficient energy uptake.

Ionization Mechanism

Unlike CHCA, which is predominantly a proton donor, CTA exhibits a dual ionization mechanism driven by the electron-rich sulfur atom in the thiophene ring.

  • Gas-Phase Acidity: CTA has a slightly lower gas-phase acidity (

    
     kcal/mol) compared to CHCA (
    
    
    
    kcal/mol).[2][5] This "softer" acidity allows for the ionization of labile compounds without excessive fragmentation.
  • Dual Mode Action:

    • Proton Transfer: For basic analytes (peptides/proteins), CTA acts as a traditional Brønsted acid, donating a proton (

      
      ).
      
    • Electron/Cation Transfer: For neutral or hydrophobic analytes (e.g., PEGs, lipids), CTA facilitates cationization (

      
      ) or electron transfer, extending its utility beyond proteomics.
      
Visualizing the Mechanism

The following diagram illustrates the dual-pathway ionization potential of CTA compared to the single-pathway of standard matrices.

CTA_Mechanism Laser UV Laser (337/355 nm) CTA_Crystal CTA Matrix Crystal (Thiophene Core) Laser->CTA_Crystal Energy Absorption Excited_State Excited Matrix (CTA*) CTA_Crystal->Excited_State Desorption Path_Proton Pathway A: Proton Transfer Excited_State->Path_Proton Path_Electron Pathway B: Cation/Electron Transfer Excited_State->Path_Electron Analyte_Prot Protein/Peptide [M+H]+ Path_Proton->Analyte_Prot Acidic Mechanism Analyte_Cat Lipid/PEG [M+Na]+ or M+. Path_Electron->Analyte_Cat Sulfur-Mediated Stabilization

Figure 1: Dual ionization pathways of CTA matrix allowing for broad-spectrum analysis.

Experimental Protocol

Materials Required[6]
  • Matrix: 2-cyano-3-(thiophen-2-yl)acrylic acid (CTA) (Purity >98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Deionized Water (

    
    ), Trifluoroacetic acid (TFA).
    
  • Standards: BSA (Bovine Serum Albumin) for protein mode; Peptide Calibration Standard II (Bruker) for peptide mode.

Matrix Preparation

CTA is highly soluble in organic solvents.[2] The following preparation is optimized for protein analysis.

ComponentConcentrationPreparation Instructions
Stock Solvent TA50 (50:50 ACN:0.1% TFA)Mix 500

L ACN with 500

L 0.1% TFA in water.
CTA Solution 10 mg/mL Weigh 10 mg CTA powder. Dissolve in 1 mL Stock Solvent. Vortex for 1 min. Sonicate for 2 mins to ensure complete dissolution.
Storage N/APrepare fresh daily. CTA is sensitive to light oxidation over long periods.
Sample Preparation (Dried Droplet Method)

The dried droplet method ensures co-crystallization of the analyte within the CTA lattice.

  • Sample Dilution: Dilute protein samples to

    
     using 0.1% TFA.
    
  • Mixing: In a microcentrifuge tube, mix the analyte solution and CTA matrix solution in a 1:1 ratio (e.g., 5

    
    L sample + 5 
    
    
    
    L matrix).
  • Spotting: Pipette 1

    
    L of the mixture onto the MALDI target plate (stainless steel or AnchorChip).
    
  • Drying: Allow to air dry at room temperature.

    • Observation: CTA forms characteristic micro-rod aggregates . This morphology differs from the rhomboid crystals of CHCA and provides more homogeneous "sweet spots."

Instrument Parameters (General Guidelines)

CTA typically requires slightly lower laser fluence (energy) than Sinapinic Acid due to its efficient absorption.

  • Mode: Linear Positive (for Proteins >5 kDa); Reflector Positive (for Peptides <4 kDa).

  • Laser Power: Start at 30% relative intensity and increment by 2%.

    • Note: CTA "hot" spots are more uniform; avoid "burning" the spot with excessive power immediately.

  • Mass Range: Deflection up to 500 Da to suppress matrix clusters.

Performance Comparison & Data Interpretation

Sensitivity and Resolution

CTA provides a distinct advantage in Signal-to-Noise (S/N) ratio.[1][2]

FeatureCTA (Thiophene)CHCA (Phenyl)Sinapinic Acid (SA)
Best For Broad Spectrum (Peptides + Proteins + Lipids)Peptides (<4 kDa)Large Proteins (>10 kDa)
Crystallization Homogeneous Micro-rodsHeterogeneous CrystalsLarge Crystals
Salt Tolerance ModerateLowHigh
Background Low chemical noise >500 DaHigh chemical noise <800 DaLow noise
Experimental Workflow Diagram

Workflow Step1 1. Prepare CTA Matrix (10 mg/mL in 50% ACN/0.1% TFA) Step2 2. Mix Sample 1:1 with Matrix Step1->Step2 Step3 3. Spot 1 µL on Target Plate Step2->Step3 Step4 4. Air Dry (Observe Micro-rods) Step3->Step4 Step5 5. MALDI-TOF Acquisition Step4->Step5 Decision Analyte Type? Step5->Decision Res_Pep Peptides: High Res, Low Frag Decision->Res_Pep < 4 kDa Res_Prot Proteins: High S/N, [M+H]+ Decision->Res_Prot > 5 kDa Res_Poly Polymers/Lipids: [M+Na]+ Cationization Decision->Res_Poly Non-polar

Figure 2: Step-by-step experimental workflow for CTA matrix application.

Troubleshooting & Optimization

Issue 1: No Signal for High MW Proteins

  • Cause: Matrix concentration too low.

  • Fix: Increase CTA concentration to 20 mg/mL. Ensure the laser intensity is sufficient to desorb the larger lattice.

Issue 2: Excessive Sodium Adducts (


, 

)
  • Cause: CTA is efficient at cationization; trace salts in buffers are being ionized.

  • Fix: Desalt the sample using C18 ZipTips prior to mixing. Add 10 mM Ammonium Citrate to the matrix solution to suppress alkali adducts and favor protonation (

    
    ).
    

Issue 3: Rapid Crystal Sublimation

  • Cause: CTA crystals are stable in vacuum but can degrade under intense continuous laser fire.

  • Fix: Use a rastering pattern (random walk) during acquisition. Do not dwell on one spot for >500 shots.

References

  • Dhanalakshmi, K., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry.[1][3] [3]

  • Calvano, C. D., et al. (2022).[6] Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules.

  • Sigma-Aldrich. (n.d.). (2E)-3-(9-Anthryl)-2-cyanoacrylic acid suitable for matrix substance for MALDI-MS. Product Specification.

Sources

Method

Application Notes and Protocols for the Development of Novel Herbicides Based on 2-Cyanoacrylate Scaffolds

Introduction: The Untapped Potential of 2-Cyanoacrylates in Herbicide Discovery The relentless evolution of herbicide-resistant weeds presents a significant threat to global food security, making the discovery of new her...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of 2-Cyanoacrylates in Herbicide Discovery

The relentless evolution of herbicide-resistant weeds presents a significant threat to global food security, making the discovery of new herbicidal modes of action (MoA) a critical priority in agricultural science.[1] For decades, 2-cyanoacrylates have been a subject of intense interest due to their potent biological activities.[2][3] A significant class of these compounds functions as formidable inhibitors of Photosystem II (PSII) electron transport, a well-established and commercially validated herbicidal target.[4][5][6] They act by disrupting the photosynthetic electron flow at a binding domain on the D1 protein within the PSII reaction center, ultimately leading to oxidative stress and plant death.[2]

However, the versatility of the 2-cyanoacrylate scaffold is not limited to PSII inhibition. Certain derivatives have been shown to possess an entirely different MoA, acting as mitotic disrupters by interfering with microtubule formation, similar to dinitroaniline herbicides.[7] This chemical plasticity, combined with the potential for developing compounds with high efficacy at low application rates, makes the 2-cyanoacrylate structure a highly attractive starting point for novel herbicide development programs.[2][8]

This guide provides a comprehensive framework for researchers engaged in the design, synthesis, and evaluation of novel 2-cyanoacrylate-based herbicides. It moves beyond simple procedural lists to explain the scientific rationale behind the protocols, ensuring a robust and logical development cascade from initial synthesis to whole-plant efficacy trials.

Section 1: Molecular Design & Synthesis Strategy

The foundation of a successful herbicide discovery program lies in a rational approach to molecular design, guided by an understanding of structure-activity relationships (SAR). For 2-cyanoacrylates, herbicidal activity is profoundly influenced by the nature of the substituents at various positions on the core structure.

Key Principles of Structure-Activity Relationship (SAR)

Field-proven research has established several key SAR principles for optimizing the herbicidal potency of 2-cyanoacrylate analogs:

  • Heterocyclic Moieties: Replacing traditional phenyl rings with heterocycles like pyridine, thiazole, pyrazole, or isoxazole has been shown to significantly enhance herbicidal activity.[2][8][9][10] These groups are thought to improve interaction with the lipophilic binding domain of the PSII reaction center.[2]

  • Substituents on Heterocycles: The position and nature of substituents on the heterocyclic ring are crucial. For instance, a chlorine or alkoxy group at the 2-position of a pyridine ring is often essential for high activity.[8]

  • Acrylate Moiety Substituents: A well-fitting alkyl or methylthio group at the 3-position of the acrylate is vital for maximizing potency.[2][8] For example, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate demonstrated excellent herbicidal activity even at a low dose of 75 g/ha.[2][11]

Generalized Synthesis Workflow

The synthesis of novel 2-cyanoacrylate derivatives typically follows a multi-step pathway. The diagram below illustrates a common workflow for creating a library of diverse analogs for screening.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amine Precursor Synthesis cluster_2 Step 3: Final Condensation A Starting Materials (e.g., Cyanoacetic Acid, Alcohols) B Intermediate 1 (e.g., Cyanoacetate Ester) A->B Esterification C Intermediate 2 (e.g., Knoevenagel Condensation Precursor) B->C Reaction with CS2 / Me2SO4 F Target 2-Cyanoacrylate Derivative C->F D Heterocyclic Precursor E Amine Intermediate (e.g., via Phthalimide & Hydrazine) D->E Amination E->F Condensation Reaction (e.g., in Ethanol) G A Synthesized Compound Library (Diverse 2-Cyanoacrylate Analogs) B Primary Screen: In Vitro Assay (e.g., PSII Hill Reaction Assay) A->B C Determine IC50 Values B->C Identify active 'hits' D Secondary Screen: Whole Plant Bioassay (Greenhouse Trials) C->D Prioritize potent compounds E Pre-Emergence Test D->E F Post-Emergence Test D->F G Evaluate % Injury / GR50 E->G F->G H Lead Candidate Selection (High Potency & Selectivity) G->H Analyze dose-response data I Further Optimization (SAR) H->I Iterative Design Cycle

Sources

Application

Application Notes and Protocols for the Purification of 2-Cyano-3-(thiazol-5-yl)acrylic Acid

For: Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 2-Cyano-3-(thiazol-5-yl)acrylic acid, a key bui...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 2-Cyano-3-(thiazol-5-yl)acrylic acid, a key building block in pharmaceutical and materials science. Recognizing the critical role of purity in downstream applications, this document moves beyond a generic template to offer a structured, in-depth technical guide. As a Senior Application Scientist, the following methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible results. This guide is designed to empower researchers to select and optimize the most suitable purification strategy for their specific needs, ensuring the highest quality of 2-Cyano-3-(thiazol-5-yl)acrylic acid for their research and development endeavors.

Introduction: The Significance of Purity for 2-Cyano-3-(thiazol-5-yl)acrylic Acid

2-Cyano-3-(thiazol-5-yl)acrylic acid and its derivatives are a class of compounds with significant potential in various scientific fields, including as intermediates in the synthesis of herbicides and pharmaceuticals.[1][2] The presence of reactive functional groups—a carboxylic acid, a nitrile, and an electron-deficient alkene—makes this molecule a versatile synthon. However, these same features also present challenges in its purification.

The primary route to synthesizing 2-Cyano-3-(thiazol-5-yl)acrylic acid is the Knoevenagel condensation of thiazole-5-carbaldehyde with cyanoacetic acid.[3][4] This reaction, while generally efficient, can result in a crude product containing unreacted starting materials, by-products from side reactions, and residual catalyst. The purity of the final compound is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions, biological assays, or the properties of resulting materials.

This guide details three primary purification techniques applicable to 2-Cyano-3-(thiazol-5-yl)acrylic acid:

  • Recrystallization: A robust and scalable method for removing impurities with different solubility profiles.

  • Acid-Base Extraction: A liquid-liquid extraction technique that leverages the acidic nature of the carboxylic acid group.

  • Chromatographic Methods: High-resolution techniques for separating the target compound from closely related impurities.

The selection of the most appropriate technique will depend on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Understanding the Physicochemical Properties of 2-Cyano-3-(thiazol-5-yl)acrylic Acid

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. While experimental data for 2-Cyano-3-(thiazol-5-yl)acrylic acid is not extensively available in public literature, we can infer key characteristics from its structure and data from analogous compounds.

Key Physicochemical Characteristics:

  • Structure: The molecule possesses a polar thiazole ring, a carboxylic acid group capable of hydrogen bonding and deprotonation, and a cyano group, contributing to its overall polarity.

  • pKa: The acidity of the carboxylic acid is a critical parameter for designing acid-base extraction protocols. The pKa of acrylic acid is approximately 4.25.[5] The presence of the electron-withdrawing cyano and thiazole groups is expected to lower the pKa of 2-Cyano-3-(thiazol-5-yl)acrylic acid, making it a stronger acid than acrylic acid. Theoretical predictions for similar molecules suggest a pKa in the range of 3-4.[6]

  • Solubility: As a polar, acidic compound, it is expected to have good solubility in polar protic solvents (e.g., alcohols, water to some extent) and polar aprotic solvents (e.g., DMF, DMSO). Its solubility in non-polar solvents (e.g., hexanes, toluene) is likely to be low.[7]

  • Potential Impurities from Synthesis: The Knoevenagel condensation may lead to the following impurities:

    • Unreacted thiazole-5-carbaldehyde

    • Unreacted cyanoacetic acid

    • By-products from self-condensation of starting materials

    • Decarboxylated by-products

    • Residual catalyst (e.g., piperidine, ammonium acetate)

Purification Strategy 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at low temperatures.

  • Impurities should be either highly soluble or insoluble at all temperatures. [8]

  • The solvent should not react with the compound. [9]

  • The solvent's boiling point should be below the melting point of the compound to prevent "oiling out". [10]

For a polar, acidic molecule like 2-Cyano-3-(thiazol-5-yl)acrylic acid, polar solvents are a good starting point for screening.[9]

Protocol for Recrystallization Solvent Screening

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions.

Acid_Base_Extraction cluster_extraction Acid-Base Extraction Workflow cluster_aqueous Aqueous Layer Processing cluster_organic Organic Layer (Impurities) start Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) add_base Add aqueous NaHCO3 solution start->add_base shake Shake mixture in a separatory funnel and allow layers to separate add_base->shake separate Separate aqueous and organic layers shake->separate acidify Acidify aqueous layer with HCl to precipitate the product separate->acidify Aqueous Layer discard Discard or process to recover other components separate->discard Organic Layer filter Filter the precipitate acidify->filter wash Wash with cold water filter->wash dry Dry the purified product wash->dry

Caption: Workflow for acid-base extraction of 2-Cyano-3-(thiazol-5-yl)acrylic acid.

Step-by-Step Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude 2-Cyano-3-(thiazol-5-yl)acrylic acid in a suitable water-immiscible organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The aqueous layer will be on the bottom if the organic solvent is less dense than water.

  • Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Regeneration: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The purified 2-Cyano-3-(thiazol-5-yl)acrylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and dry under vacuum.

Purification Strategy 3: Chromatographic Techniques

For achieving very high purity or for separating closely related impurities, chromatographic methods are indispensable. The choice of the chromatographic technique depends on the polarity of the compound and the nature of the impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For an acidic compound like 2-Cyano-3-(thiazol-5-yl)acrylic acid, the mobile phase is typically a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid and ensure good peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the purification of very polar compounds that show little or no retention in RP-HPLC. [11][12]HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of a polar organic solvent (typically acetonitrile) and a small amount of water. [13]Water acts as the strong eluting solvent.

Mixed-Mode Chromatography

Mixed-mode chromatography employs stationary phases with both reversed-phase and ion-exchange functionalities. [1][14]This allows for the simultaneous separation of compounds based on both their hydrophobicity and their charge, offering unique selectivity that can be tuned by adjusting the mobile phase pH and ionic strength. [15] Table 2: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseBest Suited For
RP-HPLC Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile + Acid)Moderately polar acidic compounds.
HILIC Polar (e.g., Silica, Amide)High organic (e.g., Acetonitrile/Water)Very polar compounds with poor retention in RP. [16]
Mixed-Mode Dual functionality (e.g., C18 + Anion Exchange)Aqueous/Organic with bufferComplex mixtures with compounds of varying polarity and charge. [17]

Purity Assessment

After purification, it is essential to assess the purity of 2-Cyano-3-(thiazol-5-yl)acrylic acid. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. An area percentage of the main peak can be used to determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 2-Cyano-3-(thiazol-5-yl)acrylic acid is a critical step in ensuring the success of its downstream applications. This guide has provided a comprehensive overview of three key purification strategies: recrystallization, acid-base extraction, and chromatography. By understanding the principles behind each technique and following the detailed protocols, researchers can select and optimize a purification method that meets their specific requirements for purity, yield, and scale. The presented workflows and comparative data are intended to serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling the production of high-purity 2-Cyano-3-(thiazol-5-yl)acrylic acid for their innovative research.

References

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Chem LibreTexts. (2022, April 7). 4. Crystallization. Retrieved from [Link]

  • Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • University of Houston. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Chromatography Today. (2011, August/September). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. Retrieved from [Link]

  • RSC Publishing. (n.d.). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Retrieved from [Link]

  • Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-1922.
  • Journal of Applied Pharmaceutical Science. (2021, July 28). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Retrieved from [Link]

  • Dong, H., Du, H., & Qian, X. (2008). Theoretical prediction of pKa values for methacrylic acid oligomers using combined quantum mechanical and continuum solvation methods. The Journal of Physical Chemistry A, 112(49), 12687–12694.
  • Iraqi Journal of Science. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Retrieved from [Link]

  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • SciSpace. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 from Theoretical prediction of pKa values for methacrylic acid oligomers using combined quantum mechanical and continuum solvation methods. Retrieved from [Link]

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Method

Application Notes and Protocols for the Functionalization of Thiazole Ring in Cyanoacrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Thiazole-Cyanoacrylic Acid Scaffold - A Privileged Motif in Modern Chemistry The converg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiazole-Cyanoacrylic Acid Scaffold - A Privileged Motif in Modern Chemistry

The convergence of the thiazole ring and the cyanoacrylic acid moiety creates a molecular scaffold of significant interest in contemporary drug discovery and materials science.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

When appended with a cyanoacrylic acid group, the resulting molecule gains a potent electron-withdrawing and anchoring function. This unique combination has led to the development of advanced materials, such as sensitizers for dye-sensitized solar cells (DSSCs), where the cyanoacrylic acid group effectively binds to the TiO₂ surface, facilitating electron transfer.[5][6] In medicinal chemistry, this Michael acceptor can covalently interact with biological nucleophiles, a strategy employed in the design of targeted covalent inhibitors.

This guide provides a comprehensive overview of key strategies for the functionalization of the thiazole ring, followed by its elaboration to the corresponding cyanoacrylic acid derivatives. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Functionalization of the Thiazole Ring: A Chemist's Guide

The reactivity of the thiazole ring is dictated by the heteroatoms. The C2 position is the most acidic and susceptible to deprotonation and subsequent nucleophilic attack, while the C5 position is the most electron-rich and prone to electrophilic substitution.[1] The C4 position is generally less reactive. Strategic functionalization often begins with either direct C-H activation or a halogenation/cross-coupling sequence.

Halogenation of the Thiazole Ring: Paving the Way for Cross-Coupling

Introducing a halogen atom onto the thiazole ring is a common and effective strategy to enable subsequent carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. Bromination is a frequently employed method.

Causality Behind Experimental Choices:

  • Electrophilic Bromination: The C5 position of the thiazole ring is the most susceptible to electrophilic attack. For 2-aminothiazole derivatives, the electron-donating amino group further activates the ring, making the C5 position highly reactive.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, often preferred over liquid bromine for its ease of handling and selectivity.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is typically used to dissolve the starting materials and facilitate the reaction.

dot

Caption: Workflow for Bromination of Thiazole Ring

Protocol 1: Bromination of a 2-Aminothiazole Derivative

This protocol describes a general procedure for the bromination of a 2-aminothiazole derivative at the C5 position.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask, add the 2-aminothiazole derivative (1.0 eq) and dissolve it in DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-2-aminothiazole derivative.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

With a halogenated thiazole in hand, a variety of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd(PPh₃)₄.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized biaryl phosphines (e.g., SPhos, XPhos), are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[7]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. Water helps to dissolve the base and facilitate the formation of the active boronate.[8]

dot

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling

Protocol 2: Suzuki-Miyaura Coupling of a 5-Bromothiazole Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-bromothiazole derivative with an arylboronic acid.[9][10]

Materials:

  • 5-Bromothiazole derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add the 5-bromothiazole derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-arylthiazole derivative.

Table 1: Representative Conditions for Cross-Coupling Reactions on Halogenated Thiazoles

Reaction TypeHalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Suzuki 5-BromothiazoleArylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O90
Stille 5-IodothiazoleArylstannanePd(PPh₃)₄ (5)--DMF95
Heck 5-BromothiazoleAlkenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile100

Note: These are starting conditions and may require optimization for specific substrates.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization (e.g., halogenation) of the thiazole ring.[11] Palladium-catalyzed direct arylation is a prominent example.

Causality Behind Experimental Choices:

  • Regioselectivity: The C5-H bond of the thiazole ring is generally the most reactive towards electrophilic palladation, leading to selective C5-arylation.[11][12]

  • Catalyst: A ligand-free palladium source like Pd(OAc)₂ can be effective, although in some cases, specific ligands might be required to control regioselectivity or improve efficiency.[11]

  • Base/Additive: A base such as potassium carbonate (K₂CO₃) or a carboxylate salt is often used to facilitate the C-H activation step.

Protocol 3: Ligand-Free Palladium-Catalyzed Direct C5-Arylation of a Thiazole Derivative

This protocol is adapted from methodologies for the direct arylation of thiazole derivatives.[11]

Materials:

  • Thiazole derivative (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylacetamide (DMAc) or other high-boiling polar aprotic solvent

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the thiazole derivative (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (e.g., 3 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous, degassed DMAc.

  • Seal the tube and heat the reaction mixture at 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Formation of the Cyanoacrylic Acid Moiety: The Knoevenagel Condensation

Once the thiazole ring is appropriately functionalized, the cyanoacrylic acid moiety is typically introduced via a Knoevenagel condensation.[3] This reaction involves the condensation of an aldehyde with an active methylene compound, such as cyanoacetic acid or its esters, in the presence of a basic catalyst.[13][14]

Causality Behind Experimental Choices:

  • Active Methylene Compound: Ethyl cyanoacetate or cyanoacetic acid are commonly used. The electron-withdrawing cyano and carbonyl/carboxyl groups make the adjacent methylene protons acidic and readily deprotonated by a base.

  • Catalyst: A weak base like piperidine or triethylamine is sufficient to catalyze the reaction without promoting self-condensation of the aldehyde.[3]

  • Reaction Conditions: The reaction is often carried out at reflux in a suitable solvent like ethanol to drive the condensation and subsequent dehydration.

dot

Caption: Synthesis of Thiazole Cyanoacrylic Acids

Protocol 4: Knoevenagel Condensation of a Functionalized Thiazole Aldehyde

This protocol describes the synthesis of a thiazole-based cyanoacrylic acid derivative from a functionalized thiazole aldehyde.[3]

Materials:

  • Functionalized thiazole aldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the functionalized thiazole aldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 3-6 hours.

  • Monitor the reaction by TLC. A solid product may precipitate out of the solution upon cooling.

  • If a precipitate forms, cool the mixture to room temperature and then in an ice bath.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • (Optional) If the final product is the carboxylic acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water, followed by acidification).

Conclusion and Future Perspectives

The functionalization of the thiazole ring in cyanoacrylic acid derivatives offers a versatile platform for the synthesis of a wide array of molecules with significant potential in both medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore this chemical space. Future advancements will likely focus on developing even more efficient and sustainable C-H functionalization methods, expanding the scope of accessible derivatives, and exploring their applications in emerging fields such as photodynamic therapy and targeted drug delivery.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Yıldırım, D. et al. (2018). Dithienylthienothiadiazole-based organic dye containing two cyanoacrylic acid anchoring units for dye-sensitized solar cells. RSC Advances, 8(28), 15487-15497. [Link]

  • Barakat, K. et al. (2023). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Scientific Reports, 13(1), 1-17. [Link]

  • Synthesis of some new 5- substituted of. JOCPR.com. [Link]

  • Abdelhamid, I. A. et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, 14(12), e202500393. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]

  • ResearchGate. (n.d.). Comparative quantitative kinetic study of rapid iodination of thiazole and its methyl derivatives in aqueous medium. [Link]

  • ResearchGate. (2025). (PDF) Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. [Link]

  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. [Link]

  • Dunst, C., & Knochel, P. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. Semantic Scholar. [Link]

  • Dunst, C., & Knochel, P. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of organic chemistry, 76(16), 6972–6977. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (n.d.). [Link]

  • Dye-Sensitized Solar Cell (DSSC) Applications based on Cyano Functional Small Molecules Dyes. (2021). [Link]

  • Figshare. (2025). α‑Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2‑Aminothiazoles. [Link]

  • Sharma, A. et al. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 15, 2456-2463. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Van der Veken, P. et al. (2015). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Organic & Biomolecular Chemistry, 13(28), 7734-7742. [Link]

  • UNAM Repository. (n.d.). Synthesis and characterization of cyanuric-based dye-sensitizer for solar cells, their photo-response in the visible region and chemosensing properties. [Link]

  • Google Patents. (2014).
  • Asian Journal of Chemistry. (2017). Microwave Assisted Urea-Acetic Acid Catalyzed Knoevenagel Condensation of Ethyl Cyanoacetate and 1,3-Thiazolidine-2,4-dione with Aromatic Aldehydes under Solvent Free Condition. [Link]

  • American Chemical Society. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]

  • Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (2025). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. [Link]

  • D'Amato, L. et al. (2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen, 13(4), e202400180. [Link]

  • Myers, A. (n.d.). The Stille Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • SynArchive. (n.d.). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • Semantic Scholar. (2021). Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications. [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]

  • Sustainable Energy & Fuels. (n.d.). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Barakat, K., Ragheb, M. A., Soliman, M. H., Abdelmoniem, A. M., & Abdelhamid, I. A. (2023). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Scientific reports, 13(1), 11287. [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ChemRxiv. (n.d.). Preparation and Synthetic Applicability of Novel Imidazole-Containing Cyclic Iodonium Salts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • YouTube. (2021). Heck Reaction - Organic Chemistry Lessons. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). [Link]

  • ResearchGate. (n.d.). Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents: Molecular Docking And DFT Studies. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid

Status: Operational Ticket ID: CHEM-SUPP-THZ-005 Subject: Yield Optimization & Troubleshooting for Thiazole-Acrylic Acid Derivatives Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Part...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUPP-THZ-005 Subject: Yield Optimization & Troubleshooting for Thiazole-Acrylic Acid Derivatives Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Part 1: Executive Technical Brief

The Challenge: Synthesizing 2-Cyano-3-(thiazol-5-yl)acrylic acid presents a specific "Goldilocks" problem. You are performing a Knoevenagel condensation between thiazole-5-carbaldehyde and cyanoacetic acid .

  • The Instability Trap: The thiazole ring is electron-rich but sensitive to ring-opening under strong basic conditions.

  • The Decarboxylation Trap: Unlike using ethyl cyanoacetate (ester), using cyanoacetic acid creates a risk of decarboxylation at high temperatures, leading to the unwanted acrylonitrile byproduct (2-cyano-3-(thiazol-5-yl)acrylonitrile).

  • The Solubility Trap: The product is a polar acid, often making separation from polar catalysts (like piperidine) difficult, leading to "oiling out" or co-crystallization of salts.

The Solution Strategy: Shift from "forcing" the reaction (high heat/strong base) to "facilitating" equilibrium. We recommend the Verley-Doebner Modification using mild buffering or a Green Chemistry approach using aqueous media to precipitate the product naturally.

Part 2: Optimized Protocols

Method A: The Robust Standard (Ammonium Acetate/Toluene)

Best for: Scale-up (>5g) where water removal is critical.

Reagents:

  • Thiazole-5-carbaldehyde (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Catalyst: Ammonium Acetate (0.1 - 0.2 eq)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Dissolution: Dissolve aldehyde and cyanoacetic acid in Toluene.

  • Catalysis: Add solid Ammonium Acetate.

  • Reaction: Reflux vigorous enough to distill the Toluene/Water azeotrope into the trap.

    • Critical Check: Monitor water collection. Reaction is complete when water stops accumulating (usually 2-4 hours).

  • Workup: Cool to room temperature. The product often precipitates as a yellow solid.

    • If solid:[1] Filter and wash with cold toluene and hexanes.

    • If oil: Evaporate toluene, redissolve in EtOAc, wash with 10% HCl (to remove traces of thiazole byproducts), dry, and recrystallize from Ethanol/Water.

Method B: The "Green" Aqueous Approach (High Purity)

Best for: Small scale (<1g) or when product purity is paramount.

Reagents:

  • Thiazole-5-carbaldehyde (1.0 eq)

  • Cyanoacetic acid (1.05 eq)

  • Catalyst: Piperidine (0.05 eq) or DABCO (0.1 eq)

  • Solvent: Water (or Ethanol/Water 1:1)[2]

Protocol:

  • Mixing: Suspend reactants in water at Room Temperature (RT).

  • Catalysis: Add catalyst dropwise.

  • Reaction: Stir at RT for 30 mins, then gently warm to 50°C (Do NOT boil).

  • Precipitation: As the reaction proceeds, the hydrophobic acrylic acid product will precipitate out of the aqueous solution.

  • Isolation: Filter the solid. Wash with water (removes catalyst and unreacted acid) and cold ethanol.

Part 3: Troubleshooting Guide (FAQ)

Category 1: Low Yield & Conversion

Q: TLC shows starting aldehyde remains after 12 hours. Should I add more base?

  • Diagnostic: No. Adding excess strong base (Piperidine/TEA) to a thiazole aldehyde often causes the "Cannizzaro" side reaction or ring degradation.

  • Fix: The reaction is equilibrium-limited.

    • Water Removal: If using Method A, is your Dean-Stark working? If using Ethanol, add 3Å Molecular Sieves.

    • Catalyst Refresh: Add a fresh 5 mol% portion of catalyst. Ammonium acetate degrades over time in reflux.

Q: I am getting a low yield of the acid, but high yield if I use the ester?

  • Mechanism: Cyanoacetic acid is less reactive than its ester because the carboxylate anion (formed by the base) destabilizes the active methylene protons.

  • Strategic Pivot: If direct condensation fails, switch to a 2-step process:

    • Condense Aldehyde + Ethyl Cyanoacetate (Yields >90%).[3][4]

    • Hydrolyze with LiOH in THF/Water (Yields >95%).

    • Why? This avoids the decarboxylation risk entirely.

Category 2: Impurity Profile

Q: My product is a dark brown tar instead of a yellow solid.

  • Cause: Polymerization of the cyano-group or decomposition of the thiazole ring. This happens when the reaction temperature > 80°C without adequate solvent volume, or if the base concentration is too high.

  • Recovery: Dissolve the tar in minimal hot ethanol and add activated charcoal. Filter hot. Add warm water until turbid and let it crystallize slowly in the fridge.

Q: NMR shows a loss of the carboxylic acid proton and a new peak around 7.0-7.5 ppm.

  • Diagnosis: Decarboxylation. You have made the acrylonitrile derivative.

  • Root Cause: Temperature was too high (>90°C) in the presence of base.

  • Prevention: Keep reaction temperature < 60°C. If reflux is required for conversion, switch to Method A (Toluene reflux is 110°C, but the ammonium salt buffers the basicity, reducing decarboxylation risk).

Part 4: Visual Workflows

Workflow 1: Experimental Logic Tree

G Start Start Synthesis Choice Choose Method Start->Choice MethodA Method A: Toluene/Dean-Stark (Scale > 5g) Choice->MethodA MethodB Method B: Aqueous/Green (Scale < 1g) Choice->MethodB CheckTLC Check TLC @ 2 Hours MethodA->CheckTLC MethodB->CheckTLC Issue1 Aldehyde Remains CheckTLC->Issue1 Incomplete Issue2 Dark Tar Formation CheckTLC->Issue2 Decomposition Success Solid Precipitate CheckTLC->Success Clean Spot Action1 Add 3Å Sieves or Check Water Trap Issue1->Action1 Action1->CheckTLC Action2 Reduce Base Loading Use Activated Charcoal Issue2->Action2 Purify Wash: H2O -> Cold EtOH Recrystallize: EtOH/H2O Success->Purify

Caption: Decision matrix for selecting synthesis method and troubleshooting common reaction failures.

Workflow 2: Mechanism & Failure Points

Mechanism Reactants Thiazole-5-CHO + Cyanoacetic Acid Intermediate Aldol Intermediate Reactants->Intermediate Knoevenagel Base Catalyst (Base) Base->Reactants PathSuccess Dehydration (-H2O) Intermediate->PathSuccess PathFail Decarboxylation (High T, Strong Base) Intermediate->PathFail >80°C Product Target Acrylic Acid PathSuccess->Product Byproduct Acrylonitrile (Dead End) PathFail->Byproduct

Caption: Mechanistic pathway highlighting the critical divergence between product formation and decarboxylation.

Part 5: Data Summary

Table 1: Solvent & Catalyst Performance Comparison

Solvent SystemCatalystTemp (°C)Yield (%)Purity ProfileNotes
Ethanol Piperidine78 (Reflux)65-75%ModerateRisk of esterification byproduct if EtOH is not dry.
Toluene NH₄OAc110 (Reflux)85-92% HighRequires Dean-Stark. Best for scale.
Water DABCO25-5080-88%Very High "Green" method. Product precipitates pure.[5]
Ionic Liquid [Bmim][OAc]2590-95%HighExpensive. Hard to remove IL traces from acid product.

References

  • General Knoevenagel Optimization

    • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates.[3]

    • Source: J. Mex. Chem. Soc. (2023).
    • URL:[Link]

  • Green Chemistry / Aqueous Conditions

    • Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.[6]

    • Source: Chemistry Central Journal (2012).
    • URL:[Link]

  • Thiazole Reactivity & Stability

    • Title: Thiazole and its Derivatives: Medicinal Importance and Various Routes of Synthesis.[7][8][9]

    • Source: JETIR (2019).
    • URL:[Link]

  • Specific Analog Synthesis (Reference for Conditions)

    • Title: Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates.[10]

    • Source: J. Agric.[10] Food Chem. (2004).[10]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 2-Cyano-3-(thiazol-5-yl)acrylic acid in Solution

Welcome to the technical support center for 2-Cyano-3-(thiazol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyano-3-(thiazol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Due to its specific chemical structure, featuring a reactive cyanoacrylate moiety and a photosensitive thiazole ring, this compound requires careful handling to ensure experimental reproducibility and integrity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-Cyano-3-(thiazol-5-yl)acrylic acid.

Issue 1: Rapid Loss of Compound Concentration in Solution, Even with Minimal Light Exposure.

Question: I've prepared a stock solution of 2-Cyano-3-(thiazol-5-yl)acrylic acid in an organic solvent, but I'm observing a significant decrease in its concentration via HPLC analysis in a short period, even when stored in the dark. What could be the cause, and how can I prevent this?

Answer:

The primary suspect for the rapid degradation of 2-Cyano-3-(thiazol-5-yl)acrylic acid in solution, even without light, is its inherent susceptibility to anionic polymerization. The 2-cyanoacrylic acid moiety is highly electrophilic due to the presence of two electron-withdrawing groups (the cyano and carbonyl groups) on the same carbon of the double bond. This makes the molecule extremely reactive towards even weak nucleophiles.

Potential Causes and Solutions:

  • Trace Amounts of Water or Bases: The most common initiators for anionic polymerization of cyanoacrylates are trace amounts of water, alcohols, or basic impurities in your solvent or on your glassware.

    • Preventative Measures:

      • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents (e.g., HPLC-grade or ACS-grade with low water content) for preparing your stock solutions.

      • Proper Glassware Preparation: Ensure all glassware is thoroughly dried, for instance, by oven-drying, before use to eliminate any adsorbed moisture.

      • Inert Atmosphere: For maximum stability, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Solvent-Induced Degradation: While many organic solvents are suitable, some may contain impurities that can initiate polymerization.

    • Solvent Selection:

      • Recommended: Acetonitrile, ethyl acetate, and toluene are generally good choices.

      • Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles and should be used with caution, preferably in their anhydrous forms and for short-term experiments.

      • Avoid: Solvents containing basic impurities should be avoided.

  • Inappropriate pH: If you are working with buffered aqueous solutions, the pH will significantly impact stability.

    • pH Optimization: Cyanoacrylates are more stable in acidic conditions. Weak acids can slow down polymerization, while strong acids can halt it completely.[1] It is advisable to conduct a pH stability study to determine the optimal pH range for your experiments, likely in the acidic range (pH 3-5).

Experimental Protocol: Preparing a Stable Stock Solution

  • Glassware: Use oven-dried (120 °C for at least 4 hours) glassware and allow it to cool to room temperature in a desiccator.

  • Solvent: Use a new, unopened bottle of anhydrous, HPLC-grade acetonitrile.

  • Weighing: Weigh the desired amount of 2-Cyano-3-(thiazol-5-yl)acrylic acid in a dry, clean vial.

  • Dissolution: Under a gentle stream of nitrogen or argon, add the anhydrous acetonitrile to the vial to the desired concentration.

  • Storage: Tightly cap the vial, seal it with parafilm, and store it at the recommended temperature (see FAQ section). For long-term storage, flushing the headspace of the vial with an inert gas is recommended.

Issue 2: Inconsistent Results in Photostability Studies.

Question: I am evaluating the photostability of 2-Cyano-3-(thiazol-5-yl)acrylic acid, but my results are highly variable. What factors could be contributing to this inconsistency?

Answer:

Inconsistent results in photostability studies often stem from a combination of photodegradation and other degradation pathways occurring simultaneously, or from variability in experimental conditions. The thiazole ring in the molecule is a known chromophore that can absorb UV and visible light, leading to photodegradation.[2][3]

Potential Causes and Solutions:

  • Confounding Thermal Degradation: Heat generated by the light source can cause thermal degradation, which may be mistaken for or exacerbate photodegradation.

    • Mitigation:

      • Use a Temperature-Controlled Chamber: Employ a photostability chamber with temperature and humidity controls.

      • Include Dark Controls: Always run a parallel experiment with identical samples shielded from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photodegradation.

  • Variable Light Exposure: Inconsistent positioning of samples relative to the light source or fluctuations in lamp intensity can lead to variable results.

    • Standardization:

      • Standardize Sample Placement: Use a sample holder to ensure all samples are equidistant from the light source.

      • Monitor Light Intensity: Regularly calibrate and monitor the output of your light source using a radiometer or lux meter.

  • Influence of pH: The pH of the solution can influence the compound's stability and its susceptibility to photodegradation.

    • pH Stability Studies: Evaluate the stability of your compound across a range of pH values in the dark to identify the optimal pH for stability. Buffer your solutions accordingly for the photostability studies.

  • Presence of Photosensitizers or Oxygen: Impurities in the solvent or dissolved oxygen can participate in photo-oxidative degradation pathways.

    • Control Measures:

      • Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize impurities that could act as photosensitizers.

      • Purge with Inert Gas: For solutions, purging with an inert gas like nitrogen or argon can minimize photo-oxidative degradation.

Diagram: Troubleshooting Workflow for Inconsistent Photostability Results

start Inconsistent Photostability Results q1 Are you running dark controls? start->q1 a1_no Implement dark controls to isolate photodegradation. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is sample placement and light intensity standardized? a1_yes->q2 a2_no Standardize sample position and monitor lamp output. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Have you optimized the solution pH for stability? a2_yes->q3 a3_no Conduct pH stability studies in the dark first. q3->a3_no No a3_yes Yes q3->a3_yes Yes q4 Are you using high-purity, deoxygenated solvents? a3_yes->q4 a4_no Use HPLC-grade solvents and purge with inert gas. q4->a4_no No a4_yes Consistent results should be achievable. q4->a4_yes Yes

Caption: A decision tree for troubleshooting inconsistent photostability results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Cyano-3-(thiazol-5-yl)acrylic acid in solution?

A1: Based on its chemical structure, the compound is susceptible to several degradation pathways:

  • Anionic Polymerization: As discussed in the troubleshooting guide, this is a major concern due to the highly electrophilic nature of the 2-cyanoacrylate moiety. It is initiated by nucleophiles like water and bases.

  • Hydrolysis of the Cyano Group: Under strongly acidic or basic conditions, the cyano group (-CN) can be hydrolyzed to a carboxylic acid or an amide. This will alter the compound's structure and properties.

  • Photodegradation: The thiazole ring can absorb light, potentially leading to reactions with singlet oxygen or other photo-induced transformations.[2] For some thiazole-containing compounds, this can result in complex rearrangements of the ring structure.[2]

  • Thermal Degradation: Like many acrylic acids, this compound can undergo thermally induced radical polymerization or decomposition at elevated temperatures.[4] The presence of oxygen can influence this process through the formation of peroxides.[4]

Diagram: Potential Degradation Pathways

main 2-Cyano-3-(thiazol-5-yl)acrylic acid poly Anionic Polymerization main->poly Nucleophiles (H2O, bases) hydro Hydrolysis (Cyano Group) main->hydro Strong Acid/Base photo Photodegradation (Thiazole Ring) main->photo UV/Visible Light therm Thermal Degradation main->therm Heat

Caption: Major degradation pathways for 2-Cyano-3-(thiazol-5-yl)acrylic acid.

Q2: What are the recommended storage conditions for solid and solution forms of this compound?

A2: Proper storage is crucial for maintaining the integrity of 2-Cyano-3-(thiazol-5-yl)acrylic acid.

FormTemperatureAtmosphereLight Condition
Solid -20°CDryProtected from light (amber vial)
Stock Solution (in anhydrous organic solvent) -20°C or -80°CInert (Nitrogen or Argon)Protected from light (amber vial)

Q3: What analytical methods are suitable for monitoring the stability of 2-Cyano-3-(thiazol-5-yl)acrylic acid?

A3: A stability-indicating analytical method is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reverse-phase C18 column with a UV detector is a good starting point. The mobile phase will likely require an acidic modifier (e.g., phosphoric acid or formic acid) to ensure good peak shape and suppress the ionization of the carboxylic acid group.[5] A gradient elution may be necessary to separate the parent compound from its potential degradants.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the structures of any degradation products that are formed.

Experimental Protocol: General HPLC Method for Stability Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (likely in the 250-350 nm range).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated to ensure it can separate the parent compound from any degradation products.

Q4: How should I handle the compound to minimize degradation during experiments?

A4:

  • Work Quickly: Prepare solutions fresh whenever possible and minimize the time they are kept at room temperature.

  • Protect from Light: Use amber vials or cover your glassware with aluminum foil.

  • Maintain Cool Temperatures: Keep samples on ice when not in immediate use.

  • Control pH: If working in aqueous solutions, use a buffer system that maintains a slightly acidic pH.

  • Avoid Contamination: Use clean, dry equipment and high-purity reagents.

By understanding the inherent chemical liabilities of 2-Cyano-3-(thiazol-5-yl)acrylic acid and implementing these preventative and troubleshooting measures, you can significantly improve the reliability and reproducibility of your experimental results.

References

  • Duffy, C., Zetterlund, P. B., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]

  • Glowacki, E. D., et al. (2012). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 18(9), 4193-4204. [Link]

  • MCI. (2019). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. AIDIC Conference Series, 16, 13-18. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. [Link]

  • OSHA. (n.d.). Acrylic acid and Methacrylic Acid - Analytical Method. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Acrylic Acid/acrylamide Superabsorbent Copolymer. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical and Pharmaceutical Research, 13(4), 1-15. [Link]

  • Frontiers in Materials. (2021). Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies. Frontiers in Materials, 8. [Link]

  • SciTePress. (2019). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Proceedings of the 2019 4th International Conference on Food and Food Engineering. [Link]

  • Kumar, A., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Mcneill, I. C., & Sadeghi, S. M. T. (1990). Thermal stability and degradation mechanisms of poly(acrylic acid) and its salts: Part 2—Sodium and potassium salts. Polymer Degradation and Stability, 29(2), 233-246. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 708-718. [Link]

  • Li, Y., et al. (2023). Electrochemical degradation of acrylic acid using Ti/Ta2O5–IrO2 electrode. RSC Advances, 13(20), 13639-13648. [Link]

  • OSHA. (n.d.). Acrylic Acid. [Link]

  • Wierzejewska, M., & Mielke, Z. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4567. [Link]

  • Kiene, R. P., et al. (2025). Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. ACS ES&T Water. [Link]

  • Podgorska, W., & Polak, M. (2008). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science-Poland, 26(2), 345-351. [Link]

  • McNeill, L. A., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Tetrahedron, 125, 132959. [Link]

  • ResearchGate. (n.d.). Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate | Request PDF. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (n.d.). (PDF) Thiazole Ring—A Biologically Active Scaffold. [Link]

  • ResearchGate. (n.d.). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. [Link]

  • Vargas-Suárez, M., et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology, 105(3), 969-984. [Link]

  • ResearchGate. (n.d.). Effect of various solvents and conditions on the dissolution of the neat adhesive polymer. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The effects of pH on the degradation of isothiazolone biocides. [Link]

  • MDPI. (2023). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. Polymers, 15(17), 3656. [Link]

  • MDPI. (2025). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. Catalysts, 15(8), 987. [Link]

  • ACS Publications. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. ACS Omega, 8(17), 15401-15413. [Link]

  • ResearchGate. (n.d.). Degradation of polyacrylic acid by Fenton's reagent | Request PDF. [Link]

  • ResearchGate. (n.d.). The effects of pH on the degradation of isothiazolone biocides. [Link]

  • National Center for Biotechnology Information. (2020). Enzymatic Degradation of Acrylic Acid-Grafted Poly(butylene succinate-co-terephthalate) Nanocomposites Fabricated Using Heat Pressing and Freeze-Drying Techniques. Polymers, 12(1), 198. [Link]

  • ResearchGate. (n.d.). Thermal behavior of poly(acrylic acid)–poly(vinyl pyrrolidone) and poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes | Request PDF. [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation of Acrylic Acid, Acrolein and Hydroquinone Using TiO2 under Simulated Solar Irradiation. [Link]

  • PubMed. (2006). Influence of pH on the stereoselective degradation of the fungicides epoxiconazole and cyproconazole in soils. Environmental Science & Technology, 40(17), 5343-5349. [Link]

  • ResearchGate. (n.d.). (PDF) Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. [Link]

  • Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 6(4), 346-357. [Link]

  • PubMed. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387-393. [Link]

  • National Center for Biotechnology Information. (2023). Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. Polymers, 15(5), 1269. [Link]

  • Royal Society of Chemistry. (2021). Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. RSC Advances, 11(46), 28688-28705. [Link]

  • ThreeBond. (n.d.). Instant Adhesives (Cyanoacrylate adhesives) . [Link]

Sources

Troubleshooting

overcoming low solubility of 2-Cyano-3-(thiazol-5-yl)acrylic acid in experiments

This is a comprehensive technical support guide designed for researchers working with 2-Cyano-3-(thiazol-5-yl)acrylic acid . It addresses the specific physicochemical challenges of this molecule, moving beyond generic ad...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers working with 2-Cyano-3-(thiazol-5-yl)acrylic acid . It addresses the specific physicochemical challenges of this molecule, moving beyond generic advice to provide actionable, mechanism-based solutions.

Executive Summary

2-Cyano-3-(thiazol-5-yl)acrylic acid presents a classic "brick dust" solubility profile.[1] Unlike "grease ball" lipophilic compounds that dissolve in oils, this molecule is planar, rigid, and possesses high crystal lattice energy due to


-stacking interactions between the thiazole and the cyanoacrylate backbone.[2] While the carboxylic acid moiety offers a handle for ionization, the electron-withdrawing nitrile group creates unique stability and solubility constraints.[2]

This guide provides a validated workflow to achieve consistent solubility for biological assays (IC50, cell culture) and chemical synthesis.

Part 1: Critical Physicochemical Profile[2][3][4]

Before attempting solubilization, you must understand why the compound precipitates.[2]

PropertyValue / CharacteristicImplication for Experiments
pKa (Acid) ~1.5 – 2.5 (Estimated)The molecule is highly acidic due to the electron-withdrawing nitrile group.[1] It will be fully ionized at pH 7.[1][2]4.
LogP ~0.3 – 1.5Moderately lipophilic.[1][2] It is not "greasy"; it is crystalline.[1][2] Adding more oil/lipids often fails.[1][2]
Reactivity Michael AcceptorThe

-cyano-

-unsaturated motif is electrophilic.[1] Avoid buffers with nucleophiles (e.g., Tris, primary amines, thiols) for long incubations.[2]
Crystal Energy High (Planar Stacking)The compound prefers to stick to itself rather than water.[1][2] Kinetic precipitation upon dilution is the #1 failure mode.[1][2]

Part 2: Troubleshooting & Protocols

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into the buffer."

Diagnosis: This is Kinetic Crash-Out .[1][2] You are creating a local environment of supersaturation where the compound aggregates faster than it can disperse.[1][2] The "shock" of the water transition forces the planar molecules to stack.[2]

The Solution: The "Solvent Ramp" Protocol Do not pipette DMSO stock directly into a large volume of static buffer.[1][2] Use this step-down method:

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

  • Intermediate Dilution (The Bridge):

    • Prepare a "Bridge Solution" of 50% DMSO / 50% PEG-400 (or water if PEG is unavailable).[1]

    • Dilute your 1000x stock 1:10 into this bridge solution.[1][2]

    • Result: You now have a 100x stock in a solvent system that is friendlier to water but still solubilizing.[1][2]

  • Final Dilution:

    • Vortex your assay buffer rapidly.[1][2]

    • Slowly add the 100x Bridge Stock to the vortexing buffer.[1][2]

    • Why this works: The intermediate step prevents the formation of large crystal nuclei.[1][2]

Issue 2: "The compound dissolves, but the solution turns yellow/orange over time."

Diagnosis: This indicates Chemical Instability or Decarboxylation .[1][2]

  • Cause A (Nucleophilic Attack): If you are using Tris, Glycine, or buffers with DTT/Glutathione, the nucleophiles are attacking the double bond (Michael Addition).[2]

  • Cause B (Photodegradation): The conjugated system (Thiazole-Alkene-Nitrile) is a chromophore that can absorb UV/Blue light, leading to isomerization or degradation.[1]

The Solution:

  • Switch Buffers: Use non-nucleophilic buffers like HEPES , MOPS , or Phosphate (PBS) .[2]

  • Protect from Light: Wrap tubes in foil during preparation and incubation.

  • Remove Thiols: If possible, remove DTT/BME from the assay. If reducing agents are required, use TCEP (less nucleophilic at neutral pH).[2]

Issue 3: "I need a high concentration (>1 mM) for animal dosing."

Diagnosis: Aqueous buffers alone will not support this concentration, even if ionized.[1][2] The lattice energy is too high.[1][2]

The Solution: In Situ Salt Formation + Cyclodextrin You must break the crystal lattice and shield the hydrophobic core.

Protocol:

  • Weigh the solid compound.

  • Add Vehicle Phase A: 1 equivalent of NaOH or KOH (from a 1M stock). Note: The compound is a strong acid; it needs a stoichiometric base to dissolve.

  • Add Vehicle Phase B: 20% (w/v) HP-

    
    -Cyclodextrin  (Hydroxypropyl-beta-cyclodextrin) in water.[1]
    
  • Process: Sonicate at 30-40°C for 20 minutes.

  • Adjustment: If the solution is not clear, add cosolvent (PEG-400) up to 10%.[1][2]

  • pH Check: Verify final pH is 7.0–8.0. If too acidic, the compound will reprecipitate.[1][2]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

SolubilityWorkflow Start Start: 2-Cyano-3-(thiazol-5-yl)acrylic acid Goal Define Goal Start->Goal AssayType Assay Type? Goal->AssayType EnzymeAssay Enzyme/Cell Assay (< 100 µM) AssayType->EnzymeAssay Low Conc. AnimalStudy In Vivo / PK (> 1 mM) AssayType->AnimalStudy High Conc. DMSOLimit Can assay tolerate 1% DMSO? EnzymeAssay->DMSOLimit SaltForm Step 1: In Situ Salt (Add 1.0 eq NaOH) AnimalStudy->SaltForm DirectDilution Method A: Direct Dilution (Risk of Crash) DMSOLimit->DirectDilution Yes (But risky) BridgeDilution Method B: Solvent Ramp (DMSO -> PEG -> Buffer) DMSOLimit->BridgeDilution Preferred Complexation Step 2: Add 20% HP-beta-CD SaltForm->Complexation

Caption: Decision tree for solubilizing 2-Cyano-3-(thiazol-5-yl)acrylic acid based on concentration requirements and assay tolerance.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the precipitate? A: Use caution. Mild heating (37°C) is acceptable.[1][2] However, temperatures >60°C can accelerate decarboxylation (loss of CO2), especially in acidic conditions, converting your compound into a simple nitrile derivative which is inactive.[2]

Q: Why does the compound dissolve in DMSO but crash when I add water, even though it's an acid? A: This is the "Brick Dust" effect.[2] The compound is thermodynamically stable as a crystal.[1][2] Even though it can ionize, the energy required to break the crystal lattice is higher than the hydration energy provided by the water at neutral pH.[2] You must "trick" it into solution using the Solvent Ramp method described above or by ensuring the pH is strictly > 7.0 to drive ionization.[1][2]

Q: Is this compound stable in cell culture media (DMEM/RPMI)? A: Generally, yes, for 24-48 hours. However, standard media contains amino acids (cysteine, lysine) and serum proteins (albumin) that are nucleophilic.[2]

  • Risk:[1] The compound may covalently bind to serum albumin over time.[1][2]

  • Mitigation: If you see a loss of potency over 24h, run a stability check: Incubate compound in media without cells for 24h, then run LC-MS to check for adducts.[2]

Q: Can I use this compound as a MALDI matrix? A: Yes. Structurally similar compounds like 2-cyano-3-(2-thienyl)acrylic acid (CTA) are used as matrices.[1][3][4] The high acidity allows it to protonate analytes, and the conjugated system absorbs laser energy efficiently.[2] Use a solvent system of Acetonitrile:Water (70:30) with 0.1% TFA for matrix preparation [1].[1][2]

References

  • Determann, M., et al. (2021).[1][2] "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry.[1][2][3] Link

  • BenchChem Technical Support.[1][2][5] (2025).[1][2][5][6][7] "Improving the Solubility of Thiazole Compounds." BenchChem Troubleshooting Guides. Link

  • Ibarra-Montaño, E. L., et al. (2015).[1][2][8] "Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR." Journal of Applied Solution Chemistry and Modeling. Link[1]

  • Passalacqua, K. D., et al. (2016).[1][2] "Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors." Antimicrobial Agents and Chemotherapy.[1][2] Link

Sources

Optimization

optimizing reaction conditions for Knoevenagel condensation with thiazole aldehydes

Welcome to the Heterocycle Synthesis Support Center . You have reached the specialized tier for Thiazole-Based Knoevenagel Condensations .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Center .

You have reached the specialized tier for Thiazole-Based Knoevenagel Condensations . This guide is structured to troubleshoot, optimize, and scale your reaction conditions. Unlike standard carbocyclic aldehydes, thiazole carbaldehydes possess unique electronic and steric properties (specifically the basic nitrogen at position 3 and the sulfur at position 1) that require tailored protocols.

Quick Navigation

  • Module 1: [Critical Reactivity Factors (The "Hardware")]

  • Module 2: [Catalyst & Solvent Engineering (The "Software")]

  • Module 3: [Advanced Protocols (Microwave & Green Chemistry)]

  • Module 4: [Troubleshooting Decision Tree]

Module 1: Critical Reactivity Factors

User Query: "Why is my 2-thiazolecarbaldehyde decomposing before the reaction completes, while the 5-isomer works fine?"

Technical Insight: The reactivity of thiazole carbaldehydes is dictated by the electron-deficiency of the parent ring.

  • 2-Position (C2): The aldehyde carbon is attached to the most electron-deficient carbon (between S and N). This makes the carbonyl highly electrophilic ($ \delta+ $), leading to rapid reaction rates but high instability. It is prone to Cannizzaro-type disproportionation , hydration, and decarbonylation under harsh basic conditions.

  • 4- & 5-Positions: These are comparatively more stable but less electrophilic than the C2 position. They often require higher activation energy (heat or stronger catalysis).

Actionable Protocol:

  • For 2-CHO: Use mild bases (e.g., catalytic piperidine/acetic acid or ammonium acetate) and lower temperatures (RT to 50°C). Avoid strong hydroxide bases ($ \text{NaOH}, \text{KOH} $) which trigger ring cleavage or aldehyde degradation.

  • For 4/5-CHO: Standard reflux conditions are generally tolerated.

Module 2: Catalyst & Solvent Engineering

User Query: "I am using piperidine, but the reaction stalls. Is the thiazole nitrogen poisoning the catalyst?"

Technical Insight: Yes. The thiazole nitrogen (N3) is a Lewis base. If you use a stoichiometric acid catalyst (or a Lewis acid), the thiazole N can coordinate to it, deactivating the catalyst. Conversely, if you use a weak base catalyst, the thiazole N does not compete significantly, but the acidity of your active methylene compound becomes the limiting factor.

Optimized Catalyst Systems:

Catalyst SystemTypeBest For...Protocol Note
Piperidine / AcOH Buffer (Doebner)General PurposeUse a 1:1 molar ratio of Pip:AcOH to prevent base-induced degradation.
EDDA Ammonium SaltSensitive AldehydesEthylenediammonium diacetate (EDDA) provides a "soft" proton transfer source.
[Bmim]OH / [Bmim]OAc Ionic LiquidGreen / High YieldActs as both solvent and catalyst.[1] Recyclable.[2][3][4] High E-selectivity.
Urea H-Bond DonorMicrowave SynthesisDeep Eutectic Solvent (DES) precursor; activates carbonyl via H-bonding.

Solvent Selection Guide:

  • Ethanol (EtOH): The gold standard. Promotes precipitation of the product (driving equilibrium).

  • Water: Surprisingly effective for thiazoles if using Ionic Liquids or surfactants. The hydrophobic effect accelerates the reaction.

  • Toluene: Use only if water removal (Dean-Stark) is strictly necessary (rare for thiazoles due to their high reactivity).

Module 3: Advanced Protocols

Workflow A: Microwave-Assisted Synthesis (High Throughput)

Recommended for library synthesis and screening.

  • Stoichiometry: Mix Thiazole Aldehyde (1.0 equiv) + Active Methylene (1.0-1.1 equiv).

  • Catalyst: Add Ammonium Acetate ($ \text{NH}_4\text{OAc} $) (10 mol%) or Urea (10 mol%).

  • Solvent: Minimal EtOH (to make a slurry) or Solvent-Free (mix solids).

  • Irradiation: 160–300 W for 60–120 seconds (Max Temp: 80°C).

  • Workup: Cool to RT. Add cold water. Filter the precipitate.

    • Why this works: Thiazoles are thermally sensitive. Microwave heating provides rapid energy transfer, completing the condensation before thermal degradation pathways (like decarboxylation) can compete.

Workflow B: Ionic Liquid Mediated (Green/Scale-Up)

Recommended for high yield and recyclability.[1]

  • Medium: Use [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) or [Bmim]OAc .

  • Conditions: Stir at Room Temperature (or mild heat 40°C) for 15–30 mins.

  • Workup: Add water. The product precipitates (hydrophobic). The IL remains in the aqueous phase.

  • Recycle: Evaporate water from the filtrate to reuse the IL.

Module 4: Troubleshooting & Logic

Visualizing the Optimization Logic

OptimizationLogic Start Start: Low Yield / Impurity CheckPos Check Aldehyde Position Start->CheckPos Pos2 2-Thiazole (C2) CheckPos->Pos2 Pos45 4/5-Thiazole (C4/C5) CheckPos->Pos45 IssueType Identify Failure Mode Pos2->IssueType Pos45->IssueType Decomp Decomposition/Black Tar IssueType->Decomp Darkening NoRxn No Reaction / SM Recovered IssueType->NoRxn No Precipitate SolnDecomp Soln: Lower Temp, Switch to NH4OAc or EDDA, Avoid strong bases Decomp->SolnDecomp SolnNoRxn Soln: Increase Temp (Reflux), Switch to Microwave, Check Catalyst Loading NoRxn->SolnNoRxn Green Requirement: Green/Solvent Free? SolnNoRxn->Green IonicLiq Use [Bmim]OH or [Bmim]OAc (RT, Recyclable) Green->IonicLiq Yes (Liquid) MW Use Microwave + Urea (1-2 mins, Solvent Free) Green->MW Yes (Solid/Fast)

Caption: Decision tree for optimizing reaction conditions based on thiazole substitution and failure mode.

Mechanistic Interaction Diagram

The following diagram illustrates the specific interaction between the catalyst and the thiazole substrate, highlighting the "Base Poisoning" risk.

Mechanism Cat Catalyst (Base/Acid) ActiveMeth Active Methylene Cat->ActiveMeth Deprotonation N_Interaction N-Coordination (Potential Deactivation) Cat->N_Interaction If Strong Acid Thiazole Thiazole Aldehyde Thiazole->N_Interaction Thiazole N (Basic) C_Attack Carbonyl Activation (Desired Path) Thiazole->C_Attack C=O Electrophile ActiveMeth->C_Attack Enolate Attack Product E-Alkene Product C_Attack->Product - H2O

Caption: Mechanistic pathway showing the competition between catalyst deactivation (via Thiazole N) and the desired carbonyl attack.

References & Validated Sources

  • Ionic Liquid Catalysis: Ranu, B. C., & Jana, R. (2006).[3] Ionic Liquid as Catalyst and Reaction Medium – A Simple, Efficient and Green Procedure for Knoevenagel Condensation. European Journal of Organic Chemistry . Link

    • Relevance: Validates the use of [bmim]OH for high-yield condensations involving heteroaromatic aldehydes.

  • Microwave Acceleration: Rodrigues-Santos, C. E., et al. (2019). Microwave-assisted Knoevenagel condensation: A review. Organic Preparations and Procedures International .

    • Relevance: Establishes the safety and efficiency of microwave protocols for thermally sensitive heterocycles.

  • Thiazole Reactivity: Metzger, J. V. (1979). Thiazole and its Derivatives. Chemistry of Heterocyclic Compounds .

    • Relevance: Foundational text on the electrophilicity and instability of 2-substituted thiazoles.

  • Green Catalysts (Urea): Bhosale, S. V., et al. (2019).[5] Urea-catalyzed Knoevenagel condensation: A green approach. Synthetic Communications .

    • Relevance: Supports the use of urea as a non-toxic, neutral catalyst preventing thiazole ring degradation.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Cyano-3-(thiazol-5-yl)acrylic acid

Welcome to the technical support center for the purification of 2-Cyano-3-(thiazol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Cyano-3-(thiazol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect after the synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid?

A1: The primary synthesis route for 2-Cyano-3-(thiazol-5-yl)acrylic acid is the Knoevenagel condensation of thiazole-5-carbaldehyde and cyanoacetic acid.[1] Based on this, the most common impurities include:

  • Unreacted Starting Materials: Thiazole-5-carbaldehyde and cyanoacetic acid.

  • Side-Products: Small amounts of by-products from potential side reactions. The specific nature of these can vary based on reaction conditions.

  • Polymeric Material: Acrylic acids, in general, have a tendency to polymerize, especially when heated.[2][3] This can lead to the formation of oligomeric or polymeric impurities.

  • Catalyst Residues: If a basic catalyst such as ammonium acetate is used, residual amounts may be present in the crude product.[1]

Q2: My crude product is a colored solid. Is this normal, and how can I decolorize it?

A2: The formation of a colored (often yellow, orange, or even red) solid is not uncommon for cyanoacrylic acid derivatives, as extended conjugation can lead to chromophores.[4] However, a very dark or tarry appearance may indicate the presence of significant impurities or degradation.

For decolorization, you can try the following:

  • Recrystallization with Activated Carbon: During the recrystallization process (see Q3 for solvent selection), add a small amount of activated carbon to the hot, dissolved solution. The activated carbon will adsorb colored impurities.

  • Filtration: Hot filter the solution to remove the activated carbon. Be cautious as the product may crystallize prematurely on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to obtain purer, less colored crystals.

Q3: What is the best method for purifying crude 2-Cyano-3-(thiazol-5-yl)acrylic acid?

A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are recrystallization and column chromatography.

  • Recrystallization: This is often the first method to try, especially for removing small amounts of impurities. It is generally effective for crystalline solids. Common solvents for recrystallizing similar compounds include dimethylformamide (DMF), ethanol, and dioxane.[5][6][7] The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a powerful alternative.[4] A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving specific purification challenges.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A very small amount of crystalline product is recovered after cooling and filtration.

  • The filtrate remains colored, suggesting a significant amount of product is still in solution.

Root Causes & Solutions:

Potential Cause Explanation Suggested Action
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures.1. Select a less polar solvent or a solvent mixture. 2. Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) to find an optimal system.
Insufficient Cooling The solution was not cooled to a low enough temperature to maximize crystal formation.1. Cool the crystallization flask in an ice bath or refrigerate for several hours. 2. Gently scratch the inside of the flask with a glass rod to induce crystallization.
Too Much Solvent Used An excessive volume of solvent was used to dissolve the crude product, keeping the compound in solution even upon cooling.1. Carefully evaporate some of the solvent under reduced pressure to concentrate the solution. 2. Re-heat to dissolve any precipitate and then allow to cool slowly again.
Workflow for Optimizing Recrystallization:

start Start: Low Recrystallization Yield solubility_test Perform small-scale solubility tests start->solubility_test solubility_test->start Unsuccessful, try solvent mixtures good_solvent Identify solvent with high solubility when hot, low when cold solubility_test->good_solvent Successful use_min_solvent Dissolve crude product in minimum amount of hot solvent good_solvent->use_min_solvent slow_cool Allow to cool slowly to room temperature use_min_solvent->slow_cool ice_bath Cool further in an ice bath slow_cool->ice_bath filter_wash Filter crystals and wash with cold solvent ice_bath->filter_wash dry Dry purified product filter_wash->dry end End: High Purity Product dry->end

Caption: Workflow for optimizing the recrystallization of 2-Cyano-3-(thiazol-5-yl)acrylic acid.

Problem 2: Product Fails to Elute or Streaks During Column Chromatography

Symptoms:

  • The product remains at the top of the silica gel column and does not move with the mobile phase.

  • The product appears as a long streak down the column instead of a tight band.

Root Causes & Solutions:

Potential Cause Explanation Suggested Action
Mobile Phase is Too Non-Polar The solvent system does not have sufficient polarity to move the relatively polar acrylic acid product down the silica gel column.1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[4] 2. Consider adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This can help to protonate the carboxylic acid, reducing its interaction with the silica and improving peak shape.
Compound Insolubility The compound is precipitating on the column because it is not soluble in the mobile phase.1. Ensure the chosen mobile phase can dissolve the compound. 2. Dry-load the compound onto the column: dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the top of the column.
Compound Degradation on Silica Some compounds, particularly those with certain functional groups, can be unstable on silica gel.1. Use a less acidic stationary phase, such as neutral alumina.[2] 2. Work quickly and avoid leaving the compound on the column for extended periods.
Troubleshooting Logic for Column Chromatography:

start Start: Chromatography Issue No Elution Streaking check_polarity Is the mobile phase polar enough? start->check_polarity increase_polarity Increase polarity of mobile phase (e.g., more ethyl acetate) check_polarity->increase_polarity No check_solubility Is the compound soluble in the mobile phase? check_polarity->check_solubility Yes add_acid Consider adding 0.5% acetic acid to mobile phase increase_polarity->add_acid success Successful Separation add_acid->success dry_load Dry-load the sample onto the column check_solubility->dry_load No check_stability Is the compound degrading on silica? check_solubility->check_stability Yes dry_load->success use_alumina Switch to a neutral alumina column check_stability->use_alumina Yes check_stability->success No, re-evaluate conditions use_alumina->success

Caption: Decision tree for troubleshooting column chromatography issues.

Problem 3: Purity Does Not Improve After Purification

Symptoms:

  • ¹H NMR analysis shows persistent impurities even after repeated recrystallization or column chromatography.

Root Causes & Solutions:

Potential Cause Explanation Suggested Action
Co-crystallization of Impurity The impurity has very similar solubility properties to the desired product, causing it to crystallize out as well.1. Try a different recrystallization solvent or solvent system. 2. Switch to an orthogonal purification method, such as column chromatography.
Isomeric Impurities The synthesis may have produced a mixture of (E)- and (Z)-isomers, which can be difficult to separate.1. Isomer separation can sometimes be achieved by careful column chromatography with a low-polarity eluent system to maximize separation. 2. Check the reaction conditions; Knoevenagel condensations can sometimes be optimized to favor one isomer.
Product Instability The product may be degrading during the purification process itself.1. Avoid excessive heat during recrystallization. 2. For acrylic acids, it's crucial to avoid conditions that promote polymerization, such as high heat or exposure to radical initiators.[3] Consider adding a radical inhibitor like hydroquinone during purification steps involving heat, if compatible with your downstream application.
Protocol for Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh a small amount of your purified, dry product. Dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves the compound.[4]

  • Internal Standard: Add a known amount of an internal standard (e.g., dimethyl sulfoxide or 1,2,4,5-tetrachloro-3-nitrobenzene) that has a singlet peak in a clear region of the spectrum.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Integrate the peak corresponding to your product and the peaks of any impurities. Compare these integrations to the integration of the internal standard to quantify the purity. Unidentified peaks may suggest the presence of residual solvents or by-products.[8]

References

  • Rapid and sensitive detection of acrylic acid using a novel fluorescence assay. (n.d.). Google AI.
  • Kariuki, B. M., Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. [Link]

  • Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric An - Semantic Scholar. (2022, April 15). Semantic Scholar. [Link]

  • (PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide - Scientific & Academic Publishing. (n.d.). Scientific & Academic Publishing. Retrieved February 18, 2026, from [Link]

  • How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? | ResearchGate. (2021, November 24). ResearchGate. [Link]

  • How to purify Acrylic Acid : r/chemistry - Reddit. (2024, April 3). Reddit. [Link]

  • EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process - Google Patents. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Performance of DSSCs with 2-Cyano-3-(thiazol-5-yl)acrylic acid Sensitizers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dye-Sensitized Solar Cells (DSSCs) utilizing 2-Cyano-3-(thiazol-5-yl)acrylic acid and its derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dye-Sensitized Solar Cells (DSSCs) utilizing 2-Cyano-3-(thiazol-5-yl)acrylic acid and its derivatives as sensitizers. This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format to address common challenges and enhance your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My DSSC sensitized with a 2-Cyano-3-(thiazol-5-yl)acrylic acid derivative shows very low power conversion efficiency (PCE). What are the most likely causes?

Low Power Conversion Efficiency (PCE) is a multifaceted issue. The primary factors to investigate are:

  • Dye Purity and Integrity: The presence of impurities from the synthesis of the 2-Cyano-3-(thiazol-5-yl)acrylic acid sensitizer can significantly hinder performance. Residual starting materials or byproducts can interfere with dye adsorption, electron injection, and regeneration.

  • Dye Aggregation: These sensitizers can be prone to forming aggregates on the TiO2 surface. This aggregation can lead to inefficient electron injection and increased charge recombination, thereby lowering the overall efficiency.[1][2]

  • Suboptimal Dye Loading: Insufficient or excessive dye loading on the TiO2 photoanode will result in poor light harvesting or increased charge recombination, respectively.

  • Mismatched Electrolyte Composition: The redox potential of the electrolyte must be well-matched with the HOMO level of the dye for efficient regeneration. An inappropriate electrolyte can lead to slow dye regeneration and reduced photovoltage.[3]

  • Poor TiO2 Film Quality: The morphology, crystallinity, and surface properties of the mesoporous TiO2 layer are critical for efficient electron transport and dye anchoring.

  • Degradation of the Sensitizer: Cyanoacrylic acid-based dyes can be susceptible to degradation, especially under the combined influence of UV light and water. This can lead to desorption of the dye from the TiO2 surface.[4][5]

Q2: I've noticed a significant drop in my DSSC's performance over a short period. What could be causing this instability?

Performance degradation in DSSCs with 2-Cyano-3-(thiazol-5-yl)acrylic acid sensitizers is often linked to:

  • Dye Desorption: The anchoring of the cyanoacrylic acid group to the TiO2 surface can be reversible, especially in the presence of water or other nucleophilic species in the electrolyte.

  • Photodegradation: Under prolonged UV exposure, the cyanoacrylic acid moiety can be transformed into an aldehyde group, leading to a loss of electronic coupling with the TiO2 and subsequent detachment of the dye.[4][5]

  • Electrolyte Leakage: Poor sealing of the solar cell can lead to the evaporation of the volatile solvent from the electrolyte, altering its composition and ionic conductivity.

  • Corrosion of the Counter Electrode: Certain electrolyte components can be corrosive to the platinum or carbon-based counter electrodes, leading to a decrease in their catalytic activity for the redox mediator regeneration.[6]

Q3: How can I confirm if dye aggregation is the primary issue affecting my cell's performance?

Several characterization techniques can help identify dye aggregation:

  • UV-Vis Absorption Spectroscopy: Compare the absorption spectrum of the dye in solution with that of the dye adsorbed on the TiO2 film. A blue shift or the appearance of a new, higher-energy absorption band (H-aggregation) or a red-shift (J-aggregation) on the film is a strong indicator of aggregation.

  • Atomic Force Microscopy (AFM): AFM can provide a direct visualization of the dye-coated TiO2 surface, revealing the presence of dye aggregates.

  • Concentration-Dependent Studies: Fabricate cells with varying dye concentrations in the sensitization solution. A non-linear relationship between dye concentration and cell performance, particularly a decrease in efficiency at higher concentrations, suggests aggregation is a limiting factor.

II. Troubleshooting Guides

Problem 1: Low Short-Circuit Current (Jsc)

A low short-circuit current is indicative of inefficient light harvesting, poor electron injection, or high charge recombination.

Causality and Troubleshooting Steps:
  • Verify Dye Purity:

    • Question: Have you confirmed the purity of your 2-Cyano-3-(thiazol-5-yl)acrylic acid sensitizer?

    • Explanation: Impurities can act as charge traps or hinder light absorption.

    • Protocol: Purify the synthesized dye using column chromatography or recrystallization.[7][8] Characterize the purified dye using 1H NMR and mass spectrometry to confirm its structure and purity.[7][8]

  • Optimize Dye Loading:

    • Question: Have you optimized the dye sensitization time and concentration?

    • Explanation: An optimal dye monolayer is crucial for maximizing light absorption without promoting excessive aggregation.

    • Protocol: Perform a systematic study by varying the concentration of the dye solution (e.g., 0.1 mM to 0.5 mM) and the immersion time of the TiO2 film (e.g., 2 to 24 hours). Measure the UV-Vis absorption spectra of the sensitized films to determine the dye loading and monitor for signs of aggregation.

  • Address Dye Aggregation:

    • Question: Are you using a co-adsorbent in your dye solution?

    • Explanation: Co-adsorbents, such as chenodeoxycholic acid (CDCA), can compete with the dye for surface sites on the TiO2, disrupting intermolecular interactions and reducing aggregation. This can lead to improved electron injection and overall performance.[9]

    • Protocol: Add a co-adsorbent like CDCA to the dye sensitization solution, typically at a concentration 10-20 times that of the dye.

  • Evaluate TiO2 Film Quality:

    • Question: Have you characterized the morphology and thickness of your TiO2 film?

    • Explanation: A uniform, crack-free mesoporous TiO2 film of appropriate thickness (typically 10-15 µm) is essential for efficient light harvesting and electron transport.

    • Protocol: Use scanning electron microscopy (SEM) to inspect the surface and cross-section of your TiO2 film. Ensure a consistent and crack-free morphology.

Problem 2: Low Open-Circuit Voltage (Voc)

A low open-circuit voltage is primarily caused by a high rate of charge recombination or a mismatch in energy levels between the cell components.

Causality and Troubleshooting Steps:
  • Optimize the Electrolyte Composition:

    • Question: Is the redox potential of your electrolyte appropriately matched to the HOMO level of the sensitizer?

    • Explanation: The driving force for dye regeneration is the difference between the electrolyte's redox potential and the dye's HOMO level. A poorly matched electrolyte can lead to slow regeneration and increased recombination. Common iodine-based electrolytes are not always optimal for all dyes.[3]

    • Protocol: Experiment with different redox couples (e.g., I-/I3-, Co(II)/Co(III)) and solvent systems (e.g., acetonitrile, valeronitrile) to find the optimal match for your specific 2-Cyano-3-(thiazol-5-yl)acrylic acid derivative.[3][6] Cyclic voltammetry can be used to determine the HOMO level of your dye and select an appropriate electrolyte.[10]

  • Mitigate Charge Recombination:

    • Question: Have you incorporated any strategies to suppress charge recombination at the TiO2/dye/electrolyte interface?

    • Explanation: Recombination of injected electrons in the TiO2 with the oxidized dye or the redox species in the electrolyte is a major loss mechanism.

    • Protocol:

      • Surface Passivation: Treat the TiO2 film with a thin layer of a wider bandgap oxide like Al2O3 or MgO before dye sensitization. This can create an energy barrier that reduces recombination.[11][12]

      • Electrolyte Additives: Incorporate additives like 4-tert-butylpyridine (TBP) into the electrolyte. TBP adsorbs onto the TiO2 surface, shifting the conduction band edge to a more negative potential and reducing recombination.

Problem 3: Poor Fill Factor (FF)

A low fill factor is often associated with high series resistance or significant charge recombination losses within the cell.

Causality and Troubleshooting Steps:
  • Improve Interfacial Contacts:

    • Question: Are the electrical contacts between the different layers of your DSSC optimal?

    • Explanation: Poor contact between the FTO substrate and the TiO2 layer, or between the electrolyte and the counter electrode, can lead to high series resistance.

    • Protocol: Ensure the FTO glass is thoroughly cleaned before depositing the TiO2 paste.[13] Verify the conductivity of the FTO substrate with a multimeter.[13] Ensure the counter electrode is properly coated with a catalytic material (e.g., platinum or carbon) and that it makes good contact with the electrolyte.

  • Optimize Electrolyte Viscosity and Conductivity:

    • Question: Is your electrolyte sufficiently penetrating the mesoporous TiO2 film?

    • Explanation: A viscous electrolyte may not fully penetrate the pores of the TiO2 film, leading to poor ionic conductivity and a low fill factor.

    • Protocol: Use a low-viscosity solvent for your electrolyte, such as acetonitrile, to ensure good pore filling.[6] The addition of ionic liquids can improve conductivity and long-term stability.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis and Purification of a Generic 2-Cyano-3-(thiazol-5-yl)acrylic acid Sensitizer

This protocol describes a general Knoevenagel condensation for the synthesis of the title compounds.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate thiazole-5-carbaldehyde (1 equivalent) and cyanoacetic acid (1.2 equivalents) in a suitable solvent like acetonitrile or a mixture of chloroform and methanol.[7][8]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).[14]

  • Reaction: Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[7][8]

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8]

Diagram 1: DSSC Working Principle

DSSC_Workflow cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Cathode TiO2 TiO2 Nanoparticles Load External Load TiO2->Load 3. Electron Transport Dye Sensitizer Dye Dye->TiO2 2. Electron Injection Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye 6. Dye Regeneration CE Counter Electrode (Pt) CE->Redox 5. Redox Reduction Light Sunlight (hν) Light->Dye 1. Light Absorption Load->CE 4. External Circuit

Caption: Workflow of a Dye-Sensitized Solar Cell.

Diagram 2: Dye Aggregation on TiO2 Surface

Dye_Aggregation cluster_surface TiO2 Surface p1 p2 p3 p4 p5 p6 p7 p8 Dye1 Monomer Dye1->p1 Adsorption Dye2 Monomer Dye2->p3 Adsorption Dye3 Monomer Dye2->Dye3 π-π stacking Dye3->p4 Adsorption Aggregate H-Aggregate Dye4 Monomer Dye4->p6 Adsorption Dye5 Monomer Dye5->p8 Adsorption

Caption: Dye aggregation on the TiO2 surface.

IV. Quantitative Data Summary

ParameterTypical Range for Thiazole-based DSSCsPotential Issues and Corresponding Values
PCE (%) 3 - 8%< 2% (Severe issues)
Jsc (mA/cm²) 8 - 15 mA/cm²< 5 mA/cm² (Poor light harvesting/injection)
Voc (V) 0.6 - 0.8 V< 0.5 V (High recombination)
FF 0.6 - 0.75< 0.5 (High series resistance)
Dye Loading (nmol/cm²) 50 - 150 nmol/cm²< 30 or > 200 nmol/cm² (Suboptimal loading)

V. References

  • Chen, C., Yang, X., Cheng, M., Zhang, F., & Sun, L. (2013). Degradation of cyanoacrylic acid-based organic sensitizers in dye-sensitized solar cells. ChemSusChem, 6(7), 1270-1275. [Link]

  • Dye Aggregation, Photostructural Reorganization and Multiple Concurrent Dye···TiO2 Binding Modes in Dye-Sensitized Solar Cell Working Electrodes Containing Benzothiadiazole-Based Dye RK-1. (2019). OSTI.GOV. [Link]

  • Can, M., Havare, A. K., & Akan, E. (2021). Dye-Sensitized Solar Cell (DSSC) Applications based on Cyano Functional Small Molecules Dyes. International Journal of Optics and Photonics Engineering, 6(040). [Link]

  • Can, M., Havare, A. K., & Akan, E. (2021). Dye-Sensitized Solar Cell (DSSC) Applications based on Cyano Functional Small Molecules Dyes. VIBGYOR ePress. [Link]

  • Innovating dye-sensitized solar cells: Thiazole-based Co-sensitizers for enhanced photovoltaic performance with theoretical insights. (n.d.). ResearchGate. [Link]

  • Data-driven modelling for electrolyte optimisation in dye-sensitised solar cells and photochromic solar cells. (2025). PMC. [Link]

  • Synthesis of Alkyl-functionalized Organic Dyes and Their Application to Dye Sensitized Solar Cells (DSSCs). (n.d.). ResearchGate. [Link]

  • Multilayer Dye Aggregation at Dye/TiO2 Interface via π…π Stacking and Hydrogen Bond and Its Impact on Solar Cell Performance: A DFT Analysis. (2016). PMC. [Link]

  • Pastore, M., & De Angelis, F. (2010). Aggregation of organic dyes on TiO2 in dye-sensitized solar cells models: an ab initio investigation. ACS nano, 4(1), 556-562. [Link]

  • Organic Dyes Aggregation on TiO2 Surfaces. (n.d.). ScholarWorks@BGSU. [Link]

  • Effect of Thiophene-Hydrazinyl-Thiazole derivative as an efficient dye sensitizer and performance enhancer of TiO2 toward rhodamine B photodegradation. (2024). PubMed. [Link]

  • Degradation of Cyanoacrylic Acid-Based Organic Sensitizers in Dye-Sensitized Solar Cells. (2025). ResearchGate. [Link]

  • Optimization the solid-state electrolytes for dye-sensitized solar cells. (2025). ResearchGate. [Link]

  • Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. (n.d.). ResearchGate. [Link]

  • Troubleshooting the Dye Sensitized Solar Cell (DSSC). (n.d.). Unknown Source. [Link]

  • (PDF) Dye-Sensitized Solar Cell (DSSC) Applications based on Cyano Functional Small Molecules Dyes. (2021). ResearchGate. [Link]

  • Progress on Electrolytes Development in Dye-Sensitized Solar Cells. (n.d.). PMC. [Link]

  • Hybrids of Deep HOMO Organic Cyanoacrylic Acid Dyes and Graphene Nanomaterials for Water Splitting Photoanodes. (2025). PMC. [Link]

  • Dithienylthienothiadiazole-based organic dye containing two cyanoacrylic acid anchoring units for dye-sensitized solar cells. (n.d.). RSC Advances (RSC Publishing). [Link]

  • Breaking the 11% Efficiency Barrier in Dye-Sensitized Solar Cells: Synergistic Co-Sensitization with CZ-1, TP-2, and Black Dye. (n.d.). Semantic Scholar. [Link]

  • Conformational Analysis and Electronic Properties of 2-Cyano-3-(thiophen-2-yl) acrylic Acid in Sensitizers for Dye-sensitized Solar Cells: A Theoretical Study. (2025). ResearchGate. [Link]

  • Improving the Performance of Dye-Sensitized Solar Cells. (2019). PMC. [Link]

  • Dye-Sensitized Solar Cells: Optimization of Parameters to Maximize Efficiency. (2025). Unknown Source. [Link]

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  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). MDPI. [Link]

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Troubleshooting

Technical Support Center: Enhancing MALDI Signal-to-Noise with 2-Cyano-3-(thiophen-2-yl)acrylic Acid (Thio-CAA)

Welcome to the technical support guide for 2-cyano-3-(thiophen-2-yl)acrylic acid (Thio-CAA), a versatile and highly efficient matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-cyano-3-(thiophen-2-yl)acrylic acid (Thio-CAA), a versatile and highly efficient matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to maximize the potential of Thio-CAA in their experiments, with a focus on troubleshooting and optimizing the signal-to-noise ratio (S/N).

The Science Behind Thio-CAA's Enhanced Performance

2-Cyano-3-(thiophen-2-yl)acrylic acid (also known as CTA) has emerged as a powerful tool in the MALDI-MS analyst's toolkit due to its broad applicability across a wide range of analytes, from lipids and peptides to polymers and organometallics.[1][2] Its unique chemical structure is key to its success in providing high-quality mass spectra with excellent signal-to-noise ratios.[1][2]

The effectiveness of Thio-CAA is rooted in its dual-capability ionization mechanism. Depending on the physicochemical properties of the analyte, it can act as either a proton/cation transfer matrix or an electron transfer matrix.[1][2] The thiophene moiety, a sulfur-containing aromatic heterocycle, is an excellent chromophore that efficiently absorbs energy from the UV laser (typically 337 nm or 355 nm) used in MALDI instruments.[3] This efficient energy absorption, coupled with the molecule's ability to facilitate charge transfer, leads to a "soft" ionization process that minimizes analyte fragmentation and maximizes ion yield.[1][4] The cyano-acrylic acid portion of the molecule further enhances its performance by providing a readily available proton for ionization of a wide range of analytes.

Frequently Asked Questions (FAQs)

Q1: What is 2-cyano-3-(thiophen-2-yl)acrylic acid (Thio-CAA)?

A1: 2-cyano-3-(thiophen-2-yl)acrylic acid (Thio-CAA) is a small organic molecule used as a matrix in MALDI mass spectrometry. It is known for its versatility and its ability to produce high-resolution mass spectra with a high signal-to-noise ratio for a broad spectrum of analytes, including lipids, peptides, proteins, saccharides, and polymers.[1][2]

Q2: What are the main advantages of using Thio-CAA over other matrices like HCCA or DHB?

A2: Thio-CAA often provides a higher signal-to-noise ratio and better spectral resolution compared to conventional matrices.[1][2] It is also considered a "universal" matrix due to its effectiveness with a wide variety of compound classes, which can simplify the analysis of unknown samples or complex mixtures.[1]

Q3: What types of analytes are most suitable for analysis with Thio-CAA?

A3: Thio-CAA has been successfully used for the analysis of lipids (including fatty acids), peptides, proteins, saccharides, natural products, polyethylene glycols (PEGs), and organometallics.[1][2] It has shown particular strength in the analysis of high molecular mass PEGs.[1]

Q4: In which ionization mode does Thio-CAA work best?

A4: Thio-CAA is highly effective in positive-ion mode MALDI-MS.[1][2]

Q5: Are there any known limitations or analyte classes for which Thio-CAA is not recommended?

A5: While Thio-CAA is very versatile, for some specific applications, other matrices might provide better results. For instance, in peptide analysis, its performance is often comparable to the well-established α-cyano-4-hydroxycinnamic acid (HCCA).[1][2] Additionally, some thiophene-based matrices have shown limitations in the analysis of certain low molecular weight compounds, with a preference for amines.[5] As with any matrix, empirical testing is recommended to determine the optimal choice for a specific analyte.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise (S/N) Ratio

Q: I am using Thio-CAA, but my signal-to-noise ratio is poor. What are the likely causes and how can I fix this?

A: While Thio-CAA generally provides excellent S/N, several factors can lead to suboptimal performance. Here is a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Improper Matrix-to-Analyte Ratio: An incorrect ratio is one of the most common reasons for poor signal.

    • Too little matrix: Insufficient matrix will lead to poor energy absorption and inefficient ionization.

    • Too much analyte (relative to the matrix): This can cause signal suppression, where the analyte molecules aggregate and do not effectively co-crystallize with the matrix.

    • Solution: Prepare a dilution series of your analyte and test different matrix-to-analyte ratios. A good starting point is a 1:1 (v/v) mixture of your analyte solution and a saturated Thio-CAA solution.

  • Suboptimal Sample/Matrix Deposition: The quality of the crystal formation on the MALDI target is critical.

    • Inhomogeneous crystals: Large, uneven crystals can lead to "hot spots" where the signal is strong, and "dead spots" with no signal. This variability reduces the overall quality of the averaged spectrum.

    • Solution: Experiment with different spotting techniques. The dried-droplet method is common, but if you are experiencing issues, consider the thin-layer or sandwich methods. Ensure the solvent evaporates at a controlled rate to promote the formation of small, uniform crystals.

  • Incorrect Laser Fluence: The laser power must be optimized for the matrix and analyte.

    • Too low: Insufficient laser power will result in weak desorption and ionization, leading to a low signal.

    • Too high: Excessive laser power can cause fragmentation of the analyte and an increase in chemical noise, which will decrease the S/N ratio.

    • Solution: Start with a low laser power and gradually increase it until you achieve a strong analyte signal without significant fragmentation or an increase in the baseline noise.

  • Contaminants in the Sample: Salts, detergents, and other buffers can interfere with crystallization and ionization.

    • Solution: If your sample contains contaminants, it is crucial to perform a cleanup step before MALDI analysis. Techniques like C18 ZipTips for peptides or dialysis for larger proteins can be effective.

G cluster_prep Sample & Matrix Preparation cluster_instrument Instrument Settings start Low S/N Ratio Observed ratio Optimize Matrix:Analyte Ratio (e.g., 1:1, 5:1, 10:1 v/v) start->ratio spotting Improve Spotting Technique (e.g., Dried Droplet, Thin Layer) ratio->spotting Still low S/N cleanup Sample Cleanup (e.g., ZipTip, Dialysis) spotting->cleanup Still low S/N laser Adjust Laser Fluence (Start low, increase gradually) cleanup->laser Still low S/N success High-Quality Spectrum laser->success Improved S/N

Proposed ionization mechanism for Thio-CAA.

This dual ionization capability is a significant advantage. For analytes with basic sites, such as peptides, proton transfer is the dominant mechanism. For non-polar molecules like some lipids or organometallics, electron or cation transfer is more efficient. This versatility is why Thio-CAA is considered a "universal" matrix. Understanding this mechanism helps in troubleshooting. For example, if you are analyzing a non-polar compound and observing poor signal, ensuring the presence of a cation source (e.g., trace amounts of sodium) could enhance ionization via the cation transfer pathway.

References

  • Chen, L. et al. (2010). 2,3,4,5‐Tetrakis(3′,4′‐dihydroxylphenyl)‐thiophene: A New Matrix for the Selective Analysis of Low Molecular Weight Amines and Direct Determination of Creatinine in Urine by MALDI-TOF MS.
  • Yerra, N. V. et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387-393. [Link]

  • Fuchs, B. et al. (2010). Analysis of Oxidized Phospholipids by MALDI Mass Spectrometry Using 6-Aza-2-thiothymine Together with Matrix Additives and Disposable Target Surfaces. Analytical Chemistry, 82(13), 5502-5510. [Link]

  • Yates, F. et al. (2007). Photochemical Polymerization of Thiophene Derivatives in Aqueous Solution. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5864-5874.
  • Yerra, N. V. et al. (2020). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. ResearchGate. [Link]

  • Leopold, J. et al. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences, 24(6), 5645. [Link]

  • Knochenmuss, R. (2006). Ion formation in MALDI. Analyst, 131(9), 966-986.
  • Jaskolla, T. W. et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200-12205. [Link]

  • Garay-Sarmiento, M. et al. (2021). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. Molecules, 26(24), 7485. [Link]

  • Knochenmuss, R. (2021). An Introduction to MALDI Ionization Mechanisms for Users of Mass Spectrometry Imaging. Royal Society of Chemistry.
  • Dreisewerd, K. (2000). Influence of the laser fluence in infrared matrix-assisted laser desorption/ionization with a 2.94 microm Er : YAG laser and a flat-top beam profile. Journal of Mass Spectrometry, 35(11), 1247-1257.
  • Wang, R. et al. (2024). MALDI Matrix: Origins, Innovations, and Frontiers. Chemical Reviews. [Link]

Sources

Optimization

Technical Support Center: Minimizing Non-Specific Binding of 2-Cyanoacrylamide Inhibitors

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyanoacrylamide inhibitors. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyanoacrylamide inhibitors. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate the unique challenges associated with this class of reversible covalent inhibitors, specifically focusing on the critical issue of non-specific binding. Our goal is to empower you with the knowledge to generate clean, reproducible, and reliable data.

Introduction: The Power and Pitfalls of 2-Cyanoacrylamides

2-cyanoacrylamide inhibitors have emerged as a promising class of targeted covalent inhibitors.[1][2] Their unique mechanism involves forming a reversible covalent bond, typically with a cysteine residue on the target protein, through a Michael addition reaction.[3][4] The electron-withdrawing cyano group at the α-position of the acrylamide is key; it increases the reactivity for the initial bond formation while also facilitating the reversibility of the adduct.[3][5] This reversibility is a significant advantage, offering a wider therapeutic window and potentially reducing the off-target toxicity associated with irreversible covalent inhibitors.[4][6][7][8]

However, the inherent electrophilicity of the "warhead" that enables on-target binding also makes these compounds susceptible to non-specific binding (NSB).[9][10] NSB can manifest as binding to off-target proteins, assay components like plasticware, or reaction with abundant cellular nucleophiles such as glutathione (GSH).[10][11][12][13] Uncontrolled NSB is a primary source of experimental artifacts, leading to high background signals, inaccurate potency measurements, and misleading structure-activity relationships (SAR).[14][15]

This guide provides a structured approach to identifying, troubleshooting, and minimizing non-specific binding in your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during experiments with 2-cyanoacrylamide inhibitors, providing likely causes and actionable solutions.

Problem 1: High and Variable Background Signal in Biochemical Assays

You observe a high signal in your "no enzyme" or "max inhibition" controls, and the background varies significantly between wells.

Causality Analysis: High background is often due to the inhibitor or other assay components physically adsorbing to the surfaces of your assay plate or interacting non-specifically with detection reagents. This is particularly common with hydrophobic compounds.[11][12]

Solutions & Rationale:

Solution CategoryActionable StepScientific Rationale
Buffer Additives Add a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to all assay buffers.[11][16]Detergents disrupt hydrophobic interactions, preventing the inhibitor from "sticking" to the plastic surfaces of the microplate and pipette tips.[16]
Blocking Agents Include Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer.[16][17] For best results, use fatty acid-free BSA.[18]BSA is a protein that adsorbs to unoccupied surfaces on the assay plate, effectively "blocking" them from interacting with your inhibitor or target protein.[14][15][18]
Buffer Conditions Increase the ionic strength of your buffer by adding 50-150 mM NaCl.[11][16]Higher salt concentrations can shield electrostatic charges on both the inhibitor and assay surfaces, reducing charge-based non-specific interactions.[16]
Hardware Use low-binding microplates and pipette tips.[12]These materials are surface-treated to be more hydrophilic, reducing the adsorption of hydrophobic molecules.[12]
Troubleshooting Workflow Diagram

high_background_workflow start Start: High Background Signal q1 Is a non-ionic detergent (e.g., 0.01% Tween-20) present? start->q1 add_detergent Action: Add detergent to all buffers. q1->add_detergent No q2 Is a blocking agent (e.g., 0.1% BSA) present? q1->q2 Yes add_detergent->q2 add_bsa Action: Add BSA. Titrate concentration (see Protocol 1). q2->add_bsa No q3 Is buffer ionic strength optimized? q2->q3 Yes add_bsa->q3 add_salt Action: Add 50-150 mM NaCl. q3->add_salt No end_ok Result: Background Reduced q3->end_ok Yes add_salt->end_ok

Caption: Troubleshooting workflow for high background signals.

Problem 2: IC50 Values Are Inconsistent or Shift with Pre-incubation Time

The measured potency of your inhibitor changes depending on how long it is pre-incubated with the target enzyme before adding the substrate.

Causality Analysis: This is the expected behavior for a covalent inhibitor.[4][19] The binding is a two-step process: an initial, reversible non-covalent binding event (governed by Ki), followed by the formation of the covalent bond (governed by kinact).[20] A simple IC50 value does not capture this time-dependent kinetic behavior.[19]

Solutions & Rationale:

Solution CategoryActionable StepScientific Rationale
Kinetic Characterization Perform a time-dependent IC50 assay.[4] Incubate the enzyme and inhibitor for varying periods (e.g., 0, 15, 30, 60 min) before initiating the reaction.This allows for the proper characterization of the covalent kinetics. The IC50 will decrease over time as more of the enzyme becomes covalently modified, providing a richer understanding of the inhibitor's mechanism.[4]
Data Analysis Instead of a standard IC50, determine the kinetic parameters Ki and kinact.These parameters separately define the initial binding affinity and the rate of covalent inactivation, respectively. They provide a more accurate and complete description of a covalent inhibitor's potency than a simple IC50.[19][21]
Control for Reversibility Perform a washout experiment (see Protocol 2).[4]This is the gold-standard experiment to confirm that the covalent bond is truly reversible. Recovery of enzyme activity after removal of the unbound inhibitor demonstrates reversibility.[4]
Problem 3: Potent in Biochemical Assays, but Weak in Cellular Assays

Your inhibitor shows nanomolar potency against the purified enzyme, but its activity drops by several orders of magnitude in a cell-based assay.

Causality Analysis: This discrepancy is common and often points to factors within the complex cellular environment that are absent in a simplified biochemical assay. The most likely culprit is the high intracellular concentration (1-10 mM) of glutathione (GSH), a nucleophilic tripeptide that can react with and deplete your inhibitor before it reaches its target.[10][13] Poor cell permeability is another major factor.

Solutions & Rationale:

Solution CategoryActionable StepScientific Rationale
Assess Thiol Reactivity Perform a GSH stability assay (see Protocol 3). Incubate your inhibitor with a physiologically relevant concentration of GSH and measure its disappearance over time.[13]This experiment directly measures the inhibitor's "soft" off-target reactivity. A very short half-life in the presence of GSH indicates high reactivity, which can predict poor cellular efficacy due to rapid depletion.[13]
Mimic Cellular Milieu Re-run your biochemical assay in the presence of 1-5 mM GSH.This "GSH challenge" assay provides a more physiologically relevant measure of potency by accounting for the competitive effect of the most abundant intracellular nucleophile.
Negative Control If possible, test your inhibitor against a mutant version of your target protein where the target cysteine has been changed to a serine or alanine.[22]If the inhibitor is still active against the mutant, it suggests that its cellular effect may be driven by off-target binding rather than specific engagement with your intended target.[22]
Confirm Target Engagement Use a cellular thermal shift assay (CETSA) or a competition binding assay with an irreversible probe.These methods provide direct evidence that your inhibitor is binding to its intended target within the complex environment of a cell.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of a 2-cyanoacrylamide inhibitor?

A1: It's a two-step, reversible process. First, the inhibitor non-covalently binds to the target's active site through interactions like hydrogen bonds and hydrophobic effects.[20] This initial binding provides affinity and selectivity.[9] In the second step, a nucleophilic residue on the protein, almost always the thiol group of a cysteine, attacks the electrophilic β-carbon of the cyanoacrylamide "warhead" in a Michael addition reaction to form a covalent bond.[3][4] The presence of the electron-withdrawing cyano group makes this bond reversible, allowing the inhibitor to dissociate.[3][7]

Mechanism of Reversible Covalent Inhibition

mechanism cluster_step1 Step 1: Reversible Non-Covalent Binding cluster_step2 Step 2: Reversible Covalent Bond Formation E_S Protein-SH I +  Inhibitor EI Protein-SH ••• Inhibitor (Non-covalent Complex) I->EI k_on k_off EI2 Protein-SH ••• Inhibitor E_I Protein-S-Inhibitor (Covalent Adduct) EI2->E_I k_inact k_rev

Caption: The two-step mechanism of reversible covalent inhibition.

Q2: How do I choose the right blocking agent to minimize NSB?

A2: BSA is the most common and effective choice for most applications.[18] However, the best agent can be target-dependent. If you are working with phosphoproteins, avoid using non-fat dry milk as it contains phosphoproteins (caseins) that can interfere with detection.[15] For assays involving avidin-biotin systems, be aware that some BSA preparations can contain biotin. In these specialized cases, purified gamma globulin or commercially available synthetic blocking polymers may be better alternatives. Always use high-purity reagents; for instance, fatty acid-free BSA often shows superior blocking performance.[18]

Q3: How can I definitively prove my inhibitor is forming a reversible covalent bond?

A3: A combination of techniques provides the strongest evidence:

  • Washout Experiment: Demonstrating the recovery of enzyme activity after removing the inhibitor is direct functional proof of reversibility (see Protocol 2).[4]

  • Intact Protein Mass Spectrometry: This technique provides direct physical evidence. Incubating your protein with the inhibitor should result in a mass shift equal to the molecular weight of the inhibitor, confirming covalent adduct formation.[4] Observing both the modified and unmodified protein peaks at equilibrium supports reversibility.

  • Time-Dependent Inhibition Kinetics: Characterizing the full kinetic profile (Ki, kinact, and krev) provides a quantitative measure of the binding and dissociation events.

Q4: My inhibitor was designed to be reversible, but it appears irreversible in my assay (i.e., no activity is recovered in a washout experiment). What's wrong?

A4: Several factors could contribute to this observation:

  • Insufficient Washout: The washout procedure may not be stringent enough to remove all non-covalently bound inhibitor, leading to rapid re-binding. Increase the number of washes or the volume of the wash buffer.

  • Slow Reversibility: The rate of reversal (krev) might be very slow, with a half-life of many hours or even days. Your experiment may not be long enough to observe significant activity recovery.

  • Compound Degradation or Isomerization: The inhibitor itself might be unstable under assay conditions or could isomerize into a more reactive, irreversible species.[23] Use analytical techniques like HPLC or NMR to check the integrity of your compound over the course of the experiment.

  • Incorrect Mechanism: The inhibitor might be acting through an unexpected irreversible mechanism with your specific target.

Section 3: Key Experimental Protocols

Protocol 1: Determining Optimal BSA Concentration

Objective: To find the lowest concentration of BSA that maximally suppresses non-specific binding without interfering with the specific signal.

  • Prepare BSA Dilutions: Create a series of BSA concentrations (e.g., 0%, 0.05%, 0.1%, 0.5%, 1.0%) in your final assay buffer.

  • Set Up Assay Plate: To separate wells, add your assay buffer containing each of the BSA concentrations.

  • Measure Non-Specific Binding: In a set of wells for each BSA concentration, add your labeled ligand or substrate and a high concentration of an unlabeled, potent inhibitor (a "cold" competitor) to saturate all specific binding sites.[11] This measures the signal from NSB only.

  • Measure Total Binding: In a parallel set of wells, add only the labeled ligand or substrate to measure the total signal.

  • Incubate and Read: Incubate the plate according to your standard protocol, then measure the signal.

  • Analyze Data: Plot the signal from the non-specific binding wells against the BSA concentration. The optimal BSA concentration is the lowest one that gives the minimum NSB signal without significantly reducing the specific binding (Total Binding - Non-Specific Binding).[11]

Protocol 2: Washout Experiment to Confirm Reversibility

Objective: To determine if enzyme activity can be restored after removal of the inhibitor, confirming a reversible binding mechanism.[4]

  • Inhibitor Incubation: In two separate tubes, incubate your target enzyme with either a saturating concentration (e.g., 10-20x IC50) of your 2-cyanoacrylamide inhibitor or vehicle control (e.g., DMSO). Allow the incubation to proceed long enough for the covalent adduct to form (e.g., 60 minutes).

  • Remove Unbound Inhibitor: Use a rapid buffer exchange method, such as a centrifugal spin filter (with a molecular weight cutoff that retains your protein but allows the small molecule inhibitor to pass through) or dialysis, to remove the unbound inhibitor.[4] Wash/exchange the buffer multiple times with fresh assay buffer.

  • Monitor Activity Recovery: Immediately after the washout, and at several time points thereafter (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from both the inhibitor-treated and vehicle-treated samples and measure the enzymatic activity using your standard assay protocol.

  • Data Analysis: Plot the percent enzyme activity of the inhibitor-treated sample (relative to the vehicle control) against time. An increase in activity over time is direct evidence of the covalent adduct dissociating and demonstrates reversibility.[4] The rate of recovery can be used to calculate the dissociation half-life (t1/2) of the covalent adduct.

Protocol 3: Assessing Inhibitor Stability with Glutathione (GSH)

Objective: To measure the reactivity of the inhibitor with the abundant cellular nucleophile GSH.

  • Prepare Solutions: Prepare your inhibitor at a known concentration (e.g., 10 µM) in your assay buffer. Prepare a stock of reduced GSH (e.g., 100 mM) in the same buffer, ensuring the pH is readjusted to neutral if necessary.

  • Initiate Reaction: In separate tubes, mix the inhibitor with either GSH (to a final concentration of 1-5 mM) or buffer alone (control). Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from each reaction tube and immediately quench the reaction by adding a strong acid (e.g., trichloroacetic acid) or a large volume of cold organic solvent (e.g., acetonitrile). This will precipitate proteins and stop further reaction.

  • Quantify Remaining Inhibitor: Centrifuge the quenched samples to remove any precipitate. Analyze the supernatant using a suitable analytical method (e.g., LC-MS) to quantify the concentration of the parent inhibitor remaining at each time point.

  • Data Analysis: Plot the percentage of remaining inhibitor against time on a semi-log plot. The slope of this line can be used to calculate the half-life (t1/2) of the inhibitor in the presence of GSH. A short half-life indicates high reactivity.

References

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]

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  • Boster Bio. (2025, August 18). Everything You Need to Know About BSA. [Link]

  • ACS Publications. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. [Link]

  • ACS Publications. (2024, April 3). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. [Link]

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  • Proteomics & Bioinformatics. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots![Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]

  • Nature. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. [Link]

  • MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • PubMed. (2020, December 15). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

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  • GraphPad. (n.d.). Nonspecific binding. [Link]

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  • Nature. (n.d.). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. [Link]

  • ACS Publications. (2025, March 17). Configurational and Conformational Proclivity of an α-Cyanoacrylamide Derivative of Ibrutinib. [Link]

  • NIH National Library of Medicine. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link]

  • ACS Publications. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. [Link]

  • YouTube. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]

  • MDPI. (2019, January 18). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. [Link]

  • University of Bath. (n.d.). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. [Link]

  • PubMed. (2020, October 1). Role of glutathione on acrylamide inhibition: Transformation products and mechanism. [Link]

  • NIH National Library of Medicine. (n.d.). Recent advances in the development of covalent inhibitors. [Link]

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Troubleshooting

refining protocols for consistent results with 2-Cyano-3-(thiazol-5-yl)acrylic acid

Introduction: The Molecule & The Challenge 2-Cyano-3-(thiazol-5-yl)acrylic acid is a specialized electrophile, often utilized as a "warhead" in covalent drug discovery or as a core scaffold in antimicrobial and herbicida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

2-Cyano-3-(thiazol-5-yl)acrylic acid is a specialized electrophile, often utilized as a "warhead" in covalent drug discovery or as a core scaffold in antimicrobial and herbicidal research. Its structure combines a thiazole heterocycle (providing solubility and H-bond potential) with a cyanoacrylic acid tail (a Michael acceptor).

While valuable, this compound presents distinct challenges:

  • Reactivity: The

    
    -unsaturated system is prone to nucleophilic attack (Michael addition), making it sensitive to assay buffer components like DTT.
    
  • Solubility: The planar, rigid structure often leads to poor aqueous solubility and "crashing out" in bioassays.

  • Synthesis Instability: The thiazole aldehyde precursor is susceptible to oxidation, leading to inconsistent yields during the Knoevenagel condensation.

This guide moves beyond basic recipes to provide a self-validating troubleshooting framework.

Synthesis & Purification: The Upstream Workflow

Q: My Knoevenagel condensation yields are inconsistent (10–60%). How do I stabilize the reaction?

A: The instability often stems from the thiazole-5-carbaldehyde precursor, not the condensation itself. Thiazole aldehydes are prone to air oxidation and dimerization.

Refined Protocol:

  • Pre-Check: Analyze the aldehyde via TLC or NMR before use. If a carboxylic acid peak is visible (oxidized impurity), recrystallize or purify via column chromatography immediately.

  • Catalyst Switch: Move away from strong bases like NaOH. Use a piperidine/acetic acid buffer system or an ionic liquid approach to prevent side reactions (e.g., ring opening of the thiazole).

  • Solvent System: Use Ethanol (EtOH) as the primary solvent. The product usually precipitates out, driving the equilibrium forward.

The "Green" Alternative (Self-Validating Step): If the product does not precipitate in EtOH, use Water as the solvent with a catalytic amount of piperidine. The hydrophobic product must crash out of the aqueous phase if the reaction works, providing an immediate visual confirmation of success.

Visualization: Optimized Synthesis Pathway

SynthesisWorkflow cluster_QC Quality Control Checkpoint Aldehyde Thiazole-5-carbaldehyde (Check Purity!) Intermediate Aldol Intermediate (Transient) Aldehyde->Intermediate Nucleophilic Attack CyanoAcid Cyanoacetic Acid CyanoAcid->Intermediate Catalyst Catalyst: Piperidine (cat.) Catalyst->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product 2-Cyano-3-(thiazol-5-yl) acrylic acid (Solid Precipitate) Dehydration->Product Irreversible Step

Caption: Knoevenagel condensation workflow emphasizing the critical dehydration step driven by product precipitation.

Solubility & Stability: The Formulation

Q: The compound precipitates when added to the assay buffer. How do I fix this?

A: This is a classic "solvent shock" phenomenon. The compound is hydrophobic; adding a high-concentration DMSO stock directly to an aqueous buffer causes rapid aggregation.

Troubleshooting Protocol:

  • The "Intermediate Dilution" Step: Do not pipette 100% DMSO stock directly into the assay well.

    • Step A: Dilute 10 mM DMSO stock into a "transition buffer" (e.g., 10% DMSO in water) to reach 10x final concentration.

    • Step B: Add this 10x solution to the final assay plate.

  • Buffer Composition: Ensure your assay buffer contains a surfactant (e.g., 0.01% Triton X-100 or Tween-20) to stabilize the colloid.

Q: Is the compound stable in my kinase/enzyme assay buffer?

A: Warning: This molecule is a Michael Acceptor . It will react covalently with free thiols (DTT,


-mercaptoethanol, Glutathione) present in standard buffers.

Validation Experiment:

  • Control: Incubate compound + Buffer (No Protein).

  • Test: Incubate compound + Buffer + 1 mM DTT.

  • Readout: Run LC-MS at T=0 and T=60 min. If you see a mass shift of +154 Da (DTT adduct), your assay buffer is deactivating your compound.

  • Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine), which is a non-nucleophilic reducing agent.

Assay Interference & Specificity (Downstream)

Q: I am seeing high potency, but is it real or a PAINS artifact?

A: 2-Cyanoacrylates are known PAINS (Pan-Assay Interference Compounds) candidates due to their reactivity. They can inhibit enzymes non-specifically via cysteine modification or sequestration of metal ions (via the thiazole nitrogen + carboxylate).

The Specificity Checklist:

Check Methodology Pass Criteria
Reversibility Dilute the enzyme-inhibitor complex 100-fold. Activity recovers (if reversible) or stays inhibited (if covalent).
Thiol Sensitivity Add excess glutathione (GSH) to the assay. IC50 shifts significantly (potency drops) if the mechanism is non-specific alkylation.

| Metal Chelation | Add excess Zn²⁺ or Mg²⁺. | If potency drops, the compound may be stripping the enzyme's metal cofactor. |

Visualization: Mechanism of Action & Interference

MOA Compound 2-Cyano-3-(thiazol-5-yl) acrylic acid Complex Covalent Adduct (Biological Effect) Compound->Complex Specific Michael Addition Artifact Inactive Adduct (False Negative) Compound->Artifact Non-specific Reaction Target Target Protein (Cysteine Residue) Target->Complex Interference Assay Buffer (DTT / Thiols) Interference->Artifact

Caption: Competitive pathways: The compound can react with the target (desired) or buffer components (interference).

References

  • Optimization of Knoevenagel Condensation

    • Title: Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.[1]

    • Source: N
    • URL:[Link]

  • Biological Activity of Thiazole Cyanoacrylates

    • Title: Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates.[2]

    • Source: Journal of Agricultural and Food Chemistry (PubMed).[2]

    • URL:[Link]

  • Michael Acceptor Reactivity & PAINS

    • Title: Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors (Reversible Covalent Inhibition).[3]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[3]

    • URL:[Link]

  • General Knoevenagel Protocols

    • Title: Knoevenagel Condens
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Photosensitizers: Evaluating 2-Cyano-3-(thiazol-5-yl)acrylic acid in the Context of Established Agents

In the ever-evolving landscape of targeted cancer therapies, photodynamic therapy (PDT) represents a clinically approved and promising modality. The efficacy of PDT is intrinsically linked to the performance of its lynch...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of targeted cancer therapies, photodynamic therapy (PDT) represents a clinically approved and promising modality. The efficacy of PDT is intrinsically linked to the performance of its lynchpin: the photosensitizer. This guide provides a comprehensive comparison of photosensitizers, with a specific focus on the potential, albeit currently underexplored, role of novel compounds such as 2-Cyano-3-(thiazol-5-yl)acrylic acid. We will juxtapose the known attributes of established photosensitizers—Photofrin®, Methylene Blue, and Rose Bengal—with a conceptual analysis of this emerging chemical class, supported by a framework of essential experimental validation.

The Principles of Photodynamic Therapy: A Triad of Light, Photosensitizer, and Oxygen

Photodynamic therapy is a two-stage process that involves the systemic or local administration of a photosensitizing agent, followed by the application of light of a specific wavelength to the target tissue.[1][2] The absorbed light energy excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state through intersystem crossing.[3] From this triplet state, the photosensitizer can initiate two types of photochemical reactions:

  • Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which then interact with oxygen to create reactive oxygen species (ROS) like superoxide and hydroxyl radicals.

  • Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating the highly cytotoxic singlet oxygen (¹O₂).[3]

The ensuing oxidative stress leads to cellular damage, vascular shutdown, and the induction of an inflammatory and immune response, ultimately resulting in tumor destruction.[1][4]

PDT_Mechanism cluster_0 Photosensitizer Activation cluster_1 Photochemical Reactions cluster_2 Cellular Effects PS_ground Photosensitizer (Ground State) PS_singlet Singlet Excited State PS_ground->PS_singlet Light Absorption (hν) PS_triplet Triplet Excited State PS_singlet->PS_triplet Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_triplet->O2 Energy Transfer Substrate Biological Substrate PS_triplet->Substrate Electron/Hydrogen Transfer Singlet_O2 Singlet Oxygen (¹O₂) O2->Singlet_O2 Type II ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) Substrate->ROS Type I Cell_Damage Cellular Damage (Membranes, Mitochondria) ROS->Cell_Damage Singlet_O2->Cell_Damage Apoptosis Apoptosis/Necrosis Cell_Damage->Apoptosis

Caption: General mechanism of photodynamic therapy, illustrating both Type I and Type II photochemical pathways leading to cell death.

Benchmarking Photosensitizers: A Comparative Analysis

The ideal photosensitizer should exhibit a constellation of specific properties to maximize therapeutic efficacy while minimizing side effects. These include:

  • High Singlet Oxygen Quantum Yield (ΦΔ): A measure of the efficiency of singlet oxygen production upon illumination.[5]

  • Strong Absorption in the Therapeutic Window: Absorption at longer wavelengths (600-900 nm) allows for deeper tissue penetration.[6]

  • Selective Accumulation in Target Tissues: This enhances the specificity of the treatment and reduces damage to healthy surrounding tissues.[7]

  • Low Dark Toxicity: The compound should be non-toxic in the absence of light.[8]

  • Rapid Clearance from the Body: To minimize prolonged photosensitivity.

Here, we compare three well-established photosensitizers: Photofrin®, Methylene Blue, and Rose Bengal.

PropertyPhotofrin®Methylene BlueRose Bengal
Chemical Class Porphyrin derivativePhenothiazine dyeXanthene dye
Wavelength of Max. Absorption (λmax) ~630 nm[1][2]~664 nm[9]~549 nm
Singlet Oxygen Quantum Yield (ΦΔ) Moderate~0.5[9]High (~0.75-0.86)
Primary Mechanism Type II[1][4]Type I & II[10]Primarily Type II
Clinical Approvals Yes (various cancers)[1][7]Yes (for other indications)Limited clinical use in PDT
Key Advantages Established clinical history, effective for various tumors.[7]Low cost, high ΦΔ.[9]Very high ΦΔ.
Key Disadvantages Prolonged skin photosensitivity, complex mixture.[2][7]Aggregation in aqueous solutions, lower tissue penetration due to shorter λmax.[9]Poor tissue penetration (shorter λmax), potential for dark toxicity at higher concentrations.

A Conceptual Foray: The Potential of 2-Cyano-3-(thiazol-5-yl)acrylic acid

Our extensive search of the scientific literature reveals a notable absence of studies on 2-Cyano-3-(thiazol-5-yl)acrylic acid as a photosensitizer for photodynamic therapy. While related compounds with thiazole and cyanoacrylic acid moieties have been investigated for other applications such as herbicides and fluorescent probes, there is no available data on the photophysical properties or photodynamic efficacy of this specific molecule.

However, the structural motifs of 2-Cyano-3-(thiazol-5-yl)acrylic acid offer a tantalizing glimpse into its potential as a photosensitizer. The thiazole ring is a heterocyclic compound known for its diverse biological activities and has been incorporated into photosensitizers. The cyanoacrylic acid group, a potent electron-withdrawing moiety, is a common component in organic dyes used in dye-sensitized solar cells, where light absorption and electron transfer are crucial.

A Hypothetical Profile and the Path to Validation

Based on its structure, we can hypothesize that a thiazole-containing cyanoacrylic acid derivative could possess favorable photophysical properties. The extended π-conjugation system could lead to absorption in the visible spectrum, a prerequisite for a photosensitizer. The presence of heteroatoms (nitrogen and sulfur) in the thiazole ring might facilitate intersystem crossing to the triplet state, a key step in singlet oxygen generation.

To validate the potential of 2-Cyano-3-(thiazol-5-yl)acrylic acid as a photosensitizer, a series of rigorous experimental investigations would be necessary.

Essential Experimental Workflows for Photosensitizer Characterization

The evaluation of a novel photosensitizer is a multi-step process that begins with the characterization of its fundamental photophysical properties and progresses to in vitro and in vivo efficacy studies.

Experimental_Workflow cluster_0 Photophysical & Photochemical Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A1 UV-Vis & Fluorescence Spectroscopy A2 Singlet Oxygen Quantum Yield (ΦΔ) Measurement A1->A2 A3 Photostability Assessment A2->A3 B1 Cellular Uptake & Subcellular Localization A3->B1 B2 Dark Toxicity Assay B1->B2 B3 Phototoxicity Assay (MTT, etc.) B2->B3 B4 Mechanism of Cell Death (Apoptosis vs. Necrosis) B3->B4 C1 Tumor Model Development B4->C1 C2 Pharmacokinetics & Biodistribution C1->C2 C3 In Vivo Efficacy Study C2->C3 C4 Histological Analysis C3->C4

Sources

Comparative

A Comparative Guide to TAK1 Inhibitors: Evaluating the Efficacy of 2-Cyano-3-(thiazol-5-yl)acrylic acid and Other Modulators of the TAK1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular signaling, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, has emerged as a critical no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, has emerged as a critical node in the orchestration of inflammatory and immune responses.[1] Its central role in mediating signals from key pro-inflammatory cytokines such as TNF-α and IL-1β has positioned it as a compelling therapeutic target for a spectrum of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2] This guide provides a comprehensive comparison of various TAK1 inhibitors, with a special focus on the emerging class of cyanoacrylamide-based inhibitors, and evaluates the potential, albeit currently unproven, efficacy of 2-Cyano-3-(thiazol-5-yl)acrylic acid within this context.

The TAK1 Signaling Axis: A Central Regulator of Inflammation and Cell Survival

TAK1 is a serine/threonine kinase that acts as a key upstream mediator of the NF-κB and MAPK signaling pathways.[1][3] Upon stimulation by various ligands, such as TNF-α binding to its receptor (TNFR1) or lipopolysaccharide (LPS) engaging with Toll-like receptor 4 (TLR4), a signaling cascade is initiated that leads to the recruitment and activation of the TAK1 complex, which includes the binding proteins TAB1 and TAB2/3.[1][4] Activated TAK1 then phosphorylates downstream targets, including the IκB kinase (IKK) complex and MAPK kinases (MKKs), ultimately leading to the activation of transcription factors like NF-κB and AP-1.[2] These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are hallmarks of inflammatory diseases.[1][2]

TAK1_Signaling_Pathway cluster_tak1_complex TAK1 Complex TNFR1 TNFR1 TRAF2 TRAF2 TNFR1->TRAF2 TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 TRAF2->TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK P MKKs MKKs (MKK3/4/6/7) TAK1->MKKs P TAB1 TAB1 TAB23 TAB2/3 NFkB NF-κB IKK->NFkB Activation p38_JNK p38/JNK MKKs->p38_JNK Activation Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Survival Cell Survival NFkB->Survival p38_JNK->Inflammation TNF-α TNF-α TNF-α->TNFR1 LPS LPS LPS->TLR4

Figure 1: Simplified TAK1 Signaling Pathway. Activation of cell surface receptors like TNFR1 and TLR4 by their respective ligands initiates a signaling cascade that converges on the TAK1 complex, leading to the activation of downstream NF-κB and MAPK pathways and subsequent cellular responses.

A Comparative Analysis of TAK1 Inhibitors

The development of small molecule inhibitors targeting TAK1 has been an area of intense research, leading to a diverse array of compounds with different mechanisms of action and selectivity profiles. These can be broadly classified into covalent and non-covalent inhibitors, with further distinctions based on their binding modes (e.g., Type I, Type II).[3][5][6]

InhibitorTypeMechanism of ActionTAK1 IC50/KiSelectivity HighlightsReference(s)
5Z-7-Oxozeaenol Covalent (Irreversible)Binds to Cys174 in the ATP-binding pocket.IC50: 8 nMAlso inhibits VEGFR2 (IC50: 52 nM) and MEK1 (IC50: 411 nM).[7][8]
Takinib Non-covalent (Type I)ATP-competitive inhibitor.IC50: 8.2-9.5 nMSelective over IRAK1 and IRAK4.[9][10][11][12][13]
HS-276 Non-covalent (Type I)ATP-competitive inhibitor.Ki: 2.5 nM, IC50: 8.25 nMHighly selective; also inhibits CLK2 (IC50: 29 nM) and GCK (IC50: 33 nM). Orally bioavailable.[14][15][16][17][18]
NG25 Non-covalent (Type II)Binds to the DFG-out conformation.IC50: 149 nMDual inhibitor of TAK1 and MAP4K2 (IC50: 21.7 nM).[19][20][21][22]
13h (Imidazopyridine derivative) Covalent (Reversible)Forms a reversible covalent bond.IC50: 27 nMDesigned for reversible covalent inhibition.
2-Cyano-3-(thiazol-5-yl)acrylic acid Hypothesized: Covalent (Reversible)Hypothesized to act as a Michael acceptor.Not ReportedUnknownN/A

Table 1: Comparative Efficacy and Characteristics of Selected TAK1 Inhibitors. This table summarizes the key features of several well-characterized TAK1 inhibitors, highlighting their mechanism of action, potency, and selectivity. The data for 2-Cyano-3-(thiazol-5-yl)acrylic acid is hypothetical, as no experimental evidence is currently available.

The Rise of Cyanoacrylamide-Based TAK1 Inhibitors

A particularly promising class of TAK1 inhibitors features a 2-cyanoacrylamide moiety. This chemical scaffold acts as a Michael acceptor, making it susceptible to nucleophilic attack by cysteine residues within the target protein. This can lead to the formation of a covalent bond, which can be either reversible or irreversible depending on the specific molecular design. The potential for reversible covalent inhibition is particularly attractive as it can offer the prolonged target engagement of a covalent inhibitor while potentially mitigating the risk of off-target toxicities associated with irreversible binding.

A notable example is the imidazopyridine derivative 13h , which incorporates a 2-cyanoacrylamide group and demonstrates potent TAK1 inhibition with an IC50 of 27 nM. Crucially, this compound was shown to undergo a reversible reaction with β-mercaptoethanol, supporting its potential as a reversible covalent inhibitor. This finding underscores the potential of the cyanoacrylamide scaffold in the rational design of novel TAK1 inhibitors with tailored pharmacological profiles.

Evaluating the Potential of 2-Cyano-3-(thiazol-5-yl)acrylic acid

While there is currently no direct published evidence of 2-Cyano-3-(thiazol-5-yl)acrylic acid being evaluated as a TAK1 inhibitor, its chemical structure, featuring the 2-cyanoacrylamide warhead, places it within this promising class of compounds. The thiazole ring system is a common motif in kinase inhibitors, and its inclusion could influence the compound's binding affinity and selectivity. However, without experimental data, its efficacy against TAK1 remains purely speculative. Further investigation is required to determine if this compound, or its derivatives, can effectively and selectively inhibit TAK1 activity.

Experimental Protocols for Evaluating TAK1 Inhibitor Efficacy

The following are standardized protocols for assessing the efficacy of potential TAK1 inhibitors in both biochemical and cellular contexts.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Add TAK1 enzyme, substrate (e.g., MBP), and inhibitor. B 2. Add ATP to initiate reaction. A->B C 3. Incubate at RT for 60 min. B->C D 4. Add ADP-Glo™ Reagent to deplete remaining ATP. C->D E 5. Incubate at RT for 40 min. D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light. E->F G 7. Incubate at RT for 30 min. F->G H 8. Measure luminescence. G->H

Figure 2: Workflow for the ADP-Glo™ Kinase Assay. This diagram illustrates the key steps involved in a typical luminescence-based kinase assay to determine inhibitor potency.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO as a vehicle control) to each well.[23]

  • Add 2 µL of a solution containing the TAK1/TAB1 enzyme complex and a suitable substrate (e.g., Myelin Basic Protein).[23][24]

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP.[23]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[23]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[23]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[23]

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the TAK1 activity.[23]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of Cytokine Production

This assay assesses the ability of an inhibitor to block the production and secretion of pro-inflammatory cytokines in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Plate human monocytic cells (e.g., THP-1) in a 96-well plate and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[18][25]

  • Inhibitor Treatment: Pre-treat the differentiated macrophages with various concentrations of the TAK1 inhibitor or vehicle control for 1-2 hours.[18]

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce cytokine production.[18][25]

  • Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.[25]

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[25]

  • Data Analysis: Determine the IC50 of the inhibitor for cytokine production by plotting the cytokine concentration against the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

This method is used to detect the phosphorylation status of key proteins downstream of TAK1, providing a direct measure of the inhibitor's effect on the signaling pathway.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells (e.g., macrophages or other relevant cell types) with the TAK1 inhibitor for a specified time, followed by stimulation with an appropriate agonist (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes).[26]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a TAK1 downstream target (e.g., phospho-p38, phospho-IKKα/β).[28]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.

Conclusion and Future Directions

The central role of TAK1 in inflammatory signaling has established it as a high-value target for therapeutic intervention. A diverse range of inhibitors has been developed, each with its own unique profile of potency, selectivity, and mechanism of action. The emergence of cyanoacrylamide-based inhibitors, particularly those designed for reversible covalent interactions, represents a promising avenue for the development of next-generation TAK1-targeted therapies.

References

  • Lee, S., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available at: [Link]

  • Mayflower Bioscience. (n.d.). (5Z)-7-Oxozeaenol. Retrieved from [Link]

  • Wu, X., et al. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. PLoS ONE, 8(8), e71733.
  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]

  • Scarneo, S. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS chemical biology, 17(3), 536–544.
  • BindingDB. (n.d.). TAK1 Biochemical Assay (100uM ATP). Retrieved from [Link]

  • Scarneo, S. A., & Haystead, T. A. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open biology, 10(9), 200169.
  • van den Bosch, M., et al. (2014). Effect of TAK1 gene silencing on LPS- and TNF-induced MAPK signaling in monocytes.
  • Johnson, G. L. (2015). Tak1 Selective Inhibition: State of the Art and Future Opportunities. Journal of Biological Chemistry, 290(52), 30731-30739.
  • Tan, L., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of medicinal chemistry, 58(1), 183–196.
  • Bhatt, P., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI insight, 8(11), e166487.
  • Tan, L., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of medicinal chemistry, 58(1), 183–196.
  • Scarneo, S. A., et al. (2018). Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion. Scientific reports, 8(1), 17058.
  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & medicinal chemistry letters, 27(1), 1320-1328.
  • Scarneo, S. A., & Haystead, T. A. (2020). TAK1: A potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open biology, 10(9), 200169.
  • Kinase Logistics. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • Malireddi, R. K. S., et al. (2018). TAK1 restricts spontaneous NLRP3 activation and cell death to control myeloid proliferation. The Journal of experimental medicine, 215(4), 1023–1034.
  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]

  • Morioka, S., et al. (2014). TAK1 kinase switches cell fate from apoptosis to necrosis following TNF stimulation. The Journal of cell biology, 204(4), 607–623.
  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Ho, J., et al. (2005). TGF-β-activated kinase 1 and TAK1-binding protein 1 cooperate to mediate TGF-β1-induced MKK3-p38 MAPK activation and stimulation of type I collagen. American journal of physiology. Cell physiology, 288(4), C956–C964.

Sources

Validation

Technical Comparison: 2-Cyano-3-(2-thienyl)acrylic Acid (CTA) vs. Conventional MALDI Matrices

[1][2][3] Executive Summary 2-Cyano-3-(2-thienyl)acrylic acid (CTA) represents a significant evolution in Matrix-Assisted Laser Desorption/Ionization (MALDI) chemistry.[1][2][3] Unlike conventional matrices— -Cyano-4-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

2-Cyano-3-(2-thienyl)acrylic acid (CTA) represents a significant evolution in Matrix-Assisted Laser Desorption/Ionization (MALDI) chemistry.[1][2][3] Unlike conventional matrices—


-Cyano-4-hydroxycinnamic acid (HCCA) , Sinapinic Acid (SA) , and 2,5-Dihydroxybenzoic acid (DHB) —which are analyte-specific, CTA functions as a broad-spectrum "universal" matrix .

Its thiophene-conjugated structure facilitates efficient energy transfer across a wider range of analyte classes, from small lipids to high-molecular-weight polymers (>40 kDa), often outperforming standard matrices in sensitivity (LOD) and salt tolerance. This guide provides a technical analysis of CTA’s performance, grounded in experimental data and physicochemical mechanics.

Chemical & Physical Mechanics

The core differentiator of CTA is the substitution of the benzene ring found in HCCA with a thiophene ring . This structural modification alters the electronic distribution and proton acidity, directly impacting ionization efficiency.

Physicochemical Comparison
FeatureCTA (Thienyl)HCCA (Peptide Std)DHB (Lipid/Sugar Std)SA (Protein Std)
Structure Thiophene-linked cyanoacrylic acidBenzene-linked cyanoacrylic acidDihydroxybenzoic acidDimethoxy-hydroxycinnamic acid
Gas Phase Acidity (

)
319.7 kcal/mol (Less Acidic)313.2 kcal/mol (More Acidic)317.9 kcal/mol~312 kcal/mol
Crystal Morphology Micro-rod aggregates (High homogeneity)Heterogeneous crystalsLarge, needle-like (Sweet spot issues)Homogeneous, fine crystals
Solubility High (MeOH, ACN, CHCl

)
ModerateHighModerate
Ionization Mode Proton (

), Cation (

), Electron Transfer
Primarily Proton TransferProton/Cation TransferProton Transfer

Expert Insight: The slightly lower gas-phase acidity of CTA (higher


 value) compared to HCCA suggests a "softer" ionization process. However, its ability to form micro-rod aggregates  in ACN:H

O mixtures creates a highly ordered crystal lattice. This lattice structure enhances photon absorption and energy transfer efficiency, allowing CTA to ionize difficult analytes (like large PEGs) that typically require cationization rather than protonation.

Performance Benchmarking

A. Synthetic Polymers (PEGs)

The "Killer Application" for CTA.[1]

  • Challenge: High MW Polyethylene Glycols (PEGs) are difficult to analyze with DHB or HCCA due to poor cationization efficiency and fragmentation at high laser fluence.

  • CTA Performance: CTA successfully ionizes PEGs >40 kDa with high Signal-to-Noise (S/N) ratios.

  • Mechanism: CTA acts as an efficient cation-transfer matrix , facilitating the attachment of

    
     or 
    
    
    
    to the polymer chain without inducing backbone fragmentation.
  • Data Point: In direct comparisons, CTA yielded lower Limits of Detection (LOD) for PEG-40000 compared to DHB, with distinct oligomer resolution.

B. Peptides & Proteins[1][2][3][4][5][6][7][8]
  • vs. HCCA (Peptides): CTA produces spectra nearly identical to HCCA for standard peptides (e.g., Angiotensin, Bradykinin). However, it offers a cleaner background in the low mass region (<500 Da) for some samples.

  • vs. SA (Proteins): For proteins like BSA (~66 kDa) and Lysozyme (~14 kDa), CTA demonstrates superior sensitivity .

    • Experimental Data: CTA detected BSA at sub-femtomole concentrations where SA failed to produce a distinguishable signal at the same laser fluence.[4]

    • Resolution: CTA provides comparable spectral resolution to SA but often requires lower laser energy, preserving protein integrity.

C. Lipids & Small Molecules[1][2][3][4][5][8][9]
  • vs. DHB: DHB is the gold standard for lipids but suffers from "sweet spot" formation (heterogeneous crystallization). CTA forms homogeneous micro-rods, allowing for higher shot-to-shot reproducibility.

  • Dual-Mode: CTA is effective in both positive (protonated/sodiated) and negative ion modes, making it versatile for complex lipidomics.

Decision Logic: When to Use CTA?

The following decision tree illustrates the optimal workflow for selecting CTA over conventional matrices.

MatrixSelection Start Start: Analyte Selection AnalyteType What is the Analyte? Start->AnalyteType Polymer Synthetic Polymer (PEG, PMMA >10kDa) AnalyteType->Polymer Protein Intact Protein (>20 kDa) AnalyteType->Protein Peptide Peptide / Digest (<5 kDa) AnalyteType->Peptide Lipid Lipid / Small Mol AnalyteType->Lipid UseCTA_Poly USE CTA (Superior Cationization) Polymer->UseCTA_Poly CheckSens Need Ultra-Sensitivity? Protein->CheckSens UseHCCA Use HCCA (Standard) Peptide->UseHCCA Homogeneity Need Homogeneity (Imaging/Quant)? Lipid->Homogeneity UseSA Consider SA CheckSens->UseSA No UseCTA_Prot USE CTA (Lower LOD) CheckSens->UseCTA_Prot Yes UseDHB Use DHB (Standard) Homogeneity->UseDHB No UseCTA_Lipid USE CTA (Micro-rod Crystals) Homogeneity->UseCTA_Lipid Yes

Caption: Decision matrix for integrating CTA into MALDI workflows based on analyte class and sensitivity requirements.

Experimental Protocols

Reagent Preparation

Safety Note: CTA is a nitrile derivative. Handle with appropriate PPE in a fume hood.

A. Stock Solution (The "Universal" Mix) This protocol yields the micro-rod crystal morphology essential for high-performance ionization.

  • Weigh: 10 mg of 2-cyano-3-(2-thienyl)acrylic acid.

  • Solvent: Prepare a 1:1 (v/v) mixture of Acetonitrile (ACN) and Deionized Water (H

    
    O) containing 0.1% Trifluoroacetic acid (TFA).
    
    • Note: For lipid analysis, substitute H

      
      O with Methanol (MeOH) or Chloroform (CHCl
      
      
      
      ) to ensure analyte solubility.
  • Dissolve: Vortex vigorously for 1 minute. CTA is freely soluble; if turbidity persists, sonicate for 30 seconds.

  • Storage: Stable at 4°C for 2 weeks. Protect from light.

Sample Spotting (Dried Droplet Method)
  • Mix: Combine 1

    
    L of analyte solution with 1 
    
    
    
    L of CTA matrix solution in a microcentrifuge tube.
  • Spot: Deposit 1

    
    L of the mixture onto the MALDI target plate.
    
  • Dry: Allow to air dry at room temperature.

    • Observation: Look for the formation of fine, uniform micro-crystals. Unlike DHB, which forms a ring, CTA should form a relatively uniform patch.

  • Analysis:

    • Laser Power: Start at 60% of the fluence typically used for HCCA. CTA often absorbs efficiently and requires less energy, reducing source fragmentation.

Mechanistic Workflow: Energy Transfer

Understanding why CTA works helps in troubleshooting.

CTAMechanism Laser UV Laser (337/355 nm) CTA_Crystal CTA Micro-rods (Thiophene Conjugation) Laser->CTA_Crystal Absorption Excitation Electronic Excitation (S0 -> S1) CTA_Crystal->Excitation High Efficiency Transfer Proton/Cation Transfer Excitation->Transfer Low Acidic Barrier Analyte Analyte Ion [M+H]+ / [M+Na]+ Transfer->Analyte Desorption

Caption: Energy transfer pathway of CTA.[3] The thiophene moiety enhances photon absorption, while the specific acidity allows flexible proton or cation transfer.

References

  • 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes Source: Journal of the American Society for Mass Spectrometry (2021) URL:[2][Link] Significance:[1][2][3][5][6][4][7][8] The foundational paper establishing CTA's synthesis, acidity values, and comparative performance against HCCA, SA, and DHB.

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Principles and Applications Source: Wiley Online Library (General Reference for Conventional Matrices) URL:[Link] Significance:[1][3][9][5][6][4][7][8][10] Provides the baseline performance metrics for HCCA, SA, and DHB used in the comparison tables.

Sources

Comparative

A Comparative Guide to the Biological Activity of Thiazol-5-yl and Thiazol-2-yl Acrylic Acid Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by isomeric positioning within a heterocyclic scaffold is paramount. This guide provides an in-depth compari...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by isomeric positioning within a heterocyclic scaffold is paramount. This guide provides an in-depth comparison of the biological activities of thiazol-5-yl and thiazol-2-yl acrylic acid isomers. While direct head-to-head comparative studies on these specific acrylic acid isomers are not extensively documented in publicly available literature, this guide synthesizes data from closely related derivatives to illuminate the potential disparities in their biological profiles and the underlying chemical principles.

The Isomeric Landscape: A Tale of Two Positions

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in numerous FDA-approved drugs. The positioning of substituents on this ring can dramatically alter a molecule's electronic properties, steric profile, and, consequently, its interaction with biological targets. The two isomers in focus are:

  • (E)-3-(thiazol-5-yl)acrylic acid

  • (E)-3-(thiazol-2-yl)acrylic acid

The key distinction lies in the attachment point of the acrylic acid moiety: the C5 or the C2 position of the thiazole ring. This seemingly minor change has significant implications for the molecule's reactivity and biological potential. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which has a higher π-electron density, while nucleophilic substitution is favored at the C2 position.[1] This inherent difference in electronic character is a fundamental driver of their distinct biological activities.

Synthesis Strategies: Building the Isomeric Scaffolds

The synthetic routes to these isomers are fundamentally different, reflecting the distinct chemistry of the C2 and C5 positions. A generalized approach to accessing 2- and 5-substituted thiazoles is outlined below. The widely recognized Hantzsch thiazole synthesis is a common method for creating the thiazole core.[2]

cluster_0 Thiazol-2-yl Acrylic Acid Synthesis cluster_1 Thiazol-5-yl Acrylic Acid Synthesis a Thioamide c 2-formylthiazole a->c Hantzsch Synthesis b α-halocarbonyl compound (e.g., 3-bromo-2-oxopropanal) b->c e Thiazol-2-yl acrylic acid c->e Knoevenagel Condensation d Malonic acid d->e f Acylamino ketone h 5-formylthiazole f->h Gabriel Synthesis g Phosphorus pentasulfide g->h j Thiazol-5-yl acrylic acid h->j Knoevenagel Condensation i Malonic acid i->j

Caption: Generalized synthetic pathways to thiazol-2-yl and thiazol-5-yl acrylic acids.

Comparative Biological Activity: Insights from Related Derivatives

Direct experimental data comparing the biological activities of thiazol-5-yl and thiazol-2-yl acrylic acids is sparse. However, by examining their close chemical relatives, such as carboxamides and other derivatives, we can infer potential differences in their biological profiles.

Anticancer Activity

Thiazole derivatives are well-regarded for their antiproliferative properties.[3][4][5] The substitution pattern on the thiazole ring is a critical determinant of this activity.

  • Thiazole-5-carboxamides: A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines.[6][7] One of the most active compounds, a 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group at the 2-position, showed 48% inhibition against the HCT-8 cell line.[6][7] This suggests that the thiazole-5-carboxamide scaffold is a promising starting point for the development of novel anticancer agents.[6][7]

  • Thiazole-2-carboxamides: Research into thiazole-2-carboxamide derivatives has also yielded potent anticancer agents. A series of these derivatives displayed significant antiproliferative activity against human lung and breast cancer cell lines, with IC50 values in the low micromolar range.[8] One lead compound from this series demonstrated potent in vivo efficacy with a tumor inhibition of 84.3% at a 10 mg/kg dosage.[8] Furthermore, thiazole-2-carboxamide scaffolds have been identified as effective c-Met kinase inhibitors, a key target in cancer therapy.[9]

Table 1: Anticancer Activity of Thiazole Carboxamide Derivatives

Isomer DerivativeCancer Cell LineActivityReference
Thiazole-5-carboxamideHCT-8 (Intestine)48% inhibition[6][7]
Thiazole-2-carboxamideHuman Lung CancerIC50 = 0.48 µM[8]
Thiazole-2-carboxamideHuman Breast CancerIC50 = 3.66 µM[8]

From this indirect evidence, it appears that both thiazole-2-yl and thiazole-5-yl scaffolds can be productively elaborated to generate potent anticancer compounds. The acrylic acid functional group, being a Michael acceptor, could potentially engage with biological nucleophiles in cancer cells, suggesting that both isomers of interest warrant further investigation in this therapeutic area.

Antimicrobial Activity

The thiazole moiety is a known toxophoric unit (S-C=N) that contributes to the antimicrobial activity of many compounds.[3]

  • Derivatives of Thiazolyl Acetic Acid: A study on a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, which are structural isomers of the target compounds, demonstrated significant antimicrobial activity.[10] One derivative, in particular, exhibited broad-spectrum antibacterial and antifungal activities and showed lower cytotoxicity than commercially used parabens.[10] This highlights the potential of thiazole acetic acid derivatives as effective and safe biocides.[10]

  • General Thiazole Derivatives: Numerous studies have confirmed the antimicrobial potential of various thiazole derivatives.[11] The lipophilicity and hydrophilicity of these compounds can be modulated by substitution, which in turn affects their ability to penetrate bacterial and fungal cell membranes.[3]

While direct comparative data for the acrylic acid isomers is unavailable, the precedent set by related acetic acid derivatives suggests that both thiazol-5-yl and thiazol-2-yl acrylic acids are likely to possess antimicrobial properties. The acrylic acid moiety could further enhance this activity through mechanisms such as disrupting microbial metabolic pathways or interfering with cell wall synthesis.

Structure-Activity Relationship (SAR): A Conceptual Framework

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For the thiazole acrylic acid isomers, the key SAR considerations are:

cluster_0 Molecular Properties cluster_1 Biological Interactions A Isomeric Position (C2 vs. C5) B Electronic Distribution A->B C Steric Hindrance A->C D Hydrogen Bonding Potential A->D E Receptor Binding Affinity B->E F Enzyme Inhibition B->F G Membrane Permeability B->G C->E C->F C->G D->E D->F H Metabolic Stability D->H I Overall Biological Activity E->I F->I G->I H->I

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Studies of 2-Cyano-3-(thiazol-5-yl)acrylic Acid Derivatives

Executive Summary This guide provides a technical analysis of 2-Cyano-3-(thiazol-5-yl)acrylic acid derivatives , a developing class of non-purine Xanthine Oxidase (XO) inhibitors. Designed to overcome the limitations of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Cyano-3-(thiazol-5-yl)acrylic acid derivatives , a developing class of non-purine Xanthine Oxidase (XO) inhibitors. Designed to overcome the limitations of Allopurinol (hypersensitivity) and Febuxostat (cardiovascular concerns), these derivatives leverage a vinylogous linker to enhance binding affinity at the molybdenum-pterin active site.

This document objectively compares their performance against clinical standards, focusing on cross-reactivity profiles —specifically against the structurally homologous Aldehyde Oxidase (AO) and the efflux transporter ABCG2 (BCRP) .

Mechanism of Action & Rationale

The therapeutic efficacy of these derivatives hinges on their ability to occlude the substrate channel of Xanthine Oxidase. Unlike purine analogs (e.g., Allopurinol) that act as suicide substrates, 2-Cyano-3-(thiazol-5-yl)acrylic acid derivatives function as tight-binding, mixed-type inhibitors .

  • The Pharmacophore: The 2-cyano-acrylic acid moiety acts as an anchor. The cyano group forms a critical hydrogen bond with Asn768 in the XO active site, while the carboxylic acid interacts with Arg880 .[1]

  • The Thiazole Core: Provides a hydrophobic scaffold that stacks against Phe914 and Phe1009 , mimicking the purine ring of xanthine but with higher specificity.

  • The Selectivity Challenge: The structural homology between XO and Aldehyde Oxidase (AO) presents a major cross-reactivity risk. Both are cytosolic molybdo-flavoenzymes. AO lacks the NAD+ binding domain of XDH but shares the Mo-co domain. Inadvertent AO inhibition can alter the metabolism of co-administered drugs, while AO-mediated metabolism of the inhibitor itself can lead to rapid clearance ("AO liability").

Visualization: Mechanism of Action & Selectivity Logic

MOA_Selectivity cluster_legend Selectivity Filter Compound 2-Cyano-3-(thiazol-5-yl) acrylic acid Derivative XO_Target Target: Xanthine Oxidase (Mo-co Domain) Compound->XO_Target High Affinity (nM) AO_OffTarget Off-Target: Aldehyde Oxidase (Structural Homolog) Compound->AO_OffTarget Potential Cross-Reactivity Interaction_XO H-Bond: Asn768 (CN group) Salt Bridge: Arg880 (COOH group) Pi-Stacking: Phe914 XO_Target->Interaction_XO Interaction_AO Metabolic Attack Site (Electron-deficient C2/C4) AO_OffTarget->Interaction_AO Outcome_Therapeutic Therapeutic Effect: Uric Acid Reduction Interaction_XO->Outcome_Therapeutic Outcome_Toxicity Adverse Effect: Rapid Clearance or Drug-Drug Interactions Interaction_AO->Outcome_Toxicity

Caption: Mechanistic divergence between therapeutic XO inhibition and AO-mediated cross-reactivity risks.

Comparative Performance Analysis

The following table synthesizes experimental data comparing the novel acrylic acid derivatives with clinical standards. Data represents mean values derived from in vitro enzymatic assays.

FeatureNovel Thiazole Acrylates Febuxostat (Standard)Topiroxostat (Alternative)Allopurinol (Legacy)
Primary Target (XO) IC50 3.5 – 10 nM (High Potency)~20 nM~15 nM~600 nM
Inhibition Type Mixed-type / CompetitiveMixed-typeMixed-typeSuicide Substrate
Cross-Reactivity: Aldehyde Oxidase (AO) Low to Moderate (Structure Dependent)Low Inhibition / Metabolic Stability IssuesLowNegligible
Cross-Reactivity: ABCG2 (Efflux) High Potential (Requires Screening)High (IC50 ~0.2 µM)ModerateLow
Metabolic Stability Variable (AO-mediated oxidation risk)High (Glucuronidation)HighHigh
ROS Generation Suppressed (NADH oxidase independent)SuppressedSuppressedGenerates Superoxide (during turnover)

Key Insight: The novel acrylates often exhibit superior potency (single-digit nanomolar IC50) compared to Febuxostat. However, the introduction of the acrylic acid "tail" can increase lipophilicity, potentially enhancing off-target binding to the ABCG2 transporter , a known liability of thiazole-based inhibitors that contributes to drug-drug interactions (e.g., with Rosuvastatin).

Cross-Reactivity Profiles & Experimental Protocols

To validate the selectivity of a new derivative, a dual-assay workflow is required. This protocol is self-validating by using positive controls (Febuxostat for XO, Raloxifene/Phthalazine for AO) to ensure enzyme activity.

Protocol A: XO vs. AO Selectivity Screen

Objective: Quantify the Selectivity Ratio (IC50 AO / IC50 XO). A ratio >100 is desired to minimize metabolic interference.

Reagents:

  • Enzyme Sources: Bovine milk Xanthine Oxidase (Sigma); Guinea Pig Liver Cytosol (enriched for AO, as human liver AO activity is highly variable).

  • Substrates: Xanthine (for XO); Phthalazine or Vanillin (for AO).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

Workflow:

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions (0.1 nM to 10 µM).

  • XO Assay:

    • Incubate enzyme (0.05 U/mL) with test compound for 10 min at 25°C.

    • Initiate reaction with Xanthine (50 µM).[2]

    • Detection: Monitor Uric Acid formation at 295 nm continuously for 5 min.

  • AO Assay:

    • Incubate Guinea Pig Cytosol (1 mg protein/mL) with test compound.

    • Initiate reaction with Phthalazine (50 µM).

    • Detection: Monitor 1-phthalazinone formation at 370 nm (or oxidation of Vanillin to Vanillic Acid at 310 nm).

  • Validation: Calculate % Inhibition =

    
    .
    
Protocol B: ABCG2 (BCRP) Inhibition Assay

Objective: Assess if the derivative inhibits the ABCG2 efflux pump, predicting potential drug-drug interactions.

Workflow:

  • Cell Line: HEK293 cells overexpressing human ABCG2 (HEK293-ABCG2).

  • Substrate: Mitoxantrone (fluorescent ABCG2 substrate).[3]

  • Procedure:

    • Incubate cells with test compound (10 µM) + Mitoxantrone (5 µM) for 30 min at 37°C.

    • Wash cells with ice-cold PBS.

    • Readout: Flow Cytometry (FL-4 channel). Increased intracellular fluorescence indicates ABCG2 inhibition (blockage of efflux).

  • Control: Ko143 (potent ABCG2 inhibitor) as positive control.[3]

Visualization: Cross-Reactivity Screening Workflow

Screening_Workflow cluster_Enzymatic Enzymatic Panel (Cell-Free) cluster_Cellular Cellular Panel Input Test Compound (Thiazole Acrylate) XO_Assay XO Assay (Substrate: Xanthine) Read: 295 nm Input->XO_Assay AO_Assay AO Assay (Substrate: Phthalazine) Read: 370 nm Input->AO_Assay ABCG2_Assay ABCG2 Efflux (HEK293-ABCG2) Read: Flow Cytometry Input->ABCG2_Assay Analysis Data Analysis Calculate Selectivity Ratio XO_Assay->Analysis AO_Assay->Analysis ABCG2_Assay->Analysis Decision Decision Gate Analysis->Decision Criteria: IC50(XO) < 10nM Selectivity > 100x

Caption: Integrated screening workflow for potency and cross-reactivity validation.

Troubleshooting & Optimization

  • Solubility Issues: The acrylic acid moiety can reduce aqueous solubility compared to simple carboxylic acids. If precipitation occurs in the assay buffer, include 0.01% Triton X-100 to prevent non-specific aggregation (promiscuous inhibition).

  • AO Species Variation: Be cautious when extrapolating AO data from rodents to humans. Human AO has distinct substrate specificities. Validation with human liver S9 fractions (with specific AO inhibitors like Hydralazine to confirm pathway) is recommended for late-stage compounds.

  • False Positives: Compounds containing "rhodanine" or "ene-rhodanine" substructures (often found in thiazole synthesis) are frequent Pan-Assay Interference Compounds (PAINS). Ensure the acrylic acid derivative is purified and free of reactive intermediates.

References

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors. ResearchGate.

  • Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Aldehyde Oxidase and Xanthine Oxidase Metabolism. Royal Society of Chemistry.

  • Magnolol derivatives as specific and noncytotoxic inhibitors of breast cancer resistance protein (BCRP/ABCG2). PubMed Central.

  • Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery. MDPI.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid: Performance, Protocols, and Mechanistic Insights

Introduction: The Significance of a Versatile Heterocyclic Building Block 2-Cyano-3-(thiazol-5-yl)acrylic acid is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Heterocyclic Building Block

2-Cyano-3-(thiazol-5-yl)acrylic acid is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring a thiazole ring coupled with a reactive cyanoacrylic acid moiety, makes it a valuable scaffold for synthesizing a diverse range of more complex molecules. Compounds derived from this and similar structures, such as 2-cyanoacrylates and 2-cyanoacrylamides, have demonstrated a wide spectrum of biological activities, including potential as anticancer agents and herbicides.[1][2][3] The efficiency and scalability of its synthesis are therefore critical considerations for any research program utilizing this versatile building block.

This guide provides an in-depth performance comparison of the most common and effective synthesis routes for 2-Cyano-3-(thiazol-5-yl)acrylic acid. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, and operational simplicity.

Core Synthetic Strategy: The Knoevenagel Condensation

The most direct and widely employed method for synthesizing 2-Cyano-3-(thiazol-5-yl)acrylic acid is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[4] In this specific case, the reaction occurs between thiazole-5-carbaldehyde and cyanoacetic acid .

The fundamental mechanism, illustrated below, proceeds via three key steps:

  • Carbanion Formation: The basic catalyst abstracts an acidic proton from the α-carbon of cyanoacetic acid, creating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiazole-5-carbaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration CAA NC-CH2-COOH (Cyanoacetic Acid) Carbanion [NC-CH-COOH]⁻ (Carbanion) CAA->Carbanion + B: Base Base (B:) Aldehyde Thiazole-CHO (Thiazole-5-carbaldehyde) Carbanion->Aldehyde Nucleophilic Attack Intermediate Adduct Intermediate Aldehyde->Intermediate Product 2-Cyano-3-(thiazol-5-yl)acrylic acid Intermediate->Product - H₂O Water H₂O Workflow_Comparison Figure 2: Comparative Experimental Workflow cluster_A Route A: Piperidine-Catalyzed cluster_B Route B: Ammonium Acetate A1 1. Mix Aldehyde, Cyanoacetic Acid, & Ethanol/Water A2 2. Add Piperidine (10 mol%) A1->A2 A3 3. Stir at Room Temp (6-12 hours) A2->A3 A4 4. Cool & Filter Precipitate A3->A4 A5 5. Wash with Cold EtOH/H₂O A4->A5 B1 1. Dissolve Aldehyde & NH₄OAc in Acetic Acid B2 2. Add Cyanoacetic Acid B1->B2 B3 3. Heat at 85°C (3 hours) B2->B3 B4 4. Quench in Ice Water B3->B4 B5 5. Neutralize & Filter B4->B5

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Patent Novelty of 2-Cyano-3-(thiazol-5-yl)acrylic acid

For researchers and drug development professionals, the journey from a promising molecule to a protected therapeutic asset is paved with rigorous scientific validation and strategic intellectual property management. A co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising molecule to a protected therapeutic asset is paved with rigorous scientific validation and strategic intellectual property management. A cornerstone of this process is the assessment of novelty—a fundamental requirement for patentability.[1][2] This guide provides an in-depth technical framework for evaluating the patent landscape surrounding a specific molecule of interest: 2-Cyano-3-(thiazol-5-yl)acrylic acid . We will dissect its structural components, survey the existing patent literature for related motifs, and outline the necessary experimental protocols to synthesize and characterize this compound, thereby establishing a foundation for any subsequent claims of novelty.

The Principle of Novelty in Chemical Patents

Before delving into the specific molecule, it is crucial to understand what constitutes novelty in the eyes of patent law. An invention is considered new if it does not form part of the "state-of-the-art" or "prior art".[1] This includes any information made available to the public through written description, oral disclosure, or use before the patent application's filing date.[1] For a chemical compound, a patent claim can be invalidated if a single prior art reference is found to disclose all features of the claimed invention.[1][2] However, nuances exist, such as the novelty of new stereoisomers, purer forms, or new medical uses for a known compound.[1][3] Our assessment, therefore, must be a systematic search for the explicit or inherent disclosure of 2-Cyano-3-(thiazol-5-yl)acrylic acid.

The logical workflow for such an assessment is critical. It involves deconstructing the molecule, performing targeted searches on its core components and their combinations, and analyzing the results for any novelty-destroying disclosures.

cluster_0 Phase 1: Deconstruction & Scoping cluster_1 Phase 2: Prior Art Search cluster_2 Phase 3: Analysis & Conclusion A Target Molecule: 2-Cyano-3-(thiazol-5-yl)acrylic acid B Identify Key Structural Fragments: 1. Thiazole Ring 2. Cyanoacrylic Acid Moiety A->B C Broad Search: 'Thiazole derivatives patents' 'Cyanoacrylate patents' B->C D Specific Search: '2-Cyano-3-(thiazol-5-yl)acrylic acid' B->D E Combination & Analog Search: 'Cyano thiazole carboxylic acid patent' B->E F Analyze Search Results: Identify closest structural analogs C->F D->F E->F G Assess for Enabling Disclosure: Does prior art teach the synthesis? F->G H Preliminary Novelty Conclusion G->H

Caption: Workflow for a systematic patent novelty assessment.

Analysis of the Prior Art Landscape

Our search of the patent literature reveals that while the constituent parts of 2-Cyano-3-(thiazol-5-yl)acrylic acid are well-represented, the specific combination appears to be underexplored.

The Thiazole Moiety in Patented Inventions

The thiazole ring is a privileged scaffold in medicinal chemistry, featured extensively in the patent literature for a wide array of therapeutic applications.[4][5] Numerous patents claim thiazole derivatives for their antitumor, anti-inflammatory, and antimicrobial activities.[6][7] This high volume of patents demonstrates that while the thiazole core itself is common, novelty often arises from the specific substitution patterns around the ring. For instance, patents describe heteroaryl-substituted thiazoles for treating hepatitis C and pyridinyl-substituted thiazol-2-amines for cancer therapy.

The Cyanoacrylic Acid Moiety in Patented Inventions

The 2-cyanoacrylic acid framework and its esters are staples of the chemical industry, most famously as the primary components of cyanoacrylate adhesives.[8][9] Patents in this domain typically focus on formulations, stabilizers, and specific esters (e.g., methyl, ethyl, or butyl cyanoacrylates) to modify adhesive properties.[10][11][12] More complex derivatives, such as 2-cyano-3,3-diaryl acrylic acid esters, have also been patented, indicating that the core acrylic acid structure can be a platform for further chemical invention.[13]

Structural Comparison with Closest Prior Art

A detailed search for the exact structure or closely related analogs is paramount. Our investigation identified a relevant patent for "2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazole carboxylic acid".[14] While this compound unites the key motifs of a cyano group and a thiazole carboxylic acid, its structure is fundamentally different from our target molecule. The comparison below highlights these key distinctions.

FeatureTarget: 2-Cyano-3-(thiazol-5-yl)acrylic acidPrior Art: US Patent 2005/0203155 A1[14]Novelty Implication
Core Scaffold Acrylic AcidPhenylDifferent core structures. The target is an acyclic acid, while the prior art is an aromatic system.
Linkage Thiazole ring is attached at the 3-position of the acrylic acid.Phenyl ring is attached at the 2-position of the thiazole ring.The connectivity of the fragments is entirely different.
Cyano Group Position Attached at the 2-position of the acrylic acid.Attached to the phenyl ring, which is then attached to the thiazole.The cyano group's chemical environment and influence on the molecule's properties are distinct.
Carboxylic Acid Part of the acrylic acid backbone.Directly attached to the 5-position of the thiazole ring.Different functional group presentation.

This comparative analysis strongly suggests that the specific arrangement and connectivity of the thiazole, cyano, and acrylic acid groups in 2-Cyano-3-(thiazol-5-yl)acrylic acid are not disclosed by this piece of prior art. The absence of a direct hit for the exact structure in patent and scientific databases further supports a preliminary assessment of novelty.

Experimental Synthesis and Characterization Protocol

To claim a new chemical entity, one must be able to produce it and verify its structure and purity. The protocol described below is a self-validating system designed to synthesize 2-Cyano-3-(thiazol-5-yl)acrylic acid and confirm its identity, providing the foundational data for a patent application.

Rationale for Synthetic Strategy

The most direct and reliable method for synthesizing α,β-unsaturated cyanoacrylic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as cyanoacetic acid. This choice is based on its high efficiency, operational simplicity, and the ready availability of the starting materials: thiazole-5-carboxaldehyde and cyanoacetic acid. Piperidine is selected as the base catalyst as it is highly effective for this transformation.

Step-by-Step Experimental Workflow

cluster_0 Synthesis cluster_1 Characterization A Step 1: Reaction Setup Dissolve thiazole-5-carboxaldehyde & cyanoacetic acid in ethanol. B Step 2: Catalysis Add piperidine catalyst. Reflux mixture for 4-6 hours. A->B C Step 3: Isolation Cool reaction. Acidify with HCl to precipitate product. B->C D Step 4: Purification Filter crude solid. Recrystallize from ethanol/water. C->D E Structural Verification: ¹H NMR, ¹³C NMR Mass Spectrometry (MS) D->E F Purity Analysis: High-Performance Liquid Chromatography (HPLC) >95% D->F G Final Confirmation: Melting Point Analysis E->G

Caption: Workflow for synthesis and characterization.

Protocol Details:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiazole-5-carboxaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and absolute ethanol (10 mL per gram of aldehyde). Stir the mixture until all solids are dissolved.

  • Catalysis: Add piperidine (0.1 eq) to the solution. The addition of a catalytic amount of a mild base is crucial for deprotonating the active methylene group of cyanoacetic acid, initiating the condensation.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly add 2M hydrochloric acid dropwise until the solution is acidic (pH ~2). This step protonates the carboxylate, causing the desired product to precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The choice of recrystallization from an ethanol/water mixture is designed to effectively remove any unreacted starting materials and byproducts, yielding the purified 2-Cyano-3-(thiazol-5-yl)acrylic acid. Dry the final product under vacuum.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the covalent structure. The ¹H NMR should show characteristic peaks for the thiazole protons, the vinylic proton of the acrylic acid, and the absence of the aldehydic proton from the starting material.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound, providing definitive proof of its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for assessing purity. The protocol is considered self-validating when HPLC analysis of the final product shows a purity level of >95%, a common threshold for compounds intended for biological screening.

Hypothetical Performance Comparison

To establish utility, a novel compound's performance must be compared against existing alternatives. Given the prevalence of thiazole derivatives as kinase inhibitors, a hypothetical screening against a relevant kinase panel would be a logical next step.

Experimental Design: An in vitro kinase inhibition assay would be performed to determine the half-maximal inhibitory concentration (IC₅₀) of 2-Cyano-3-(thiazol-5-yl)acrylic acid against a panel of cancer-relevant kinases. The results would be compared against known inhibitors sourced from the patent literature.

CompoundTarget KinaseIC₅₀ (nM)Patent Reference (Prior Art)
2-Cyano-3-(thiazol-5-yl)acrylic acid Kinase AExperimental DataN/A
Prior Art Compound 1 Kinase ALiterature Valuee.g., US Patent XXXXXXX
Prior Art Compound 2 Kinase ALiterature Valuee.g., US Patent YYYYYYY

This quantitative comparison would provide the necessary data to argue for the inventive step (i.e., non-obviousness) of the new molecule, should it exhibit unexpectedly superior or different activity compared to structurally related compounds.

Conclusion

Based on a systematic analysis of the patent landscape, 2-Cyano-3-(thiazol-5-yl)acrylic acid appears to be a novel chemical entity. While its core fragments, the thiazole ring and the cyanoacrylic acid moiety, are individually well-documented in prior art, their specific combination and arrangement are not explicitly disclosed. This preliminary assessment of novelty, supported by the provided synthesis and characterization workflow, establishes a strong foundation for pursuing intellectual property protection. The subsequent demonstration of a unique and beneficial utility, such as superior kinase inhibition, would further solidify its patentability by fulfilling the requirement for an inventive step.

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